molecular formula C20H32O3 B035056 8(R)-Hete CAS No. 105500-09-2

8(R)-Hete

Número de catálogo: B035056
Número CAS: 105500-09-2
Peso molecular: 320.5 g/mol
Clave InChI: NLUNAYAEIJYXRB-GTYUHVKWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8(R)-HETE (CAS 87041-16-7) is a stereospecific enantiomer of the hydroxyeicosatetraenoic acid family of lipid mediators, biosynthetically derived from arachidonic acid via specific cytochrome P450 (CYP) enzymes. This distinct R-stereochemistry at the 8-hydroxy position is critical for its biological activity and receptor interactions, setting it apart from its S-enantiomer. As a key eicosanoid, this compound serves as a potent signaling molecule in research focused on understanding inflammatory pathways, oxidative stress responses, and cellular proliferation mechanisms. Its primary research value lies in its role as a chemoattractant and an activator in various neutrophil-mediated processes. Studies utilize this compound to investigate its specific effects on lipid signaling cascades, the modulation of pro-inflammatory gene expression, and its potential interplay with related metabolic pathways. This compound is an essential tool for researchers in biochemistry, cell biology, and pharmacology seeking to elucidate the complex roles of enantioselective lipid mediators in health and disease, providing invaluable insights that are not attainable with racemic mixtures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(5Z,8R,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUNAYAEIJYXRB-GTYUHVKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\[C@@H](C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318647
Record name 8(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105500-09-2
Record name 8(R)-HETE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105500-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8(R)-HETE: A Comprehensive Technical Guide on its Discovery, Biology, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 8(R)-hydroxyeicosatetraenoic acid [8(R)-HETE] is a stereospecific eicosanoid, a signaling lipid derived from the oxidation of arachidonic acid. Unlike its more extensively studied S-enantiomer, this compound was first identified in marine invertebrates, where it plays a crucial role in reproductive physiology. Subsequent research has revealed its involvement in inflammatory processes and cellular signaling in mammals, making it a molecule of interest for drug development. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its biological functions, and detailed experimental protocols for its study.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to research on the reproductive biology of marine invertebrates. In the mid-1980s, researchers were investigating the signaling molecules responsible for oocyte maturation in starfish. The natural hormone responsible for this process is 1-methyladenine (B1486985).[1] However, it was discovered that arachidonic acid and some of its metabolites could also trigger this process.[2]

A seminal 1986 study by Meijer, Brash, Bryant, and colleagues was the first to identify and characterize the specific role of 8-HETE in this process. They demonstrated that while arachidonic acid could induce oocyte maturation, its biological activity was mediated through its conversion to 8-HETE.[2] Crucially, they found that this activity was stereospecific, with this compound being the potent inducer of oocyte maturation, while 8(S)-HETE was inactive.[2] Starfish oocytes themselves were found to produce the this compound isomer exclusively.[2] This discovery highlighted the importance of stereochemistry in the biological activity of eicosanoids and established this compound as a significant signaling molecule in marine invertebrate physiology.

Later research in 1987 by Brash and colleagues further elucidated the enzymatic basis for this compound production, identifying an 8(R)-lipoxygenase pathway in the sea whip coral Plexaura homomalla.[3] This provided a clear enzymatic mechanism for the stereospecific production of this compound in marine organisms.

While initially discovered in marine life, subsequent studies have demonstrated the presence and biological activity of 8-HETE in mammals, where it is often associated with inflammatory responses and chemotaxis.[4][5]

Biosynthesis of this compound

This compound is synthesized from arachidonic acid via the action of a specific lipoxygenase enzyme.

  • 8(R)-Lipoxygenase: The key enzyme responsible for the stereospecific synthesis of this compound is 8(R)-lipoxygenase (8R-LOX).[6] This enzyme catalyzes the insertion of molecular oxygen at the C8 position of arachidonic acid with R-stereospecificity, forming 8(R)-hydroperoxyeicosatetraenoic acid [8(R)-HPETE].

  • Reduction to this compound: The unstable 8(R)-HPETE is then rapidly reduced to the more stable this compound by cellular peroxidases.[7]

The biosynthesis of this compound is a tightly regulated process, and the expression and activity of 8R-LOX can be induced by various stimuli.

Biological Activities of this compound

This compound exhibits a range of biological activities, many of which are stereospecific.

Starfish Oocyte Maturation

As mentioned, the most well-characterized biological role of this compound is the induction of oocyte maturation in starfish. It triggers the reinitiation of meiosis in a manner similar to the natural hormone 1-methyladenine.[2] This process involves germinal vesicle breakdown, chromosome condensation, and the formation of a mature egg ready for fertilization.[2]

Chemotaxis and Inflammation

In mammals, 8-HETE has been shown to be a potent chemoattractant for neutrophils, a type of white blood cell crucial for the inflammatory response.[4] While many studies on neutrophil chemotaxis have focused on other HETE isomers like 5-HETE and LTB4, 8-HETE is also recognized as a pro-inflammatory mediator.[5][8] The chemotactic activity of HETEs is often stereospecific, though the relative potencies of the 8(R) and 8(S) enantiomers in neutrophil migration require further clarification.

Cellular Signaling

8-HETE has been shown to activate intracellular signaling pathways involved in cell growth and inflammation. Studies have demonstrated that 8-HETE can induce the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) and activate the Nuclear Factor-kappa B (NF-κB) signaling pathway in human ventricular cardiomyocytes.[4] These pathways are central to many cellular processes, including proliferation, differentiation, and apoptosis.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound and related eicosanoids.

CompoundBiological ActivityOrganism/Cell TypeEffective ConcentrationReference
This compound Starfish Oocyte MaturationStarfish~10 nM[2]
8(S)-HETEStarfish Oocyte MaturationStarfishInactive[2]
1-MethyladenineStarfish Oocyte MaturationStarfish>0.1 µM[2]
Arachidonic AcidStarfish Oocyte MaturationStarfishMicromolar range[2]
CompoundBiological ActivityCell TypeEffective ConcentrationReference
5,12-di-HETENeutrophil ChemotaxisHuman Neutrophils3 ng/ml (initial), 30 ng/ml (maximal)[5]
5-HETENeutrophil ChemotaxisHuman Neutrophils1000 ng/ml (maximal)[5]
11-HETENeutrophil ChemotaxisHuman Neutrophils10,000 - 20,000 ng/ml (maximal)[5]
12-HETENeutrophil ChemotaxisHuman Neutrophils10,000 - 20,000 ng/ml (maximal)[5]
LTB4Neutrophil ChemotaxisHuman Neutrophils10⁻⁹ to 10⁻⁷ M[8]
8-HETE MAPK & NF-κB ActivationHuman Cardiomyocytes (RL-14)10 µM[4]

Experimental Protocols

Purification of 8(R)-Lipoxygenase from Coral

This protocol is based on the method described by Brash et al. (1996) for the purification of 8R-LOX from Plexaura homomalla.[6]

Materials:

  • Frozen Plexaura homomalla coral

  • Buffer A: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM dithiothreitol

  • Buffer B: Buffer A with 1 M NaCl

  • DEAE-Sepharose column

  • Mono Q HR 5/5 column (anion exchange)

  • Phenyl-Sepharose CL-4B column (hydrophobic interaction)

  • Liquid nitrogen

  • Bradford protein assay reagents

Procedure:

  • Homogenization: Pulverize frozen coral in liquid nitrogen. Suspend the powder in Buffer A and homogenize using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes to remove cellular debris. Collect the supernatant.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation. Stir for 30 minutes and then centrifuge at 10,000 x g for 20 minutes. Discard the pellet. Increase the ammonium sulfate concentration of the supernatant to 70% saturation, stir, and centrifuge as before.

  • Resuspension and Dialysis: Resuspend the 40-70% ammonium sulfate pellet in a minimal volume of Buffer A and dialyze overnight against Buffer A.

  • Anion Exchange Chromatography (DEAE-Sepharose): Apply the dialyzed sample to a DEAE-Sepharose column pre-equilibrated with Buffer A. Wash the column with Buffer A and elute the bound proteins with a linear gradient of 0-0.5 M NaCl in Buffer A.

  • Anion Exchange Chromatography (Mono Q): Pool the active fractions from the DEAE column, dialyze against Buffer A, and apply to a Mono Q column. Elute with a linear gradient of 0-0.5 M NaCl in Buffer A.

  • Hydrophobic Interaction Chromatography: Pool the active fractions from the Mono Q column and add ammonium sulfate to a final concentration of 1 M. Apply the sample to a Phenyl-Sepharose column pre-equilibrated with Buffer A containing 1 M ammonium sulfate. Elute with a decreasing linear gradient of 1-0 M ammonium sulfate in Buffer A.

  • Protein Quantification and Storage: Pool the final active fractions, determine the protein concentration using the Bradford assay, and store at -80°C.

Starfish Oocyte Maturation Assay

This protocol is a generalized procedure based on the experiments described by Meijer et al. (1986).[2]

Materials:

  • Mature female starfish (e.g., Marthasterias glacialis)

  • Artificial seawater (ASW)

  • This compound, 8(S)-HETE, and 1-methyladenine stock solutions in ethanol

  • Microscope

  • 96-well plates

Procedure:

  • Oocyte Collection: Induce spawning by injecting 1-methyladenine into the coelomic cavity of the starfish. Collect the shed oocytes in ASW.

  • Oocyte Washing: Wash the oocytes several times with fresh ASW to remove debris and follicular cells.

  • Incubation: Aliquot the oocytes into the wells of a 96-well plate.

  • Treatment: Add the test compounds (this compound, 8(S)-HETE, 1-methyladenine) at various concentrations to the wells. Include a vehicle control (ethanol).

  • Observation: Incubate the plates at the appropriate temperature for the starfish species (e.g., 20°C). Observe the oocytes under a microscope at regular intervals (e.g., every 15 minutes) for signs of maturation, specifically germinal vesicle breakdown (GVBD). GVBD is characterized by the disappearance of the large nucleus (germinal vesicle).

  • Quantification: After a set time (e.g., 60-90 minutes), score the percentage of oocytes that have undergone GVBD in each well.

Chiral Separation of 8-HETE Enantiomers by HPLC

This is a general protocol for the chiral separation of HETE enantiomers. Specific column and mobile phase conditions may need to be optimized.

Materials:

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD)

  • HPLC system with a UV detector

  • Mobile phase: A mixture of hexane (B92381) and a chiral selector like isopropanol (B130326) or ethanol, with a small percentage of a modifier like acetic acid.

  • 8-HETE standard (racemic mixture)

  • Sample containing 8-HETE

Procedure:

  • Sample Preparation: Extract the lipids from the biological sample using a suitable method (e.g., Folch extraction). Saponify the lipid extract to release the fatty acids.

  • Derivatization (optional but recommended): Convert the carboxylic acid group of 8-HETE to a methyl ester by reacting with diazomethane (B1218177) or another methylating agent. This can improve chromatographic resolution.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase.

    • Inject the derivatized sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at the appropriate wavelength for HETEs (around 235 nm).

    • The two enantiomers, this compound and 8(S)-HETE, will have different retention times.

  • Identification: Inject standards of this compound and 8(S)-HETE (if available) to confirm the identity of the peaks in the sample chromatogram.

Signaling Pathways

While a specific high-affinity receptor for this compound has yet to be definitively identified, evidence suggests that it likely acts through a G-protein coupled receptor (GPCR), similar to other HETEs like 12(S)-HETE which has a known GPCR, GPR31.[9] The downstream signaling events of 8-HETE have been shown to involve the activation of the MAPK and NF-κB pathways.[4]

Proposed Signaling Pathway for this compound in Mammalian Cells

8R_HETE_Signaling HETE This compound GPCR Putative GPCR HETE->GPCR Binds G_protein G-Protein GPCR->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates MAPK_cascade MAPK Cascade (ERK, p38, JNK) PKC->MAPK_cascade Activates NFkB_activation NF-κB Activation MAPK_cascade->NFkB_activation Activates Gene_expression Gene Expression (Inflammation, Growth) NFkB_activation->Gene_expression Promotes Cellular_response Cellular Response (Chemotaxis, Hypertrophy) Gene_expression->Cellular_response

Caption: Proposed signaling cascade for this compound in mammalian cells.

Starfish Oocyte Maturation Pathway

Starfish_Oocyte_Maturation HETE This compound Receptor Membrane Receptor HETE->Receptor Binds G_protein G-Protein Receptor->G_protein Activates Effector Downstream Effector G_protein->Effector Activates MPF MPF Activation (Maturation Promoting Factor) Effector->MPF Leads to GVBD Germinal Vesicle Breakdown (GVBD) MPF->GVBD Induces Meiosis Meiosis Reinitiation GVBD->Meiosis

Caption: Simplified pathway of this compound-induced starfish oocyte maturation.

Experimental Workflow for 8-HETE Analysis

8HETE_Analysis_Workflow Sample Biological Sample (e.g., cells, tissue) Extraction Lipid Extraction Sample->Extraction Saponification Saponification Extraction->Saponification Derivatization Derivatization (e.g., Methylation) Saponification->Derivatization HPLC Chiral HPLC Separation Derivatization->HPLC Detection UV Detection (~235 nm) HPLC->Detection Quantification Quantification and Enantiomer Ratio Detection->Quantification

Caption: General workflow for the analysis of 8-HETE enantiomers.

Conclusion

This compound is a fascinating and biologically important eicosanoid with a rich history rooted in marine biology. Its stereospecific induction of starfish oocyte maturation was a landmark discovery that underscored the importance of stereochemistry in lipid signaling. In mammals, 8-HETE is emerging as a significant pro-inflammatory mediator and a modulator of key cellular signaling pathways. This technical guide has provided a comprehensive overview of this compound, from its discovery to its biological functions and the experimental methods used to study it. Further research into the specific receptors and downstream signaling targets of this compound will undoubtedly uncover new therapeutic opportunities for a range of inflammatory and proliferative diseases.

References

The Biosynthesis of 8(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathways leading to the formation of 8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE) from arachidonic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the enzymatic and non-enzymatic routes of 8-HETE synthesis, with a focus on the stereospecific generation of the 8(R)-enantiomer. The guide includes a summary of the key enzymes involved, detailed experimental protocols for their activity assessment, and quantitative data where available. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a group of signaling lipids derived from the oxygenation of arachidonic acid. These molecules play crucial roles in a variety of physiological and pathological processes, including inflammation, cell proliferation, and migration. The biological activity of HETEs is often dependent on the specific position of the hydroxyl group and the stereochemistry (R or S configuration) at that position. 8-HETE, in particular, has been implicated in various cellular responses. This guide focuses on the biosynthetic pathways that lead to the formation of the this compound enantiomer from arachidonic acid, a process of significant interest for understanding its specific biological functions and for the development of targeted therapeutics.

The synthesis of 8-HETE from arachidonic acid can occur through three primary mechanisms:

  • Lipoxygenase (LOX) Pathway: Primarily produces the (S)-enantiomer.

  • Cytochrome P450 (CYP) Pathway: Can produce a mixture of (R)- and (S)-enantiomers.

  • Non-Enzymatic Autoxidation: Results in a racemic mixture of (R)- and (S)-enantiomers.

This guide will delve into the specifics of each of these pathways, with a particular emphasis on the enzymatic routes that can lead to the stereospecific production of this compound.

Biosynthetic Pathways of 8-HETE

Lipoxygenase (LOX) Pathway

The lipoxygenase pathway is a major route for the enzymatic conversion of arachidonic acid to HETEs. In mammals, the primary LOX enzymes are 5-LOX, 12-LOX, and 15-LOX, named for the carbon position they oxygenate. While these are the most common, other LOX isoforms exist. Studies in murine models have identified an 8S-lipoxygenase that specifically catalyzes the conversion of arachidonic acid to 8(S)-HETE[1]. This reaction proceeds via the formation of an 8-hydroperoxyeicosatetraenoic acid (8-HpETE) intermediate, which is then reduced to 8(S)-HETE. The stereoselective abstraction of a hydrogen atom from arachidonic acid by the lipoxygenase determines the S-chirality of the resulting HETE[1]. To date, a specific human 8R-lipoxygenase has not been characterized.

Cytochrome P450 (CYP) Pathway

The cytochrome P450 monooxygenase system represents a versatile pathway for the metabolism of arachidonic acid, producing a variety of HETEs and epoxyeicosatrienoic acids (EETs)[2]. Unlike the stereospecificity often observed with lipoxygenases, CYP enzymes can generate a mixture of R and S enantiomers of HETEs[3]. Several human CYP isoforms, particularly from the CYP4A and CYP4F families, are known to metabolize arachidonic acid[4]. While much of the research on these enzymes has focused on the production of 20-HETE, they are also capable of producing mid-chain HETEs.

Specifically, human CYP4A11 and CYP4F2 have been identified as major enzymes in the ω-hydroxylation of arachidonic acid to 20-HETE in the liver. CYP4F3B also contributes to arachidonic acid metabolism. It is plausible that these or other CYP isoforms are responsible for the 8-hydroxylation of arachidonic acid, potentially with some degree of stereoselectivity favoring the 8(R)-enantiomer. However, direct evidence pinpointing a specific human CYP isoform that predominantly produces this compound is currently limited in the scientific literature. One study on arachidonic acid metabolism by various human CYP enzymes expressed in HepG2 cells showed that CYP1A2 formed 8,9-EET, but did not specifically report on 8-HETE formation. Another study indicated that 10-HETE, formed by CYP enzymes, can rearrange to 8-HETE under acidic conditions.

Non-Enzymatic Pathway (Autoxidation)

Arachidonic acid can undergo non-enzymatic oxidation by reactive oxygen species, leading to the formation of a variety of oxidized lipid products, including HETEs. This process, also known as lipid peroxidation, is not stereospecific and therefore produces a racemic mixture of this compound and 8(S)-HETE. The presence of a nearly 1:1 ratio of R and S enantiomers of a particular HETE in a biological sample can be indicative of a significant contribution from non-enzymatic oxidation.

Quantitative Data

Quantitative data on the enzymatic formation of this compound is sparse, particularly for specific human enzymes. The following table summarizes available kinetic data for human CYP enzymes that metabolize arachidonic acid, primarily focusing on 20-HETE formation, as this is the most extensively studied pathway. This data can provide a general reference for the interaction of these enzymes with arachidonic acid.

EnzymeSubstrateMajor ProductKm (µM)Vmax (nmol/min/nmol P450)Reference
CYP4A11Arachidonic Acid20-HETE22849.1
CYP4F2Arachidonic Acid20-HETE247.4

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Lipoxygenase Activity Assay

This protocol is adapted from a general method for determining lipoxygenase activity by monitoring the formation of conjugated dienes.

Principle: Lipoxygenases introduce a hydroperoxy group into polyunsaturated fatty acids like arachidonic acid, creating a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is proportional to the enzyme activity.

Materials:

  • Spectrophotometer capable of reading at 234 nm

  • Quartz cuvettes

  • Arachidonic acid substrate solution (e.g., 10 mM in ethanol, stored under nitrogen at -80°C)

  • Enzyme preparation (e.g., cell lysate, purified enzyme)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

Procedure:

  • Prepare the reaction mixture in a cuvette by adding the assay buffer and the enzyme preparation.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the arachidonic acid substrate solution and mix immediately.

  • Monitor the increase in absorbance at 234 nm over time.

  • Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the conjugated diene of hydroperoxyeicosatetraenoic acid is approximately 25,000 M⁻¹cm⁻¹.

Cytochrome P450 Activity Assay with Arachidonic Acid

This protocol describes a general method for assessing the metabolism of arachidonic acid by CYP enzymes in a reconstituted system or in microsomes.

Principle: CYP enzymes, in the presence of NADPH-cytochrome P450 reductase and a source of electrons (NADPH), metabolize arachidonic acid to various hydroxylated and epoxidized products. The products are then extracted and analyzed by chromatography.

Materials:

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA)

  • Recombinant human CYP enzyme or human liver microsomes

  • NADPH-cytochrome P450 reductase (if using a reconstituted system)

  • Arachidonic acid (radiolabeled or non-labeled)

  • NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Stopping solution (e.g., 0.4 M citric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC-MS/MS system for product analysis

Procedure:

  • Prepare the incubation mixture containing the buffer, CYP enzyme (and reductase if needed), and arachidonic acid.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding the NADPH generating system or NADPH.

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Terminate the reaction by adding the stopping solution.

  • Extract the metabolites with an organic solvent.

  • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for analysis.

  • Analyze the products by HPLC-MS/MS to identify and quantify the HETE and EET isomers formed.

Chiral Separation and Quantification of 8-HETE Enantiomers by HPLC-MS/MS

This protocol outlines the general steps for separating and quantifying the R and S enantiomers of 8-HETE.

Principle: The enantiomers of 8-HETE are separated on a chiral stationary phase (CSP) column using high-performance liquid chromatography (HPLC). The separated enantiomers are then detected and quantified by tandem mass spectrometry (MS/MS).

Materials:

  • HPLC system coupled to a tandem mass spectrometer

  • Chiral stationary phase column (e.g., cellulose- or amylose-based)

  • Mobile phase (e.g., a mixture of hexane/isopropanol/acetic acid for normal phase or acetonitrile/water/formic acid for reversed phase)

  • This compound and 8(S)-HETE standards

  • Deuterated internal standard (e.g., 8-HETE-d8)

  • Sample extract containing 8-HETE

Procedure:

  • Develop an HPLC method on a chiral column that achieves baseline separation of the this compound and 8(S)-HETE standards.

  • Optimize the mass spectrometer parameters for the detection of 8-HETE and the internal standard using multiple reaction monitoring (MRM).

  • Prepare a calibration curve using known concentrations of the this compound and 8(S)-HETE standards spiked with a fixed concentration of the internal standard.

  • Add the internal standard to the biological sample extract.

  • Inject the sample onto the chiral HPLC-MS/MS system.

  • Identify the this compound and 8(S)-HETE peaks based on their retention times compared to the standards.

  • Quantify the amount of each enantiomer in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Biosynthetic Pathways of 8-HETE

Biosynthesis_of_8_HETE cluster_lox Lipoxygenase Pathway cluster_cyp Cytochrome P450 Pathway cluster_non_enzymatic Non-Enzymatic Pathway Arachidonic_Acid Arachidonic Acid LOX 8S-Lipoxygenase (in mice) Arachidonic_Acid->LOX O2 CYP Cytochrome P450 (e.g., CYP4A, CYP4F) Arachidonic_Acid->CYP O2, NADPH ROS Reactive Oxygen Species (ROS) Arachidonic_Acid->ROS HpETE 8(S)-HPETE LOX->HpETE HETE_S 8(S)-HETE HpETE->HETE_S Peroxidase HETE_R This compound CYP->HETE_R HETE_S2 8(S)-HETE CYP->HETE_S2 Racemic_HETE 8(R,S)-HETE (Racemic Mixture) ROS->Racemic_HETE

Caption: Overview of the main biosynthetic pathways of 8-HETE from arachidonic acid.

Experimental Workflow for Chiral Analysis of 8-HETE

Chiral_Analysis_Workflow Start Biological Sample (e.g., plasma, tissue homogenate) Extraction Lipid Extraction Start->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization HPLC Chiral HPLC Separation Derivatization->HPLC MS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MS Quantification Quantification of This compound and 8(S)-HETE MS->Quantification

Caption: A typical experimental workflow for the chiral analysis of 8-HETE.

Conclusion

The biosynthesis of this compound from arachidonic acid is a complex process involving multiple enzymatic and non-enzymatic pathways. While the lipoxygenase pathway is well-established to produce the 8(S)-enantiomer, the cytochrome P450 system is the likely enzymatic source of this compound in humans. However, the specific human CYP isoforms responsible for this reaction and their kinetic parameters require further investigation. The non-enzymatic pathway also contributes to the total pool of 8-HETE by producing a racemic mixture.

The experimental protocols and analytical techniques described in this guide provide a framework for researchers to investigate the formation and function of this compound. A deeper understanding of the stereospecific biosynthesis of this lipid mediator will be crucial for elucidating its precise roles in health and disease and for the development of novel therapeutic strategies targeting its pathway. Future research should focus on identifying the specific human enzymes involved in this compound synthesis and characterizing their activity to pave the way for a more complete understanding of this important signaling molecule.

References

The Physiological Role of 8(R)-HETE in Marine Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE) is a stereospecific eicosanoid derived from the lipoxygenase pathway of arachidonic acid metabolism. In the realm of marine invertebrate physiology, this compound has been most notably identified as a critical signaling molecule in the reproductive processes of echinoderms, particularly in inducing oocyte maturation in starfish. This technical guide provides a comprehensive overview of the known physiological roles of this compound in marine invertebrates, with a primary focus on its function and signaling cascade in starfish oocyte maturation. The guide details the biosynthesis of this compound, presents quantitative data on its biological activity, and outlines relevant experimental protocols for its study. Furthermore, it explores the broader context of eicosanoid signaling in marine invertebrates, acknowledging the current research gaps regarding the function of this compound in other physiological processes and invertebrate classes.

Introduction

Eicosanoids, a family of signaling lipids derived from the oxygenation of polyunsaturated fatty acids like arachidonic acid, are pivotal regulators of a vast array of physiological and pathological processes in both vertebrates and invertebrates.[1] In marine invertebrates, these molecules are implicated in crucial functions such as reproduction, ion transport, and defense.[1] Among the myriad of eicosanoids, the hydroxyeicosatetraenoic acids (HETEs) represent a significant class of metabolites produced via the lipoxygenase (LOX) pathway.[2] This guide specifically focuses on the (R) enantiomer of 8-HETE, a molecule that exhibits remarkable stereospecificity in its biological actions within certain marine invertebrate species.

The most well-documented physiological role of this compound in marine invertebrates is its potent induction of oocyte maturation (the resumption of meiosis) in starfish.[3] Starfish oocytes are naturally stimulated to mature by the hormone 1-methyladenine (B1486985), and this compound has been shown to mimic this effect with high fidelity and potency, suggesting it may be an integral part of the natural signal transduction pathway.[3] This discovery has positioned this compound as a key molecule of interest for understanding the fundamental mechanisms of reproductive biology in marine ecosystems and for potential applications in aquaculture and biotechnology.

This document aims to consolidate the current knowledge on this compound, presenting it in a manner that is accessible and practical for researchers and professionals in related fields. It will delve into the molecular mechanisms of action, provide quantitative data for experimental design, and offer detailed methodological guidance.

Biosynthesis of this compound in Marine Invertebrates

This compound is synthesized from arachidonic acid through the action of a specific lipoxygenase enzyme. In starfish oocytes, it has been demonstrated that they endogenously produce the 8(R) isomer of HETE, with no detectable formation of the 8(S) isomer.[3] This stereospecific production underscores the presence of a highly selective enzymatic pathway.

The biosynthesis can be summarized in the following steps:

  • Release of Arachidonic Acid: Upon cellular stimulation, phospholipase A2 (PLA2) is activated, which then hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid into the cytoplasm.

  • Lipoxygenation: An 8-lipoxygenase (8-LOX) enzyme catalyzes the insertion of molecular oxygen into arachidonic acid at the C-8 position, forming 8-hydroperoxyeicosatetraenoic acid (8-HPETE).

  • Reduction: The unstable 8-HPETE is subsequently reduced to the more stable 8-HETE by peroxidases.

The chirality of the final product is determined by the specific 8-LOX enzyme. The exclusive production of this compound in starfish oocytes points to the action of an 8(R)-lipoxygenase.[3]

Physiological Role in Starfish Oocyte Maturation

The primary and most extensively studied physiological role of this compound in marine invertebrates is the induction of oocyte maturation in starfish.[3]

Induction of Meiosis Reinitiation

Starfish oocytes are arrested in prophase I of meiosis. The natural hormone 1-methyladenine, released from follicle cells, triggers the reinitiation of meiosis, a process known as oocyte maturation. This compound has been shown to be a potent inducer of this process, causing germinal vesicle breakdown (GVBD), chromosome condensation, and the formation of a mature female pronucleus.[3] The biological activity is strictly confined to the (R) isomer; 8(S)-HETE is inactive.[3]

Quantitative Data on Biological Activity

The following table summarizes the key quantitative data regarding the activity of this compound and related compounds in inducing starfish oocyte maturation.

CompoundEffective Concentration for MaturationCalcium SensitivityReference
This compound ~10 nMInsensitive[3]
8(S)-HETEInactive-[3]
Arachidonic AcidMicromolar (µM) rangeFacilitated by Ca²⁺[3]
8-HETE methyl esterHigher concentrations than this compound-[3]
8-HPETEHigher concentrations than this compound-[3]
Signaling Pathway

This compound is thought to act at the plasma membrane level to initiate a signaling cascade that culminates in the activation of the Maturation-Promoting Factor (MPF), a complex of cyclin B and Cdk1. The signaling pathway for 1-methyladenine-induced maturation is well-characterized and involves a G-protein coupled receptor.[4][5] this compound triggers key downstream events of this pathway, including a decrease in intracellular cyclic AMP (cAMP) levels and a burst of protein phosphorylation.[3]

Based on the known effects of this compound and the established 1-methyladenine signaling pathway, a putative signaling cascade for this compound-induced oocyte maturation is proposed below.

Putative signaling pathway of this compound in starfish oocyte maturation.

Potential Roles in Other Marine Invertebrates and Physiological Processes

While the role of this compound in starfish reproduction is well-established, its function in other marine invertebrates and in other physiological processes remains largely unexplored. The broader family of eicosanoids is known to be involved in the immune responses of various invertebrates, including insects and mollusks. They mediate cellular immune functions such as phagocytosis, nodulation, and encapsulation. However, specific studies implicating this compound in the immune system of marine invertebrates are currently lacking.

In sea urchins, there is evidence for the production of other HETE isomers, and lipid peroxidation is stimulated upon fertilization, suggesting a role for arachidonic acid metabolites in early development.[6] However, a direct role for this compound has not been demonstrated. The vast diversity of marine invertebrates presents a rich field for future research into the physiological significance of this compound and other eicosanoids.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in marine invertebrates.

Extraction and Quantification of this compound from Marine Invertebrate Tissues

This protocol outlines a general procedure for the extraction and analysis of HETEs from biological samples, which can be adapted for marine invertebrate tissues.

Extraction_Workflow node_Tissue 1. Tissue Homogenization (in methanol (B129727) with antioxidant) node_Spike 2. Spike with Deuterated Internal Standard (e.g., 8-HETE-d8) node_Tissue->node_Spike node_SPE 3. Solid Phase Extraction (SPE) (C18 cartridge) node_Spike->node_SPE node_Elute 4. Elution with Organic Solvent (e.g., ethyl acetate) node_SPE->node_Elute node_Dry 5. Evaporation and Reconstitution node_Elute->node_Dry node_Analysis 6. Analysis node_Dry->node_Analysis node_Chiral Chiral HPLC node_Analysis->node_Chiral node_LCMS LC-MS/MS node_Analysis->node_LCMS

References

An In-depth Technical Guide to the Mechanism of Action of 8(R)-HETE in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. While its precise mechanisms of action are still under investigation, emerging evidence points to its significant role in various cellular processes, particularly in the cardiovascular system and in inflammatory responses. Unlike some other hydroxyeicosatetraenoic acids (HETEs), a specific cell surface receptor for this compound has not been identified, suggesting that its effects are likely mediated through intracellular targets. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a family of signaling lipids produced from arachidonic acid via the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways[1][2]. These molecules are involved in a wide range of physiological and pathological processes, including inflammation, cell proliferation, and cardiovascular function[3][4]. 8-HETE exists as two stereoisomers, this compound and 8(S)-HETE, and their biological activities can differ significantly. This guide focuses on the 8(R) enantiomer, summarizing its known mechanisms of action in mammalian cells.

Biosynthesis of 8-HETE

8-HETE can be produced through both enzymatic and non-enzymatic pathways.

  • Lipoxygenase (LOX) Pathway: The 8-lipoxygenase enzyme can catalyze the formation of 8-hydroperoxyeicosatetraenoic acid (8-HPETE), which is then reduced to 8-HETE. The stereochemistry of the product (R or S) depends on the specific lipoxygenase enzyme involved[1].

  • Cytochrome P450 (CYP) Pathway: Certain CYP enzymes can also metabolize arachidonic acid to produce a racemic mixture of this compound and 8(S)-HETE.

  • Non-Enzymatic Lipid Peroxidation: 8-HETE can also be formed non-enzymatically through the oxidation of arachidonic acid, which typically results in a racemic mixture of the R and S isomers.

Core Signaling Pathways

Current research indicates that this compound primarily exerts its effects through intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, and through interaction with nuclear receptors of the Peroxisome Proliferator-Activated Receptor (PPAR) family.

MAPK and NF-κB Signaling in Cardiac Hypertrophy

A key biological effect attributed to 8-HETE is the induction of cardiac hypertrophy. Studies in human ventricular cardiomyocytes have shown that 8-HETE promotes an increase in cell size and the expression of hypertrophic markers through the activation of the MAPK/ERK and NF-κB pathways.

The proposed signaling cascade is as follows:

  • Entry into the cell: As a lipid molecule, this compound is thought to readily cross the cell membrane.

  • Activation of Upstream Kinases: The immediate upstream activators of the MAPK and NF-κB pathways by 8-HETE are not yet fully elucidated but may involve the activation of protein kinase C (PKC) or alterations in intracellular calcium levels, as seen with other HETEs.

  • MAPK/ERK Pathway Activation: 8-HETE leads to the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the MAPK pathway.

  • NF-κB Pathway Activation: 8-HETE also promotes the activation of the transcription factor NF-κB. This likely involves the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing NF-κB to translocate to the nucleus.

  • Gene Expression: Activated ERK1/2 and NF-κB then translocate to the nucleus and induce the transcription of genes associated with cardiac hypertrophy, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

G cluster_0 This compound This compound Intracellular_Space PKC_Ca2 PKC / Ca²⁺ ? This compound->PKC_Ca2 Activates? Cell_Membrane Cell Membrane MAPK_Cascade MAPK Cascade (ERK1/2 Phosphorylation) PKC_Ca2->MAPK_Cascade IKK_Complex IKK Complex PKC_Ca2->IKK_Complex Gene_Expression Hypertrophic Gene Expression (ANP, BNP, β-MHC) MAPK_Cascade->Gene_Expression IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Gene_Expression Translocates to Nucleus Nucleus Nucleus

Hypothesized signaling pathway of this compound in cardiomyocytes.
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

8-HETE isomers have been shown to be ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Importantly, there is a clear stereospecificity in this interaction.

  • PPARα Activation: 8(S)-HETE is a potent and selective activator of PPARα, whereas this compound shows significantly weaker binding and activation.

  • PPARγ Activation: Neither 8(S)-HETE nor this compound are strong activators of PPARγ.

This differential activation of PPARα suggests that the biological effects of this compound and 8(S)-HETE may be distinct in tissues where PPARα is highly expressed, such as the liver, heart, and kidney.

G 8S_HETE 8(S)-HETE PPARa PPARα 8S_HETE->PPARa Strong Activation PPARg PPARγ 8R_HETE This compound 8R_HETE->PPARa Weak Activation Gene_Expression Target Gene Expression (Lipid Metabolism) PPARa->Gene_Expression

Differential activation of PPARα by 8-HETE stereoisomers.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of 8-HETE isomers.

Table 1: Receptor Binding and Activation

LigandReceptorAssay TypeSpeciesIC50 / EC50Reference
This compound PPARαCompetition BindingXenopus~ 10 µM
8(S)-HETE PPARαCompetition BindingXenopus~ 0.3 µM
This compound PPARγCompetition BindingXenopus> 10 µM
8(S)-HETE PPARγCompetition BindingXenopus> 10 µM

Table 2: Cellular Effects

EffectCell TypeSpeciesCompoundConcentrationObservationReference
Cardiac Hypertrophy Ventricular Cardiomyocytes (RL-14)Human8-HETE10 µMSignificant increase in hypertrophic markers
MAPK (ERK1/2) Activation Ventricular Cardiomyocytes (RL-14)Human8-HETE10 µMSignificant phosphorylation of ERK1/2
NF-κB Activation Ventricular Cardiomyocytes (RL-14)Human8-HETE10 µMSignificant increase in NF-κB DNA binding
Neutrophil Chemotaxis NeutrophilsHuman8-HETE:9-HETE (85:15)5 µg/mlPeak chemotactic response

Experimental Protocols

Western Blot for ERK1/2 Phosphorylation

This protocol is adapted from standard methods for detecting phosphorylated proteins.

Objective: To determine the level of ERK1/2 phosphorylation in response to this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours before treatment with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

G A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer to PVDF D->E F Blocking E->F G Primary Ab (p-ERK) Incubation F->G H Secondary Ab Incubation G->H I Detection (ECL) H->I J Stripping I->J K Re-probe with Total ERK Ab J->K L Data Analysis K->L

Workflow for Western blot analysis of ERK phosphorylation.
NF-κB DNA Binding Activity Assay

This protocol is based on commercially available ELISA-based transcription factor assay kits.

Objective: To quantify the amount of active NF-κB (p65 subunit) in nuclear extracts that can bind to its specific DNA consensus sequence after treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Nuclear extraction kit

  • NF-κB (p65) Transcription Factor Assay Kit (containing a 96-well plate pre-coated with NF-κB consensus sequence, primary antibody against NF-κB p65, HRP-conjugated secondary antibody, wash buffers, and developing solution)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound for the desired time.

  • Nuclear Extract Preparation: Prepare nuclear extracts from the treated and control cells according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts.

  • NF-κB Binding: Add equal amounts of nuclear extract to the wells of the NF-κB assay plate and incubate to allow NF-κB to bind to the immobilized DNA.

  • Washing: Wash the wells to remove unbound proteins.

  • Primary Antibody Incubation: Add the primary antibody specific for the p65 subunit of NF-κB to each well and incubate.

  • Washing: Wash the wells to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

  • Washing: Wash the wells to remove unbound secondary antibody.

  • Detection: Add the developing solution and measure the absorbance at 450 nm using a microplate reader.

G A Cell Treatment and Nuclear Extraction B Incubate Nuclear Extract in DNA-coated Plate A->B C Wash Unbound Proteins B->C D Add Primary Ab (anti-p65) C->D E Wash Unbound Primary Ab D->E F Add HRP-conjugated Secondary Ab E->F G Wash Unbound Secondary Ab F->G H Add Developing Solution G->H I Measure Absorbance at 450 nm H->I

Workflow for NF-κB DNA binding activity assay.

Other Potential Biological Activities

Inflammation

HETEs are well-known mediators of inflammation. 8-HETE has been shown to be a chemoattractant for neutrophils, suggesting a pro-inflammatory role. The stereochemistry of HETEs is often critical for their inflammatory actions. For instance, in some contexts, the (R) isomer of other HETEs has been shown to be more potent than the (S) isomer in inducing neutrophil migration. However, direct comparative studies on the chemotactic activity of this compound versus 8(S)-HETE are limited.

Cancer

The role of 8-HETE in cancer is complex and appears to be context-dependent. Some studies report an anti-mitogenic and anti-tumor activity for 8-HETE, including the induction of growth inhibition in premalignant epithelial cells. In contrast, other HETEs, such as 12-HETE and 20-HETE, are often associated with pro-tumorigenic activities, including the promotion of cell proliferation, angiogenesis, and metastasis. Further research is needed to delineate the specific role of this compound in different types of cancer.

Conclusion and Future Directions

This compound is a bioactive lipid with emerging roles in cellular signaling, particularly in the context of cardiac hypertrophy and inflammation. The lack of an identified specific cell surface receptor points towards an intracellular mechanism of action, with the MAPK/ERK and NF-κB pathways being key downstream effectors. Furthermore, the stereoselective interaction of 8-HETE isomers with PPARα highlights the importance of considering the specific enantiomer in biological studies.

Future research should focus on:

  • Identification of the direct intracellular targets of this compound.

  • Elucidation of the upstream signaling events that link this compound to MAPK and NF-κB activation.

  • Direct comparative studies of this compound and 8(S)-HETE in various biological systems to better understand their distinct roles.

  • Determination of the EC50/IC50 values for this compound in a wider range of cellular assays.

A deeper understanding of the mechanism of action of this compound will be crucial for evaluating its potential as a therapeutic target in cardiovascular and inflammatory diseases.

References

Investigating the 8(R)-HETE Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyeicosatetraenoic acid (8-HETE) is a bioactive lipid mediator derived from arachidonic acid that plays a role in various physiological and pathological processes. It exists as two enantiomers, 8(R)-HETE and 8(S)-HETE, each with distinct biological activities. While the signaling cascade of 8(S)-HETE is increasingly understood, particularly its role as a ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), the specific signaling pathway of this compound remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of the 8-HETE signaling cascade, with a focus on the known downstream effectors and experimental methodologies to investigate its function. Due to the limited information specifically on this compound, this guide also incorporates data on the broader effects of 8-HETE and contrasts it with the signaling of its 8(S) counterpart where information is available.

Introduction to 8-HETE

8-HETE is produced from arachidonic acid through both enzymatic and non-enzymatic pathways. The 8(S)-HETE enantiomer is a known product of lipoxygenase (LOX) enzymes, particularly 8S-LOX. In contrast, the biosynthesis of this compound has been observed in marine invertebrates through an 8(R)-lipoxygenase pathway[1]. In mammals, the specific enzymatic pathways leading to this compound are less clear. 8-HETE has been implicated in a range of biological activities, including inflammation, cell migration, and cardiac hypertrophy[2][3].

The 8-HETE Signaling Cascade

The signaling cascade initiated by 8-HETE involves both nuclear and potentially cell-surface receptors, leading to the activation of downstream kinases and transcription factors. A critical distinction must be made between the two enantiomers, as current research points to different primary mechanisms of action.

Receptors

8(S)-HETE: The most well-characterized receptor for 8(S)-HETE is the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα) . 8(S)-HETE acts as a potent activator of PPARα, while the 8(R) enantiomer shows significantly weaker to no binding.

This compound: To date, a specific high-affinity cell surface or nuclear receptor for this compound has not been identified in mammalian systems. While other HETEs, such as 12(S)-HETE, have been shown to bind to G-protein coupled receptors (GPCRs) like GPR31, there is currently no evidence to suggest that this compound or 8(S)-HETE utilize this or other GPCRs[4][5][6]. The lack of an identified receptor for this compound is a significant knowledge gap in understanding its signaling cascade.

Downstream Signaling Pathways

Irrespective of the specific initial receptor interaction for the racemic mixture or individual enantiomers, studies have consistently shown the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in mediating the effects of 8-HETE.

  • MAPK Pathway: 8-HETE has been shown to induce the phosphorylation of key MAPK family members, including ERK1/2, p38 MAPK, and JNK. This activation is implicated in cellular processes such as hypertrophy[2].

  • NF-κB Pathway: Activation of the NF-κB pathway by 8-HETE has been demonstrated, suggesting a role in inflammatory responses and gene expression regulation[2].

The initiation of these pathways by this compound specifically, and whether it is receptor-mediated or occurs through other mechanisms, requires further investigation.

Quantitative Data

The following tables summarize the available quantitative data for 8-HETE signaling.

LigandReceptor/TargetAssay TypeValueCell Type/SystemReference
8(S)-HETEPPARαCompetition Binding AssayIC50 ≈ 500 nMIn vitro
This compoundPPARαCompetition Binding AssayWeak to no competitionIn vitro
8-HETEMAPK (ERK1/2, p38, JNK)ELISASignificant phosphorylation at 10 µMRL-14 (human ventricular cardiomyocyte cell line)[2]
8-HETENF-κBBinding Activity AssaySignificant activation at 10 µMRL-14 (human ventricular cardiomyocyte cell line)[2]

Table 1: Binding Affinities and Effective Concentrations of 8-HETE Enantiomers.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the this compound signaling cascade. Below are protocols for key experiments.

Cell-Based PPARα Activation Assay

This reporter gene assay is used to determine the ability of 8-HETE enantiomers to activate PPARα.

Materials:

  • HEK293T cells

  • Expression plasmid for human or mouse PPARα

  • Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene

  • Transfection reagent

  • This compound and 8(S)-HETE standards

  • Positive control (e.g., GW7647)

  • Luciferase assay reagent

  • Cell culture medium and supplements

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, 8(S)-HETE, or a vehicle control. Include a positive control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

MAPK and NF-κB Activation Assays

These protocols are designed to quantify the activation of MAPK and NF-κB pathways in response to 8-HETE.

Materials:

  • RL-14 cells (or other relevant cell line)

  • 8-HETE standard

  • Phospho-specific ELISA kits for ERK1/2 (pT202/Y204), p38 MAPK (pT180/Y182), and JNK (pT183/Y185)

  • NF-κB binding activity assay kit

  • Cell lysis buffer

  • Protein assay kit

Protocol for MAPK Activation:

  • Cell Treatment: Treat RL-14 cells with the desired concentrations of 8-HETE for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells and collect the cytoplasmic protein extracts.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • ELISA: Perform the phospho-specific ELISA for each MAPK according to the manufacturer's instructions, using equal amounts of protein for each sample.

  • Data Analysis: Measure the absorbance and calculate the fold change in phosphorylation relative to the vehicle-treated control.

Protocol for NF-κB Activation:

  • Cell Treatment: Treat RL-14 cells with 8-HETE as described above.

  • Nuclear Extract Preparation: Prepare nuclear extracts from the treated cells according to the instructions provided with the NF-κB binding activity assay kit.

  • Binding Assay: Perform the NF-κB binding activity assay, which typically involves the incubation of nuclear extracts with an oligonucleotide containing the NF-κB consensus sequence immobilized on a plate.

  • Data Analysis: Measure the absorbance and determine the extent of NF-κB binding to the DNA probe, expressed as a fold change over the control.

Visualizations

The following diagrams illustrate the known and putative signaling pathways of 8-HETE.

8S_HETE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Arachidonic_Acid Arachidonic Acid 8S_LOX 8S-Lipoxygenase Arachidonic_Acid->8S_LOX 8S_HETE 8(S)-HETE 8S_LOX->8S_HETE PPARa PPARα 8S_HETE->PPARa RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: 8(S)-HETE Signaling via PPARα.

Putative_8_HETE_Signaling_Pathway 8_HETE 8-HETE (Racemic mixture or individual enantiomers) Unknown_Receptor Unknown Receptor (Putative GPCR or other) 8_HETE->Unknown_Receptor MAPK_Cascade MAPK Cascade (ERK, p38, JNK) Unknown_Receptor->MAPK_Cascade NFkB_Pathway NF-κB Pathway Unknown_Receptor->NFkB_Pathway Cellular_Responses Cellular Responses (e.g., Hypertrophy, Inflammation) MAPK_Cascade->Cellular_Responses NFkB_Pathway->Cellular_Responses

Caption: Putative 8-HETE Signaling Pathways.

Experimental_Workflow_MAPK_Activation Cell_Culture Culture RL-14 Cells Treatment Treat with 8-HETE (e.g., 10 µM for 2h) Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification ELISA Phospho-MAPK ELISA (ERK, p38, JNK) Quantification->ELISA Analysis Data Analysis (Fold Change vs. Control) ELISA->Analysis

Caption: Workflow for MAPK Activation Analysis.

Conclusion and Future Directions

The signaling cascade of 8-HETE is complex and appears to be enantiomer-specific. While significant progress has been made in understanding the role of 8(S)-HETE as a PPARα agonist, the signaling pathway of this compound remains a critical area for future research. The primary unanswered question is the identity of a specific receptor for this compound in mammalian cells. Elucidating this will be key to understanding its physiological and pathological roles. Further research should also focus on dose-response studies for the activation of MAPK and NF-κB pathways by individual 8-HETE enantiomers to dissect their specific contributions to cellular responses. The development of selective pharmacological tools for studying this compound signaling will be instrumental in advancing our knowledge of this bioactive lipid.

References

An In-depth Technical Guide to 8(R)-HETE and its Interaction with the MAPK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(R)-hydroxyeicosatetraenoic acid [8(R)-HETE] is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. Emerging evidence indicates its involvement in pivotal cellular processes, including inflammation and cell proliferation. A key mechanism underlying these effects is its interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's engagement with the MAPK cascade, summarizing quantitative data, detailing experimental methodologies, and visualizing the involved signaling networks. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of targeting the this compound-MAPK axis in various pathological conditions.

Introduction to this compound

This compound is an eicosanoid, a class of signaling molecules synthesized from 20-carbon fatty acids. It is produced from arachidonic acid primarily through the action of lipoxygenase enzymes. While both this compound and its enantiomer, 8(S)-HETE, are formed in biological systems, they can elicit distinct cellular responses. Functionally, 8-HETE has been characterized as a pro-proliferative and pro-inflammatory agent. Notably, it has been shown to induce cellular hypertrophy in human ventricular cardiomyocytes, a process implicated in various cardiovascular diseases. This hypertrophic effect is mediated, at least in part, through the activation of the MAPK and NF-κB signaling pathways[1][2].

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that plays a central role in regulating a wide array of cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis. The pathway is organized as a three-tiered kinase cascade, consisting of a MAPK Kinase Kinase (MAPKKK), a MAPK Kinase (MAPKK), and a MAPK. In mammals, the three major MAPK subfamilies are:

  • Extracellular signal-regulated kinases (ERK1/2): Primarily associated with cell growth, proliferation, and differentiation.

  • c-Jun N-terminal kinases (JNKs): Predominantly activated by cellular stress signals and involved in apoptosis and inflammation.

  • p38 MAPKs: Also activated by stress and inflammatory cytokines, playing roles in inflammation, apoptosis, and cell cycle control.

Activation of these MAPK subfamilies occurs through a series of phosphorylation events, culminating in the dual phosphorylation of the MAPK on specific threonine and tyrosine residues within a conserved tripeptide motif.

Interaction of this compound with the MAPK Pathway

Upstream Signaling and Receptor Activation

The precise molecular mechanism initiating the MAPK cascade in response to this compound is not yet fully elucidated. For the related molecule, 12(S)-HETE, the orphan G-protein coupled receptor GPR31 has been identified as a high-affinity receptor. Activation of GPR31 by 12(S)-HETE leads to the activation of G-proteins, which in turn can trigger downstream signaling to the MAPK pathway. While a specific receptor for this compound has not been definitively identified, it is plausible that it may also act through a currently unknown orphan GPCR. The involvement of upstream signaling molecules such as Src family kinases and Phosphoinositide 3-kinase (PI3K) in linking GPCR activation to the MAPK cascade is a common paradigm in cellular signaling.

Activation of MAPK Subfamilies by 8-HETE

Studies have demonstrated that 8-HETE can induce the phosphorylation of all three major MAPK subfamilies in human ventricular cardiomyocyte (RL-14) cells[2]. This activation is a key event in the signaling cascade that leads to cellular hypertrophy.

Quantitative Data on MAPK Activation by 8-HETE

The following table summarizes the available quantitative data on the activation of MAPK pathway components by 8-HETE.

ParameterCell Line8-HETE ConcentrationTreatment DurationObserved EffectReference
Phosphorylation RL-1410 µM2 hoursSignificant increase in the phosphorylation of ERK1/2, p38, and JNK.[2]

Note: Specific fold-change or densitometric analysis values were not available in the reviewed literature.

Visualizing the Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound-Induced MAPK Activation

G cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm cluster_nucleus Nucleus HETE This compound Receptor Orphan GPCR (Hypothesized) HETE->Receptor G_protein G-Proteins Receptor->G_protein MAPKKK MAPKKK (e.g., Raf, MEKK) G_protein->MAPKKK Upstream Signaling MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK P ERK ERK1/2 MAPKK->ERK P p38 p38 MAPKK->p38 P JNK JNK MAPKK->JNK P Transcription Gene Transcription (Proliferation, Inflammation, Hypertrophy) ERK->Transcription p38->Transcription JNK->Transcription

Caption: Proposed this compound-induced MAPK signaling cascade.

Experimental Workflow for Investigating this compound and MAPK Interaction

G cluster_prep cluster_analysis Cell_Culture Cell Culture (e.g., RL-14 cells) HETE_Treatment This compound Treatment (e.g., 10 µM for 2h) Cell_Culture->HETE_Treatment Cell_Lysis Cell Lysis & Protein Extraction HETE_Treatment->Cell_Lysis Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-ERK, p-p38, p-JNK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis Densitometry & Data Analysis Detection->Data_Analysis

Caption: Workflow for analyzing MAPK phosphorylation.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate human ventricular cardiomyocyte (RL-14) cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal levels of MAPK activation.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., 10 µM) in serum-free medium.

  • Treatment: Remove the serum-free medium from the cells and add the this compound-containing medium. Incubate for the desired time period (e.g., 2 hours) at 37°C. Include a vehicle control (medium with the same concentration of ethanol) in parallel.

Protein Extraction and Quantification
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting for MAPK Phosphorylation
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2), p38 (p-p38), and JNK (p-JNK) overnight at 4°C with gentle agitation. The antibody dilution should be optimized as per the manufacturer's recommendation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against total ERK1/2, p38, and JNK.

Conclusion and Future Directions

This compound is an important lipid mediator that can activate the MAPK signaling pathway, leading to significant cellular responses such as hypertrophy. The activation of ERK1/2, p38, and JNK subfamilies underscores the broad impact of this compound on cellular signaling. However, significant knowledge gaps remain. Future research should focus on:

  • Receptor Identification: De-orphanizing the specific G-protein coupled receptor for this compound is a critical next step to fully understand its mechanism of action.

  • Upstream Signaling: A detailed characterization of the upstream signaling molecules that link the putative receptor to the MAPKKK level is necessary.

  • Dose-Response and Time-Course Studies: Comprehensive quantitative analyses are needed to establish the dose- and time-dependent effects of this compound on the phosphorylation of each MAPK subfamily.

  • In Vivo Relevance: Translating the in vitro findings to in vivo models of disease will be crucial for validating the therapeutic potential of targeting the this compound-MAPK axis.

Addressing these questions will provide a more complete picture of this compound's role in health and disease and may unveil new therapeutic targets for a range of inflammatory and proliferative disorders.

References

The Role of 8(R)-HETE in NF-κB Signaling Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(R)-hydroxyeicosatetraenoic acid, or 8(R)-HETE, a lipid mediator derived from arachidonic acid, is emerging as a significant modulator of intracellular signaling pathways, particularly the nuclear factor-kappa B (NF-κB) signaling cascade. The activation of NF-κB is a critical event in the inflammatory response, cell survival, and proliferation, making it a key target in various pathological conditions, including cardiovascular diseases and cancer. This technical guide provides an in-depth exploration of the role of this compound in activating NF-κB signaling, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved pathways. While much of the research has been conducted using racemic mixtures of 8-HETE, this guide will focus on the available information regarding the 8(R) enantiomer and highlight areas where further stereospecific investigation is required.

8-HETE and NF-κB Signaling: The Core Mechanism

Current evidence primarily points to the pro-inflammatory and hypertrophic effects of 8-HETE being mediated, at least in part, through the activation of the NF-κB pathway. Studies in human ventricular cardiomyocytes have demonstrated that 8-HETE induces NF-κB-dependent mechanisms, contributing to cellular hypertrophy[1]. The activation of NF-κB by 8-HETE is a critical step that leads to the transcription of various pro-inflammatory and hypertrophic genes.

While a specific receptor for this compound has not yet been definitively identified, other hydroxyeicosatetraenoic acids, such as 12(S)-HETE, are known to signal through G-protein coupled receptors (GPCRs) like GPR31 to activate downstream pathways including NF-κB[2][3][4][5][6]. It is plausible that this compound may also utilize a yet-to-be-identified GPCR to initiate its effects on NF-κB signaling. Another possibility is the involvement of peroxisome proliferator-activated receptors (PPARs), as 8(S)-HETE has been shown to be a potent activator of PPARα[7]. Further research is necessary to elucidate the precise upstream receptor-mediated events for this compound.

The canonical NF-κB signaling pathway involves the phosphorylation and subsequent degradation of the inhibitory IκB proteins, which sequester NF-κB dimers (typically p65/p50) in the cytoplasm. This degradation allows the NF-κB dimers to translocate to the nucleus and initiate gene transcription. It is hypothesized that this compound treatment leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, marking it for proteasomal degradation.

Quantitative Data on 8-HETE-Induced NF-κB Activation

The following table summarizes the available quantitative data from a key study investigating the effect of 8-HETE on NF-κB activation in a human ventricular cardiomyocyte cell line (RL-14). It is important to note that this study utilized a racemic mixture of 8-HETE.

Cell Line8-HETE ConcentrationTreatment DurationAssayResultReference
RL-14 (human ventricular cardiomyocytes)10 µM2 hoursNF-κB binding activity assaySignificant increase in NF-κB binding activity compared to control.Maayah et al., 2015[1]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of 8-HETE-mediated NF-κB activation and a general experimental workflow for its investigation.

HETE_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8R_HETE This compound Receptor Putative Receptor (GPCR?) 8R_HETE->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates DNA DNA (κB sites) p65_p50_nuc->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Hypertrophy) DNA->Gene_Transcription Initiates

Proposed signaling pathway of this compound-mediated NF-κB activation.

Experimental_Workflow cluster_assays 4. NF-κB Activation Assays Cell_Culture 1. Cell Culture (e.g., Cardiomyocytes) 8R_HETE_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->8R_HETE_Treatment Cell_Harvesting 3. Cell Harvesting & Lysate Preparation (Cytoplasmic & Nuclear Fractions) 8R_HETE_Treatment->Cell_Harvesting Western_Blot Western Blot (p-IκBα, p-p65) Cell_Harvesting->Western_Blot EMSA EMSA (NF-κB DNA Binding) Cell_Harvesting->EMSA Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Cell_Harvesting->Immunofluorescence Data_Analysis 5. Data Analysis & Interpretation Western_Blot->Data_Analysis EMSA->Data_Analysis Immunofluorescence->Data_Analysis

General experimental workflow for investigating this compound's effect on NF-κB.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in NF-κB signaling activation.

Cell Culture and this compound Treatment
  • Cell Line: Human ventricular cardiomyocyte cell line (RL-14) or primary neonatal ventricular cardiomyocytes are suitable models.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: this compound is typically dissolved in ethanol (B145695) or DMSO. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., a dose-response range of 0.1 to 20 µM). A vehicle control (medium with the same concentration of ethanol or DMSO) should always be included. Treatment times can range from 30 minutes to 24 hours to assess both early signaling events and downstream gene expression.

Western Blot for Phosphorylated IκBα and p65

This technique is used to detect the phosphorylation of key proteins in the NF-κB pathway, which is indicative of its activation.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65. A loading control, such as β-actin or GAPDH, should also be probed.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is a common method to assess the DNA binding activity of NF-κB.

  • Nuclear Extract Preparation: Following treatment, nuclear extracts are prepared from the cells using a nuclear extraction kit or a well-established protocol involving hypotonic lysis and high-salt extraction.

  • Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding site is end-labeled with a non-radioactive (e.g., biotin (B1667282) or infrared dye) or radioactive (e.g., [γ-32P]ATP) tag.

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

  • Electrophoresis: The protein-DNA complexes are separated from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

  • Detection: The gel is then transferred to a membrane (for non-radioactive probes) or dried (for radioactive probes) and the signal is detected by chemiluminescence, fluorescence imaging, or autoradiography.

Immunofluorescence for p65 Nuclear Translocation

This imaging technique visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

  • Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with this compound as described above.

  • Fixation and Permeabilization: After treatment, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Immunostaining: The cells are blocked with a blocking solution (e.g., 5% BSA in PBS) and then incubated with a primary antibody against the p65 subunit of NF-κB. After washing, a fluorescently labeled secondary antibody is applied.

  • Nuclear Staining and Mounting: The cell nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

  • Imaging: The localization of p65 is visualized using a fluorescence or confocal microscope. The percentage of cells showing nuclear p65 staining is quantified.

Conclusion and Future Directions

The available evidence strongly suggests that 8-HETE is a potent activator of the NF-κB signaling pathway, particularly in cardiomyocytes, where it contributes to cellular hypertrophy. However, several critical questions remain to be addressed to provide a complete understanding of the role of the 8(R) enantiomer.

Future research should focus on:

  • Enantiomer-Specific Effects: Directly comparing the effects of this compound and 8(S)-HETE on NF-κB activation to determine if there is a stereospecificity to this signaling event.

  • Receptor Identification: Identifying and characterizing the specific receptor(s) that mediate the effects of this compound on the NF-κB pathway.

  • Detailed Pathway Elucidation: Delineating the complete signaling cascade from the receptor to NF-κB, including the specific kinases and other signaling intermediates involved.

  • In Vivo Relevance: Investigating the role of this compound in NF-κB activation and associated pathologies in relevant animal models.

A deeper understanding of the mechanisms by which this compound activates NF-κB signaling will be crucial for the development of novel therapeutic strategies targeting inflammatory and hypertrophic diseases.

References

Endogenous Synthesis of 8(R)-Hydroxyeicosatetraenoic Acid (8(R)-HETE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 8-Hydroxyeicosatetraenoic acid (8-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. Its biological activity is highly dependent on its stereochemistry, with the 8(R) and 8(S) enantiomers often exhibiting distinct functions. While the synthesis of 8(S)-HETE via lipoxygenase pathways is well-documented in mammals, the endogenous production of 8(R)-HETE is less clearly defined. This technical guide provides a comprehensive overview of the known and potential pathways for this compound synthesis, its detection in specific tissues, and detailed experimental protocols for its analysis. Evidence points towards Cytochrome P450 (CYP) enzymes and non-enzymatic lipid peroxidation as the primary routes for this compound formation in mammals, with specific tissues like the cornea and skin showing a potential for producing R-enantiomers of HETEs.

Introduction to 8-HETE

Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling molecules produced from the oxygenation of arachidonic acid (AA). They play critical roles in a multitude of physiological and pathological processes, including inflammation, cell proliferation, and ion transport. The position of the hydroxyl group and its stereochemical configuration (R or S) are crucial determinants of a HETE's biological function.

While much of the research in mammalian systems has focused on S-enantiomers produced by lipoxygenase (LOX) enzymes, the R-enantiomers are also endogenously produced and possess unique biological activities. This compound, in particular, remains an enigmatic molecule. Its synthesis in mammals is not attributed to a dedicated 8(R)-lipoxygenase, an enzyme which has been identified in marine invertebrates[1]. This guide explores the three primary pathways that contribute to the formation of 8-HETE in mammalian tissues, with a focus on discerning the origins of the 8(R) enantiomer.

Biosynthetic Pathways of 8-HETE

The synthesis of 8-HETE from arachidonic acid can occur via three distinct mechanisms: the lipoxygenase (LOX) pathway, the cytochrome P450 (CYP) pathway, and non-enzymatic lipid peroxidation. The stereochemical outcome is a key differentiator of these routes.

Lipoxygenase (LOX) Pathway

Lipoxygenases are a family of iron-containing enzymes that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. In mammals, LOX enzymes that oxygenate arachidonic acid at the C8 position are known as 8-lipoxygenases. However, these enzymes, such as the one found in mouse skin, almost exclusively produce the S-enantiomer, 8(S)-HETE[2]. To date, a dedicated 8(R)-lipoxygenase has not been identified in humans[3]. The murine ortholog of human ALOX15B acts as an 8-lipoxygenase, producing primarily 8(S)-HpETE, which is then reduced to 8(S)-HETE[3].

LOX_Pathway cluster_legend LOX Pathway (Mammalian) AA Arachidonic Acid HPETE 8(S)-HPETE AA->HPETE 8(S)-Lipoxygenase (e.g., mouse ALOX15B) HETE 8(S)-HETE HPETE->HETE Peroxidase Key Result: Predominantly 8(S)-HETE

Figure 1. Mammalian 8-Lipoxygenase Pathway.
Cytochrome P450 (CYP) Pathway

Cytochrome P450 enzymes are a diverse superfamily of monooxygenases that metabolize a wide array of substrates, including fatty acids[4][5]. Unlike the stereospecific LOX pathway, CYP-mediated hydroxylation of arachidonic acid often results in a mixture of R and S enantiomers[6][7]. For certain HETEs, such as 12-HETE, the R enantiomer can even predominate[6]. CYP enzymes can directly hydroxylate arachidonic acid at the C5 to C15 positions[4]. Additionally, 10-HETE, a known CYP product, can undergo rearrangement to form 8-HETE[6]. This pathway represents a plausible enzymatic route for the endogenous synthesis of this compound in mammalian tissues.

CYP_Pathway cluster_legend CYP Pathway AA Arachidonic Acid HETEmix This compound + 8(S)-HETE AA->HETEmix CYP Monooxygenase (e.g., CYP4A, CYP4F) + NADPH Key Result: Mixture of Enantiomers

Figure 2. Cytochrome P450 Pathway for 8-HETE Synthesis.
Non-Enzymatic Lipid Peroxidation

Free radical-mediated oxidation of arachidonic acid, often occurring under conditions of oxidative stress, can produce a variety of HETEs, including 8-HETE[8][9]. This non-enzymatic pathway lacks stereospecificity and therefore generates a racemic mixture, containing approximately equal amounts of the R and S enantiomers[6]. The detection of a nearly 1:1 ratio of this compound to 8(S)-HETE in a tissue is strong evidence for its formation via lipid peroxidation. For example, during brain ischemia, the measured R/S ratio for 8-HETE is close to 1, indicating a non-enzymatic origin[10].

NonEnzymatic_Pathway cluster_legend Non-Enzymatic Pathway AA Arachidonic Acid HETEmix This compound + 8(S)-HETE (Racemic Mixture) AA->HETEmix Reactive Oxygen Species (ROS) (Lipid Peroxidation) Key Result: Racemic (1:1) Mixture

Figure 3. Non-Enzymatic Pathway for 8-HETE Synthesis.

Evidence of 8-HETE Synthesis in Specific Tissues

While direct quantification of this compound is limited, the presence of relevant enzymatic machinery and related metabolites in certain tissues provides strong indications of its potential synthesis.

  • Skin: Psoriatic skin lesions contain significantly elevated levels of various HETEs, including 8-HETE and, notably, 12(R)-HETE[11][12][13]. The established production of 12(R)-HETE in skin points to the existence of enzymatic pathways (either LOX or CYP) capable of producing R-enantiomers, making the skin a tissue of high interest for this compound research[12].

  • Ocular Tissues: The corneal epithelium exhibits high levels of CYP activity and is a major site of 12(R)-HETE synthesis, a potent inhibitor of Na+/K+-ATPase in this tissue[14]. The robust machinery for CYP-mediated arachidonic acid metabolism suggests the cornea is a likely site for this compound production as well. In contrast, lipoxygenase activity in the rat cornea has been shown to produce 8(S)-HETE, which is involved in epithelial cell migration during wound healing[15].

  • Brain: Under ischemic conditions, levels of 8-HETE rise dramatically. However, chiral analysis has revealed that this increase is due to non-enzymatic lipid peroxidation, resulting in a racemic mixture of 8(R)- and 8(S)-HETE[10].

Quantitative Data Presentation

Quantitative data on endogenous levels of this compound in specific tissues are scarce. Most studies quantify total 8-HETE or focus on the more abundant 8(S)-HETE. The table below summarizes relevant quantitative parameters from the literature, highlighting the need for more targeted chiral analyses.

AnalyteMatrix/ConditionMethodValueReference
8-HETEHuman PlasmaLC-MS/MSLLOQ: 50 pg/mL[9]
This compoundHuman Whole Blood (LPS-stimulated)Chiral UHPLC-HRMSDetected, R > S enantiomer[16]
8-HETEPsoriatic SkinGC-MSDetected[11]
8-HETERat CorneaHPLCDetected (as 8(S)-HETE)[15]
8-HETE (R/S Ratio)Mouse Brain (Ischemia)Chiral UPLC-MS~1.0[10]

Table 1: Summary of Quantitative Data for 8-HETE Analysis. LLOQ: Lower Limit of Quantification.

Experimental Protocols

The accurate detection and quantification of this compound require a multi-step analytical approach, culminating in chiral separation.

Workflow cluster_workflow Analytical Workflow for this compound Quantification A 1. Tissue Homogenization (in buffer with antioxidant & internal std.) B 2. Lipid Extraction (e.g., Folch or Methanol (B129727)/Acetonitrile) A->B C 3. Solid-Phase Extraction (SPE) (for sample cleanup) B->C D 4. Total 8-HETE Quantification (Reversed-Phase LC-MS/MS) C->D E 5. Chiral Separation (Chiral HPLC) D->E F 6. This compound Quantification (LC-MS/MS or UV) E->F

Figure 4. General Experimental Workflow for this compound Analysis.
Tissue Extraction Protocol

This protocol is a general guideline and should be optimized for the specific tissue of interest[17][18].

  • Homogenization: Weigh the frozen tissue sample (~50-150 mg) and place it in a homogenizer tube with ceramic beads. Add 1 mL of ice-cold extraction solvent (e.g., methanol or 10 mM phosphate (B84403) buffer) containing an antioxidant (e.g., BHT) and a deuterated internal standard (e.g., 8-HETE-d8).

  • Disruption: Homogenize the tissue using a bead-based homogenizer until the sample is fully disrupted.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the lipid extract, and transfer it to a new tube.

  • Cleanup (Optional but Recommended): For complex matrices, perform solid-phase extraction (SPE) using a C18 or appropriate cartridge to remove interfering substances. Elute the HETEs with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Chiral LC-MS/MS Analysis

Separating the 8(R) and 8(S) enantiomers is the most critical step for specific quantification[16][19][20].

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is required.

  • Chiral Column: Use a specialized chiral column. The ChiralPak AD-RH (150 x 4.6 mm, 5 µm) is an example that has been used successfully for HETE enantiomer separation[19].

  • Mobile Phase: An isocratic mobile phase is often used for chiral separations. An example is methanol:water:acetic acid (95:5:0.1, v/v/v)[19].

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for 8-HETE should be optimized.

ParameterTypical Value
LC Column ChiralPak AD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic Methanol:Water:Acetic Acid (95:5:0.1)
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Negative ESI
MRM Transition (8-HETE) m/z 319.2 → 155.2
MRM Transition (8-HETE-d8) m/z 327.2 → 162.2 (example)

Table 2: Example Parameters for Chiral LC-MS/MS Analysis of 8-HETE.

Conclusion and Future Directions

The endogenous synthesis of this compound in mammalian tissues is a complex process that is not yet fully understood. Current evidence suggests that it is primarily formed via cytochrome P450-mediated metabolism or non-enzymatic lipid peroxidation, rather than a dedicated 8(R)-lipoxygenase pathway. Tissues with high CYP activity, such as the cornea, or those with elevated oxidative stress and inflammation, like psoriatic skin, represent key areas for future investigation into the production and function of this specific enantiomer.

Advances in chiral chromatography and mass spectrometry are critical for accurately distinguishing and quantifying this compound from its more abundant S-enantiomer. Future research should focus on applying these sensitive techniques to various tissues under different physiological and pathological states. Elucidating the precise synthetic pathways and biological roles of this compound will provide valuable insights for researchers and may uncover novel targets for drug development in inflammatory and proliferative diseases.

References

An In-depth Technical Guide to the Cellular Receptors and Binding Sites for 8(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE) is a stereoisomer of 8-HETE, an eicosanoid metabolite of arachidonic acid. While implicated in various physiological and pathological processes, particularly in cardiovascular and inflammatory responses, a dedicated high-affinity cellular receptor for this compound has yet to be identified. This technical guide synthesizes the current understanding of the potential binding sites and mechanisms of action for this compound. It details its interaction with known receptors for other eicosanoids, its role in activating intracellular signaling cascades, and provides experimental frameworks for its further study. The available quantitative data for related compounds are summarized, and the downstream signaling pathways are visualized. This document aims to provide a comprehensive resource for researchers investigating the pharmacology of this compound and its potential as a therapeutic target.

Putative Cellular Binding Sites for this compound

Current research suggests that this compound may exert its biological effects through promiscuous interactions with receptors for other eicosanoids or via indirect mechanisms, rather than through a single, specific receptor. The primary candidates for these interactions are the Thromboxane A2 receptor and the Aryl Hydrocarbon Receptor. There is currently no evidence to suggest that this compound binds to the known receptors for other HETEs, such as GPR31 (the 12(S)-HETE receptor) or GPR75 (the 20-HETE receptor).

Thromboxane A2 (TP) Receptor

Several studies have demonstrated that various HETE isomers, including 12(S)-HETE and 12(R)-HETE, can act as competitive antagonists at the Thromboxane A2 (TP) receptor.[1][2] This antagonism is responsible for the vasorelaxant effects of these HETEs in arteries pre-constricted with TP receptor agonists like U46619.[1] Given the structural similarity, it is plausible that this compound also interacts with the TP receptor, potentially contributing to its effects on the vasculature.

Aryl Hydrocarbon Receptor (AHR)

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor. Research has shown that 12(R)-HETE can act as a potent indirect modulator of the AHR pathway.[3] While 12(R)-HETE does not appear to bind directly to the AHR, it promotes the activation of AHR-mediated transcription. This suggests that a metabolite of 12(R)-HETE, or a downstream signaling molecule, may be the direct ligand. A similar mechanism of indirect activation could be a route through which this compound exerts some of its biological effects.

Peroxisome Proliferator-Activated Receptors (PPARs)

The stereoisomer 8(S)-HETE is a known activator of Peroxisome Proliferator-Activated Receptors (PPARs), specifically acting as a strong activator of PPARα and a weak activator of PPARγ.[1][4] PPARs are nuclear receptors that regulate gene transcription involved in metabolism and inflammation. While the interaction of this compound with PPARs has not been extensively studied, the potential for cross-reactivity exists and warrants further investigation.

Downstream Signaling Pathways

Regardless of the specific initial binding event, 8-HETE has been shown to trigger distinct downstream signaling cascades, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK and NF-κB Signaling

In human ventricular cardiomyocytes, 8-HETE (stereochemistry unspecified in some studies) induces cellular hypertrophy through mechanisms dependent on both MAPK and NF-κB activation.[5] Treatment of these cells with 8-HETE leads to the phosphorylation of MAPK family members (ERK1/2, p38 MAPK, and JNK) and an increase in NF-κB binding activity.[5] This signaling cascade is a common pathway for cellular growth, proliferation, and inflammatory responses.

G 8-HETE Induced MAPK and NF-κB Signaling Pathway HETE 8-HETE Receptor Putative Receptor (e.g., TP Receptor) HETE->Receptor PLC Phospholipase C (PLC) Receptor->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPKKK MAPKKK (e.g., Raf) PKC->MAPKKK activates IKK IKK Complex PKC->IKK activates MAPKK MAPKK (MEK) MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB for degradation NFkB NF-κB (Active) IkB_NFkB->NFkB NFkB->Nucleus Transcription Gene Transcription (Hypertrophy, Inflammation) Nucleus->Transcription

8-HETE Signaling via MAPK and NF-κB

Quantitative Data Summary

Direct quantitative binding data for this compound is largely absent from the literature. The following table summarizes the available data for the competitive binding of related HETE isomers to the Thromboxane A2 (TP) receptor. This data provides a basis for estimating the potential affinity of this compound for this receptor.

LigandReceptorAssay TypeRadioligandPreparationIC50 (µM)Reference
12(R)-HETEThromboxane A2 (TP)Competitive Binding[3H]SQ29548Mouse Platelets0.32[6]
12(S)-HETEThromboxane A2 (TP)Competitive Binding[3H]SQ29548Mouse Platelets1.73[6]
U46619 (agonist)Thromboxane A2 (TP)Competitive Binding[3H]SQ29548Mouse Platelets0.07[6]

Experimental Protocols

The following section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the Thromboxane A2 (TP) receptor.

Competitive Radioligand Binding Assay for the Thromboxane A2 (TP) Receptor

Objective: To determine the inhibition constant (Ki) of this compound for the TP receptor by measuring its ability to displace a known radiolabeled antagonist, [3H]-SQ29548.

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]-SQ29548

  • Receptor Source: Human platelet membranes

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Unlabeled SQ29548 or another high-affinity TP receptor antagonist

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Prepare human platelet membranes from platelet-rich plasma by centrifugation and hypotonic lysis.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

    • Store membrane aliquots at -80°C.

  • Assay Setup:

    • On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in assay buffer.

    • Prepare serial dilutions of the test compound (this compound) in assay buffer.

    • The assay is performed in a 96-well plate with a final volume of 200 µL per well.

  • Incubation:

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or non-specific binding control (e.g., 10 µM unlabeled SQ29548).

      • 50 µL of the test compound dilution (or buffer for total and non-specific binding).

      • 50 µL of [3H]-SQ29548 at a final concentration at or below its Kd (typically 1-5 nM).

      • 50 µL of the diluted platelet membrane preparation.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filter plate, which has been pre-soaked in wash buffer.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

  • Counting:

    • Dry the filter mat and place it in a scintillation vial or a compatible plate for counting.

    • Add scintillation cocktail to each well/vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM with no competing ligand).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G Workflow for a Competitive Radioligand Binding Assay start Start prep Prepare Reagents: - Platelet Membranes - Radioligand ([3H]-SQ29548) - Test Compound (this compound) start->prep plate Plate Assay Components: - Buffer/Non-specific - Test Compound - Radioligand - Membranes prep->plate incubate Incubate to Equilibrium (e.g., 60 min at RT) plate->incubate filter Rapid Vacuum Filtration (Separates bound from free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Competitive Radioligand Binding Assay Workflow

Conclusion and Future Directions

The precise molecular targets of this compound remain an open area of investigation. Current evidence points towards a model where this compound interacts with multiple, relatively low-affinity binding sites, such as the TP receptor, or acts indirectly through pathways like the AHR, rather than through a single, dedicated high-affinity receptor. The activation of MAPK and NF-κB signaling pathways appears to be a central mechanism for its pro-hypertrophic and pro-inflammatory effects.

Future research should focus on:

  • Screening this compound against a broad panel of orphan GPCRs and other eicosanoid receptors to identify potential novel interactions.

  • Utilizing radiolabeled this compound in binding assays to directly quantify its affinity for candidate receptors like the TP receptor.

  • Elucidating the metabolic pathways of this compound to determine if a metabolite is responsible for its indirect effects, such as the activation of the AHR.

  • Developing selective antagonists to better probe the physiological and pathological roles of this compound in vivo.

A clearer understanding of the molecular pharmacology of this compound will be crucial for the development of novel therapeutics targeting the complex signaling networks of eicosanoids in cardiovascular and inflammatory diseases.

References

The Downstream Metabolic Fate of 8(R)-HETE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(R)-hydroxyeicosatetraenoic acid [8(R)-HETE] is a bioactive lipid mediator derived from arachidonic acid, primarily through the action of cytochrome P450 enzymes. As a member of the HETE family, it is implicated in various physiological and pathological processes, including inflammation and cell signaling. Understanding its downstream metabolic fate is crucial for elucidating its complete biological role and for the development of novel therapeutics targeting eicosanoid pathways. This technical guide provides a comprehensive overview of the known and proposed metabolic pathways of this compound, details relevant experimental protocols, and presents quantitative data where available.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of oxygenated metabolites of arachidonic acid, formed via lipoxygenase (LOX) and cytochrome P450 (CYP) pathways. 8-HETE exists as two stereoisomers, 8(S)-HETE and this compound, with distinct biosynthetic origins and biological activities. While 8(S)-HETE is primarily a product of LOX enzymes, this compound is mainly generated by CYP enzymes. 8-HETE has been shown to be a pro-inflammatory mediator and can activate signaling pathways such as MAPK and NF-κB. The metabolic clearance and transformation of this compound into other bioactive or inactive molecules are critical determinants of its net effect in biological systems. This guide will focus on the key metabolic routes that determine the fate of this compound.

Primary Metabolic Pathways of this compound

While direct and exclusive studies on the metabolism of this compound are limited, the metabolic fate of other HETEs provides a strong basis for predicting its primary downstream pathways. The main proposed metabolic routes for this compound are ω-hydroxylation and β-oxidation.

ω-Hydroxylation

Omega-hydroxylation is a major metabolic pathway for many fatty acids and their derivatives, including HETEs. This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families, which introduce a hydroxyl group at the terminal (ω) or penultimate (ω-1) carbon atom. For this compound, this would lead to the formation of 8(R),20-dihydroxy-eicosatetraenoic acid (8(R),20-diHETE) and 8(R),19-dihydroxy-eicosatetraenoic acid (8(R),19-diHETE). Further oxidation of the ω-hydroxyl group can lead to the formation of a dicarboxylic acid.

omega_hydroxylation This compound This compound 8(R),20-diHETE 8(R),20-diHETE This compound->8(R),20-diHETE CYP4A/CYP4F (ω-hydroxylation) 8(R),19-diHETE 8(R),19-diHETE This compound->8(R),19-diHETE CYP4A/CYP4F (ω-1-hydroxylation) Dicarboxylic Acid Metabolite Dicarboxylic Acid Metabolite 8(R),20-diHETE->Dicarboxylic Acid Metabolite Further Oxidation

Figure 1. Proposed ω-hydroxylation pathway of this compound.
β-Oxidation

Beta-oxidation is the primary catabolic process for fatty acids, leading to their chain shortening and the production of acetyl-CoA. Studies on other HETEs, such as 12-HETE and 20-HETE, have demonstrated that they can undergo β-oxidation.[1] It is plausible that this compound is also a substrate for this pathway, which would result in the formation of shorter-chain dicarboxylic acids. This process is likely to occur in peroxisomes, as has been suggested for 12-HETE.[1]

beta_oxidation This compound This compound Chain-shortened Metabolites Chain-shortened Metabolites This compound->Chain-shortened Metabolites β-oxidation (Peroxisomal) Acetyl-CoA Acetyl-CoA Chain-shortened Metabolites->Acetyl-CoA

Figure 2. Proposed β-oxidation pathway of this compound.
Oxidation to 8-oxo-Eicosatetraenoic Acid

The conversion of the hydroxyl group of HETEs to a ketone group, forming oxo-eicosatetraenoic acids (oxo-ETEs), is another potential metabolic step. For instance, 5(S)-HETE is oxidized to the potent chemoattractant 5-oxo-ETE by a specific 5-hydroxyeicosanoid dehydrogenase (5-HEDH). However, studies on this enzyme have shown that it has high substrate specificity for 5(S)-HETE and does not significantly metabolize HETEs with hydroxyl groups at other positions, including the 8-position.[2] Therefore, the formation of 8-oxo-ETE via this particular dehydrogenase is unlikely, though the involvement of other, yet unidentified, dehydrogenases cannot be ruled out.

Quantitative Data

Quantitative data specifically on the metabolic fate of this compound is scarce in the literature. Most studies measure the total concentration of 8-HETE (both R and S enantiomers). The following table summarizes representative concentrations of 8-HETE found in biological samples, which provides a context for its physiological levels, although not detailing the turnover rates of its metabolites.

Biological MatrixSpeciesCondition8-HETE Concentration (ng/mL)Citation
Human PlasmaHumanHypertensionIncreased levels observed[3]
Human TearsHumanPre-trabeculectomy~0.5 - 1.5[3]
Human TearsHumanPost-trabeculectomy~0.2 - 0.8 (Reduced)[3]

Experimental Protocols

The study of this compound metabolism typically involves in vitro and in vivo approaches, followed by analytical quantification of the parent compound and its metabolites.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolism of this compound by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (or from other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., a deuterated HETE analogue)

Procedure:

  • Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

  • Prepare a solution of this compound in a suitable solvent (e.g., ethanol, ensuring the final solvent concentration in the incubation is low, typically <1%).

  • Initiate the reaction by adding the NADPH regenerating system to the microsome-buffer mixture.

  • Add the this compound solution to start the incubation.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for this compound and its metabolites using LC-MS/MS.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Microsomes Incubate Incubate at 37°C Microsomes->Incubate This compound This compound This compound->Incubate NADPH_System NADPH System NADPH_System->Incubate Terminate Terminate Reaction Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS

Figure 3. General workflow for in vitro metabolism of this compound.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids and their metabolites.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).

Chromatography:

  • Column: A reverse-phase C18 column is typically used. Chiral chromatography may be necessary to separate R and S enantiomers.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid or acetic acid) to improve ionization.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard. For 8-HETE, the precursor ion is typically [M-H]⁻ at m/z 319.2.

Signaling Pathways Influenced by 8-HETE

8-HETE has been reported to exert its biological effects by modulating intracellular signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to inflammatory responses, cell proliferation, and survival.

signaling_pathway 8-HETE 8-HETE Receptor Receptor 8-HETE->Receptor MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Inflammation Inflammation MAPK_Pathway->Inflammation Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation NFkB_Pathway->Inflammation

Figure 4. Signaling pathways activated by 8-HETE.

Conclusion and Future Directions

The downstream metabolic fate of this compound is an area that requires further investigation. Based on the metabolism of structurally related HETEs, ω-hydroxylation and β-oxidation are the most probable metabolic pathways. The development of specific analytical standards for the potential metabolites of this compound is essential for definitively elucidating its metabolic profile. Future research should focus on identifying the specific enzymes responsible for this compound metabolism and quantifying the formation of its metabolites in various tissues and disease states. A deeper understanding of the metabolic deactivation and potential bioactivation of this compound will provide valuable insights into its role in health and disease and may reveal new therapeutic targets.

References

Methodological & Application

Protocol for the Enantioselective Chemical Synthesis of 8(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE) is a bioactive lipid metabolite of arachidonic acid. While the S-enantiomer, 8(S)-HETE, is a well-characterized product of lipoxygenase pathways in mammals, this compound is found in marine invertebrates and its distinct biological activities are of growing interest. The stereospecific synthesis of this compound is crucial for investigating its specific roles in cellular signaling and for its potential as a pharmacological agent. This document provides a detailed, albeit hypothetical, protocol for the chemical synthesis of this compound, based on established methodologies for the synthesis of related eicosanoids. The protocol is designed to be a practical guide for researchers in organic chemistry and drug discovery.

Signaling Pathway of 8-HETE

8-HETE has been demonstrated to be involved in inflammatory responses through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Activation of these pathways can lead to the transcription of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cell_Membrane_Receptor Cell Membrane Receptor This compound->Cell_Membrane_Receptor Binds to MAPK_Cascade MAPK Cascade (ERK, p38, JNK) Cell_Membrane_Receptor->MAPK_Cascade Activates IKK_Complex IKK Complex Cell_Membrane_Receptor->IKK_Complex Activates NF_κB NF-κB (p65/p50) MAPK_Cascade->NF_κB Phosphorylates IκBα IκBα IKK_Complex->IκBα Phosphorylates IκBα->NF_κB Releases Nucleus Nucleus NF_κB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates G A Chiral Precursor (R)-Epoxide B Coupling with Alkyne Fragment A->B C Reduction of Alkyne B->C D Wittig Reaction C->D E Esterification D->E F Purification E->F G This compound Methyl Ester F->G

Chiral Separation of 8-HETE Enantiomers by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-hydroxyeicosatetraenoic acid (8-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. It exists as two enantiomers, 8(S)-HETE and 8(R)-HETE, which can be produced through both enzymatic and non-enzymatic pathways. These enantiomers may exhibit distinct biological activities, making their separation and quantification crucial for understanding their specific roles in physiological and pathological processes. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the resolution of enantiomeric compounds. This document provides a detailed protocol for the chiral separation of 8-HETE enantiomers using a polysaccharide-based chiral stationary phase.

Signaling Pathways Involving 8-HETE

8-HETE has been implicated in various signaling pathways, primarily associated with inflammation and cardiovascular function. It can act as a signaling molecule, influencing cellular responses through receptor-dependent and independent mechanisms. Notably, 8-HETE has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are central to inflammatory responses.[1] Furthermore, 8(S)-HETE is a potent activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

8-HETE Signaling Pathway Simplified 8-HETE Signaling Pathway Arachidonic Acid Arachidonic Acid 8-HETE Enantiomers 8-HETE Enantiomers Arachidonic Acid->8-HETE Enantiomers Oxidation PPARs PPARs 8-HETE Enantiomers->PPARs MAPK Pathway MAPK Pathway 8-HETE Enantiomers->MAPK Pathway NF-kB Pathway NF-kB Pathway 8-HETE Enantiomers->NF-kB Pathway Gene Expression Gene Expression PPARs->Gene Expression Activation Inflammation Inflammation MAPK Pathway->Inflammation Activation NF-kB Pathway->Inflammation Activation Cardiovascular Effects Cardiovascular Effects Gene Expression->Cardiovascular Effects Inflammation->Cardiovascular Effects

Caption: Simplified signaling pathway of 8-HETE enantiomers.

Experimental Protocol: Chiral HPLC Separation of 8-HETE Enantiomers

This protocol details the materials and methodology for the successful chiral separation of 8-HETE enantiomers.

Materials and Reagents
  • Standards: Racemic 8-HETE, 8(S)-HETE, and this compound (as required for peak identification)

  • Solvents: HPLC-grade n-hexane and methanol

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralpak AD (250 x 4.6 mm, 5 µm particle size) or a column with equivalent selectivity. The Chiralpak AD and AD-RH stationary phases have been reported to achieve baseline resolution for all six positional isomers of hydroxy derivatives of arachidonic acid.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of racemic 8-HETE in ethanol. From the stock solution, prepare working standards in the mobile phase to the desired concentrations.

  • Biological Sample Extraction (General Guideline):

    • Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate lipids from the biological matrix (e.g., plasma, tissue homogenate).

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC Conditions

The following HPLC conditions have been shown to be effective for the chiral separation of HETE enantiomers.

ParameterCondition
Column Chiralpak AD (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Methanol (100:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 237 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
Data Analysis
  • Identify the peaks corresponding to the 8-HETE enantiomers by comparing their retention times with those of the individual standards (if available).

  • Calculate the resolution (Rs) between the two enantiomeric peaks using the following formula:

    • Rs = 2(t_R2 - t_R1) / (w_1 + w_2)

    • where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.

  • Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a calibration curve generated from the standards.

Expected Results and Data Presentation

Under the specified conditions, baseline separation of the this compound and 8(S)-HETE enantiomers is expected within a run time of approximately 20 minutes. The following table summarizes typical quantitative data that can be obtained from this analysis.

AnalyteExpected Retention Time (min)Resolution (Rs)
This compound~12>1.5
8(S)-HETE~15-

Note: The elution order and exact retention times may vary slightly depending on the specific column batch and HPLC system.

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral separation and analysis of 8-HETE enantiomers.

Experimental Workflow Workflow for Chiral Separation of 8-HETE cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Collection Sample Collection Lipid Extraction (LLE/SPE) Lipid Extraction (LLE/SPE) Sample Collection->Lipid Extraction (LLE/SPE) Solvent Evaporation Solvent Evaporation Lipid Extraction (LLE/SPE)->Solvent Evaporation Reconstitution in Mobile Phase Reconstitution in Mobile Phase Solvent Evaporation->Reconstitution in Mobile Phase Filtration Filtration Reconstitution in Mobile Phase->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Chiral Separation (Chiralpak AD) Chiral Separation (Chiralpak AD) HPLC Injection->Chiral Separation (Chiralpak AD) UV Detection (237 nm) UV Detection (237 nm) Chiral Separation (Chiralpak AD)->UV Detection (237 nm) Peak Identification Peak Identification UV Detection (237 nm)->Peak Identification Resolution Calculation Resolution Calculation Peak Identification->Resolution Calculation Quantification Quantification Resolution Calculation->Quantification

Caption: Experimental workflow for 8-HETE enantiomer analysis.

Conclusion

The protocol described provides a robust and reliable method for the chiral separation of 8-HETE enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase, such as Chiralpak AD, with a normal-phase mobile system enables the effective resolution of these important lipid mediators. This methodology is essential for researchers in academia and the pharmaceutical industry to accurately quantify this compound and 8(S)-HETE, facilitating a deeper understanding of their distinct biological functions and their roles in health and disease.

References

Application Notes and Protocols for a Sensitive Bioassay of 8(R)-HETE Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE) is a lipid mediator derived from the enzymatic oxidation of arachidonic acid. As a member of the HETE family, it is implicated in a variety of physiological and pathological processes, including inflammation, cell migration, and signal transduction. The development of a sensitive and specific bioassay for this compound activity is crucial for elucidating its biological functions, identifying its cellular receptors, and screening for potential therapeutic modulators.

These application notes provide a comprehensive guide to developing and implementing a sensitive bioassay for this compound activity. The protocols outlined below are designed for researchers in academic and industrial settings and can be adapted for high-throughput screening applications. The primary challenge in developing a specific bioassay for this compound is the current lack of a definitively identified cognate receptor. Therefore, this document presents a multi-pronged approach, including strategies for receptor deorphanization and the use of functional cell-based assays that measure downstream signaling events.

Potential Signaling Pathways of this compound

While the direct receptor for this compound is not yet fully characterized, based on the activity of other HETE isomers, it is likely to signal through G protein-coupled receptors (GPCRs) or nuclear receptors like peroxisome proliferator-activated receptors (PPARs). The following diagram illustrates a hypothesized signaling pathway for this compound, which can serve as a basis for bioassay development.

HETE_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus HETE This compound GPCR Orphan GPCR (Putative Receptor) HETE->GPCR G_protein Gαq / Gαi GPCR->G_protein activates PLC PLC G_protein->PLC activates (Gαq) AC Adenylyl Cyclase G_protein->AC inhibits (Gαi) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP ↓ AC->cAMP Ca2 [Ca²⁺]i ↑ IP3->Ca2 PKC PKC DAG->PKC MAPK_cascade MAPK Cascade (ERK, p38, JNK) Ca2->MAPK_cascade PKC->MAPK_cascade NFkB NF-κB PKC->NFkB PKA PKA cAMP->PKA TF_activation Transcription Factor Activation MAPK_cascade->TF_activation NFkB->TF_activation PPAR PPARα/γ RXR RXR PPAR->RXR heterodimerizes PPRE PPRE RXR->PPRE binds Gene_Expression Gene Expression (e.g., CPT1A) PPRE->Gene_Expression TF_activation->Gene_Expression HETE_cyto This compound HETE_cyto->PPAR

Caption: Hypothesized signaling pathways for this compound.

Experimental Protocols

Given that the receptor for this compound is unconfirmed, a tiered approach to bioassay development is recommended. This involves screening for activity using broad, functional assays and then progressing to more specific, target-based assays as potential receptors are identified.

Cell-Based Calcium Mobilization Assay

This assay is a robust method for detecting the activation of Gαq-coupled GPCRs. An increase in intracellular calcium ([Ca²⁺]i) is a common downstream event in GPCR signaling.

Principle: Cells expressing a putative this compound receptor are loaded with a calcium-sensitive fluorescent dye. Upon ligand binding and receptor activation, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in fluorescence that can be measured in real-time.

Protocol Workflow:

Calcium_Assay_Workflow start Start cell_culture Culture cells expressing putative receptor (e.g., orphan GPCR library) start->cell_culture dye_loading Load cells with calcium-sensitive dye (e.g., Fura-2 AM, Fluo-8 AM) cell_culture->dye_loading wash Wash to remove extracellular dye dye_loading->wash treatment Add this compound (and controls) wash->treatment measurement Measure fluorescence (FlexStation or similar) treatment->measurement analysis Analyze data: Calculate EC₅₀ measurement->analysis end End analysis->end

Caption: Workflow for the calcium mobilization assay.

Detailed Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., CHO-K1, HEK293) stably or transiently expressing a library of orphan GPCRs. For initial screening, a panel of orphan GPCRs phylogenetically related to known lipid receptors is recommended.

    • Plate cells in a 96- or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Wash:

    • Gently aspirate the dye-loading buffer.

    • Wash the cells twice with the assay buffer to remove any extracellular dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds (e.g., 8(S)-HETE, other HETE isomers, and a known GPCR agonist for a positive control receptor) in the assay buffer.

    • Use a fluorescent plate reader with an integrated liquid handling system (e.g., FlexStation) to add the compounds to the wells while simultaneously initiating fluorescence reading.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye over a period of 2-5 minutes.

    • The change in fluorescence is indicative of the change in intracellular calcium concentration.

    • Plot the dose-response curve and calculate the EC₅₀ value for this compound.

Quantitative Data Summary:

ParameterDescriptionTypical ValueReference
EC₅₀ The concentration of this compound that elicits a half-maximal response.To be determinedN/A
Z'-factor A measure of the statistical effect size of the assay, indicating its suitability for high-throughput screening.> 0.5 for a robust assay[1][2]
Signal-to-Background (S/B) The ratio of the signal in the presence of a saturating concentration of agonist to the signal of the vehicle control.> 2[3]
PPARα Activation Assay

This assay measures the ability of this compound to activate the nuclear receptor PPARα. The enantiomer, 8(S)-HETE, is a known selective activator of PPARα, making this a relevant assay to test for the activity and stereoselectivity of this compound.[4]

Principle: A reporter gene (e.g., luciferase) is placed under the control of a PPAR response element (PPRE). Cells are co-transfected with plasmids encoding PPARα and the PPRE-reporter construct. Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.

Protocol Workflow:

PPAR_Assay_Workflow start Start transfection Co-transfect cells with PPARα and PPRE-luciferase reporter plasmids start->transfection treatment Treat cells with this compound, 8(S)-HETE (positive control), and vehicle transfection->treatment incubation Incubate for 18-24 hours treatment->incubation lysis Lyse cells incubation->lysis luciferase_assay Perform luciferase assay lysis->luciferase_assay analysis Analyze data: Calculate fold activation luciferase_assay->analysis end End analysis->end

Caption: Workflow for the PPARα activation assay.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HepG2, COS-7) in 24- or 48-well plates.

    • Co-transfect the cells with an expression vector for human or mouse PPARα and a reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene. A transfection reagent suitable for the chosen cell line should be used.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound, 8(S)-HETE (as a positive control), a known PPARα agonist (e.g., GW7647), and a vehicle control (e.g., DMSO).

    • Incubate the cells for an additional 18-24 hours.

  • Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a luciferase lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase activity to the protein concentration of the cell lysate.

    • Calculate the fold activation relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the EC₅₀ value.

Quantitative Data Summary:

ParameterDescriptionExpected Outcome for this compoundReference
EC₅₀ (8(S)-HETE) The concentration of 8(S)-HETE that elicits a half-maximal response.~1-10 µM[4]
Fold Activation The increase in reporter gene expression relative to the vehicle control.To be determined (likely lower than 8(S)-HETE)
Stereoselectivity The ratio of the potency of 8(S)-HETE to this compound.Expected to be >1
Cell Migration (Chemotaxis) Assay

This functional assay measures the ability of this compound to induce cell migration, a key process in inflammation and wound healing. 8(S)-HETE has been shown to regulate corneal epithelial cell migration.

Principle: Cells are placed in the upper chamber of a transwell insert, and a solution containing the chemoattractant (this compound) is placed in the lower chamber. The number of cells that migrate through the porous membrane of the insert towards the chemoattractant is quantified.

Protocol Workflow:

Migration_Assay_Workflow start Start cell_prep Prepare cell suspension in serum-free medium start->cell_prep assay_setup Add this compound to lower chamber and cells to upper chamber of a transwell plate cell_prep->assay_setup incubation Incubate for 4-24 hours assay_setup->incubation cell_removal Remove non-migrated cells from the upper surface incubation->cell_removal staining Fix and stain migrated cells on the lower surface cell_removal->staining quantification Count migrated cells (microscopy) staining->quantification analysis Analyze data: Plot dose-response quantification->analysis end End analysis->end

References

Application Notes and Protocols for 8(R)-HETE in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(R)-Hydroxyeicosatetraenoic acid, or 8(R)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid. As a member of the eicosanoid family, this compound is involved in a variety of physiological and pathophysiological processes, including inflammation, cell proliferation, and migration. These characteristics make it a molecule of significant interest for researchers in fields such as cardiovascular biology, oncology, and immunology.

These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments. The included protocols and data are designed to assist researchers in investigating the multifaceted roles of this eicosanoid.

Data Presentation

The following tables summarize the quantitative effects of 8-HETE on various cellular processes.

Table 1: Effects of 8-HETE on Cardiomyocyte Hypertrophy (RL-14 Cell Line)

ParameterConcentration(s)Incubation TimeObserved EffectReference
Cell Viability (MTT Assay)0.5 - 40 µM24 hoursNo significant change in cell viability[1]
Hypertrophic Marker Gene Expression (α-MHC, β-MHC, ANP, BNP)2.5 - 10 µM6 hoursDose-dependent increase in mRNA levels[1]
β-MHC/α-MHC mRNA Ratio10 µM2 - 24 hoursTime-dependent increase, indicative of hypertrophy[1]
MAPK Activation (p-ERK1/2, p-p38, p-JNK1/2/3)10 µM2 hoursIncreased phosphorylation of all tested MAPKs[2]
NF-κB Activation10 µM2 hoursIncreased NF-κB binding activity[2]

Table 2: Effects of 8(S)-HETE on Corneal Epithelial Cell Migration

ParameterConcentration(s)Incubation TimeObserved EffectReference
Reversal of Migration Inhibition (by esculetin)Not specifiedNot specifiedComplete reversal of wound closure inhibition[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Materials:

  • This compound (typically supplied in an organic solvent like ethanol)

  • Sterile, high-purity ethanol

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Appropriate cell culture medium, pre-warmed to 37°C

Procedure:

  • Stock Solution Preparation: this compound is usually provided in an organic solvent. Prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile ethanol. Aliquot the stock solution into small, single-use volumes and store at -20°C or lower to minimize freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.

  • Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the stock solution in sterile ethanol.

  • Final Dilution: Further dilute the stock or intermediate solution into pre-warmed cell culture medium to achieve the final desired experimental concentrations.

    • Crucial Note: The final concentration of the vehicle (ethanol) in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity. Always include a vehicle control (cell culture medium with the same final concentration of ethanol) in your experimental design.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound (prepared as described in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Cell Migration Assessment using Wound Healing (Scratch) Assay

Materials:

  • Cells of interest

  • 6-well or 12-well tissue culture plates

  • Sterile p200 pipette tips or a wound-healing insert

  • This compound (prepared as described in Protocol 1)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into the wells of a multi-well plate and allow them to grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip. Alternatively, use a commercially available wound-healing insert to create a more uniform cell-free area.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Replace the PBS with fresh, low-serum or serum-free medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition (Time 0): Immediately capture images of the wound at marked locations for each well. This will serve as your baseline (0-hour) measurement.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator.

  • Time-Lapse Imaging: Acquire images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width or area of the wound at each time point. The rate of cell migration can be determined by the change in the wound area over time.

Protocol 4: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

Materials:

  • Cells of interest

  • 6-well tissue culture plates

  • This compound (prepared as described in Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound and a vehicle control for the specified duration.

  • Cell Harvesting:

    • Suspension cells: Collect the cells by centrifugation.

    • Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect both the detached cells and the cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

    • Data Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Mandatory Visualizations

Signaling_Pathway cluster_MAPK MAPK Cascade cluster_NFkB NF-κB Cascade GPCR G-Protein Coupled Receptor (Putative) PLC Phospholipase C GPCR->PLC MAPK_Pathway MAPK Pathway PLC->MAPK_Pathway NFkB_Pathway NF-κB Pathway PLC->NFkB_Pathway ERK ERK1/2 MAPK_Pathway->ERK p38 p38 MAPK_Pathway->p38 JNK JNK MAPK_Pathway->JNK IKK IKK Complex NFkB_Pathway->IKK Nucleus Nucleus ERK->Nucleus p38->Nucleus JNK->Nucleus IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB->Nucleus Gene_Expression Gene Expression (e.g., Hypertrophic Markers) Nucleus->Gene_Expression Cellular_Responses Cellular Responses (Hypertrophy, Proliferation, Inflammation) Gene_Expression->Cellular_Responses

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_assays Downstream Assays Treatment Treatment with this compound (and controls) Viability Cell Viability (MTT Assay) Treatment->Viability Migration Cell Migration (Wound Healing) Treatment->Migration Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Gene_Expression Gene Expression (qPCR/Microarray) Treatment->Gene_Expression Data_Analysis Data Analysis Viability->Data_Analysis Migration->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General Experimental Workflow.

References

Application Notes and Protocols for 8(R)-HETE In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(R)-hydroxyeicosatetraenoic acid, or 8(R)-HETE, is a bioactive lipid mediator derived from arachidonic acid through the lipoxygenase (LOX) or cytochrome P450 (CYP450) pathways. As an eicosanoid, it is involved in various physiological and pathological processes, including inflammation and cell proliferation. While research has elucidated the roles of other HETEs, such as 12-HETE and 20-HETE, in vivo studies specifically investigating the administration and dosage of this compound are limited in publicly available literature.

These application notes provide a comprehensive guide based on existing in vitro data for 8-HETE, in vivo data for related HETE compounds, and general best practices for the in vivo administration of lipid mediators to animal models. Researchers should consider this document a starting point and adapt the protocols and dosages based on their specific experimental needs and animal models, starting with pilot dose-response studies.

Data Presentation

Table 1: In Vitro Concentration of 8-HETE
Cell LineConcentrationObserved EffectSignaling Pathway ImplicatedReference
RL-14 (Human ventricular cardiomyocyte)10 μMCellular hypertrophyMAPK and NF-κB[1]

Note: This in vitro concentration can serve as a starting point for estimating in vivo dosage, though direct correlation is not guaranteed.

Table 2: Examples of In Vivo Administration of Other HETEs
CompoundAnimal ModelRoute of AdministrationDosageObserved Effect
12(S)-HETEMiceIntravenousNot specifiedPromotes tumor metastasis
20-HETERatsIntravenousNot specifiedPotent vasoconstrictor
12(R)-HETERabbitsTopical (ocular)1, 10, and 50 µgReduction in intraocular pressure

Experimental Protocols

Disclaimer: The following protocols are generalized and should be adapted to specific research questions, animal models, and institutional guidelines. A thorough literature review and pilot studies are essential to determine the optimal dosage and administration route for this compound in any new experimental setup.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound (stored at -80°C)

  • Ethanol (B145695) (anhydrous)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Vortex mixer

  • Sterile, pyrogen-free microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to warm to room temperature.

  • Reconstitute the this compound in a small volume of ethanol to create a stock solution. For example, dissolve 1 mg of this compound in 100 µL of ethanol to get a 10 mg/mL stock.

  • For administration, dilute the stock solution in sterile saline or PBS to the desired final concentration. It is crucial to minimize the final concentration of ethanol to avoid toxicity. A final ethanol concentration of <1% is generally recommended.

  • Vortex the final solution thoroughly before each injection to ensure a homogenous suspension, as lipid mediators can be poorly soluble in aqueous solutions.

  • Prepare fresh dilutions for each experiment and do not store aqueous solutions of this compound for extended periods.

Protocol 2: Intraperitoneal (IP) Administration in Mice

Purpose: To investigate the systemic effects of this compound.

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Appropriate animal restraint device

Procedure:

  • Calculate the required dose of this compound based on the animal's body weight. A suggested starting range for a dose-response study could be 0.1, 1, and 10 mg/kg.

  • Restrain the mouse, ensuring the abdomen is accessible.

  • Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Inject the this compound solution slowly. The injection volume should not exceed 10 mL/kg.

  • Monitor the animal for any adverse reactions post-injection.

Protocol 3: Intravenous (IV) Administration in Mice (Tail Vein)

Purpose: To achieve rapid systemic distribution of this compound.

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 0.5 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • A warming device for the tail (e.g., heat lamp)

  • A mouse restrainer

Procedure:

  • Calculate the required dose of this compound. IV doses are often lower than IP doses; a starting range of 0.05, 0.5, and 5 mg/kg could be explored.

  • Place the mouse in the restrainer and warm the tail to dilate the lateral tail veins.

  • Disinfect the tail with an alcohol swab.

  • Insert the needle into one of the lateral tail veins, parallel to the vein.

  • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

  • Inject the solution slowly. The maximum bolus injection volume is typically 5 mL/kg.

  • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

  • Monitor the animal for any immediate adverse effects.

Mandatory Visualization

HETE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8R_HETE This compound GPCR G-Protein Coupled Receptor (GPCR) 8R_HETE->GPCR G_Protein G-Protein GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK_Cascade MAPK Cascade (e.g., ERK, p38) PKC->MAPK_Cascade IκB IκB MAPK_Cascade->IκB phosphorylates & releases NF-κB NF_kB NF-κB MAPK_Cascade->NF_kB activates NF_kB->IκB bound to NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates Gene_Expression Gene Expression (Inflammation, Proliferation) NF_kB_nucleus->Gene_Expression

Caption: Putative signaling pathway for this compound based on in vitro data.

Experimental_Workflow Start Start: Prepare this compound Solution Animal_Model Select Animal Model (e.g., Mouse, Rat) Start->Animal_Model Dose_Selection Determine Dose Range for Pilot Study (e.g., 0.1, 1, 10 mg/kg) Animal_Model->Dose_Selection Route_Selection Choose Route of Administration (IP, IV, SC) Dose_Selection->Route_Selection Administration Administer this compound Route_Selection->Administration Monitoring Monitor Animals for Clinical Signs and Adverse Effects Administration->Monitoring Data_Collection Collect Samples at Predetermined Timepoints (Blood, Tissues) Monitoring->Data_Collection Analysis Analyze Samples for Biomarkers, Histopathology, etc. Data_Collection->Analysis End End: Data Interpretation Analysis->End

References

Application Note: Solid-Phase Extraction of 8(R)-HETE from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. As a member of the eicosanoid family, this compound is implicated in various physiological and pathological processes, including inflammation and cell proliferation. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its role in disease and for biomarker discovery. Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from complex biological samples prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This application note provides a detailed protocol for the solid-phase extraction of this compound from human plasma using a reversed-phase C18 sorbent.

Signaling Pathway of 8-HETE

8-HETE has been shown to exert its biological effects through the activation of peroxisome proliferator-activated receptors (PPARs).[2] This interaction can modulate the activity of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are critical regulators of inflammation and cellular growth.[3]

8-HETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid 8_HETE This compound Arachidonic_Acid->8_HETE Lipoxygenase PPAR PPAR Activation 8_HETE->PPAR MAPK_Pathway MAPK Pathway PPAR->MAPK_Pathway NFkB_Pathway NF-κB Pathway PPAR->NFkB_Pathway Gene_Expression Modulation of Gene Expression MAPK_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression Cellular_Response Inflammation & Cell Proliferation Gene_Expression->Cellular_Response

Caption: Simplified signaling pathway of this compound.

Experimental Protocol

This protocol outlines a general procedure for the solid-phase extraction of this compound from human plasma. Optimization may be required for specific applications and LC-MS/MS systems.

Materials and Reagents
  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol (B129727) (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Water (HPLC or ultrapure grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (IS) solution (e.g., deuterated 8-HETE)

  • Human Plasma (collected in EDTA or heparin tubes)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Sample Preparation
  • Thaw frozen human plasma samples on ice.

  • Centrifuge the plasma at 2500 x g for 10 minutes at 4°C to remove any particulate matter.

  • Transfer 500 µL of the supernatant to a clean tube.

  • Spike the plasma sample with an appropriate amount of the internal standard solution.

  • Acidify the plasma sample to a pH of approximately 3.5-4.0 by adding 5 µL of 1% formic acid in water. Vortex for 10 seconds.

Solid-Phase Extraction Workflow

The following diagram illustrates the key steps of the SPE procedure.

SPE_Workflow cluster_0 SPE Cartridge Preparation cluster_1 Sample Processing cluster_2 Analyte Recovery Condition 1. Condition Cartridge (2 mL Methanol) Equilibrate 2. Equilibrate Cartridge (2 mL Water) Condition->Equilibrate Load 3. Load Acidified Plasma (approx. 1-2 mL/min) Wash1 4. Wash 1 (2 mL Water) Load->Wash1 Wash2 5. Wash 2 (2 mL Hexane) Wash1->Wash2 Elute 6. Elute this compound (1-2 mL Ethyl Acetate) Dry 7. Evaporate to Dryness (under Nitrogen) Elute->Dry Reconstitute 8. Reconstitute (e.g., 100 µL 50% Methanol) Dry->Reconstitute LC-MS/MS_Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS_Analysis Inject for Analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.
Detailed SPE Procedure

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol through the sorbent using a gentle vacuum.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of water. Do not allow the cartridge to go dry before loading the sample.

  • Sample Loading: Load the prepared acidified plasma sample onto the conditioned cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar interferences.

    • Wash the cartridge with 2 mL of hexane to remove less polar, nonpolar lipids.

  • Elution: Elute the this compound from the cartridge with 1-2 mL of ethyl acetate into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the LC-MS/MS system (e.g., 50:50 v/v methanol/water).

Quantitative Data Summary

The following table summarizes typical method validation parameters for the quantification of 8-HETE in plasma/serum using SPE followed by LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterThis compound
Extraction Recovery >85%
Lower Limit of Quantification (LLOQ) 3 ng/mL[4]
Linearity (r²) >0.99
Intra-day Precision (%RSD) <15%
Inter-day Precision (%RSD) <15%
Intra-day Accuracy (%Bias) ±15%
Inter-day Accuracy (%Bias) ±15%

Data are based on published literature for HETEs in human serum/plasma and represent typical performance characteristics of the method.[4][5]

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from human plasma. The described C18-based SPE method is a robust and reliable technique for the isolation and purification of this compound, enabling accurate quantification by LC-MS/MS. This method is suitable for researchers and scientists in various fields, including pharmacology, clinical research, and drug development, who are investigating the role of this compound in health and disease.

References

Application Notes and Protocols for Enhanced GC-MS Detection of 8(R)-HETE Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(R)-hydroxyeicosatetraenoic acid [8(R)-HETE] is a bioactive lipid mediator derived from arachidonic acid, implicated in various physiological and pathological processes, including inflammation and cell proliferation. Accurate and sensitive quantification of this compound is crucial for understanding its biological roles and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds. However, due to its polar nature and low volatility, this compound requires chemical derivatization prior to GC-MS analysis to improve its chromatographic behavior and enhance detection sensitivity.

This document provides detailed application notes and protocols for two effective derivatization methods for this compound: Trimethylsilylation (TMS) and Pentafluorobenzyl (PFB) bromide derivatization . These methods increase the volatility and thermal stability of this compound, leading to improved peak shape, resolution, and detection limits in GC-MS analysis.

Signaling Pathway of this compound

This compound has been shown to exert its biological effects through the activation of key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to cellular processes like inflammation, proliferation, and survival.

8(R)-HETE_Signaling_Pathway This compound This compound Cell_Membrane_Receptor Cell_Membrane_Receptor This compound->Cell_Membrane_Receptor MAPK_Cascade MAPK_Cascade Cell_Membrane_Receptor->MAPK_Cascade NF_kappa_B_Pathway NF_kappa_B_Pathway Cell_Membrane_Receptor->NF_kappa_B_Pathway ERK1/2 ERK1/2 MAPK_Cascade->ERK1/2 p38 p38 MAPK_Cascade->p38 JNK JNK MAPK_Cascade->JNK Nuclear_Translocation Nuclear_Translocation ERK1/2->Nuclear_Translocation p38->Nuclear_Translocation JNK->Nuclear_Translocation IκBα_Degradation IκBα_Degradation NF_kappa_B_Pathway->IκBα_Degradation NF_kappa_B_Activation NF_kappa_B_Activation IκBα_Degradation->NF_kappa_B_Activation NF_kappa_B_Activation->Nuclear_Translocation Gene_Expression Gene_Expression Nuclear_Translocation->Gene_Expression Biological_Responses Biological_Responses Gene_Expression->Biological_Responses Inflammation Inflammation Biological_Responses->Inflammation Cell_Proliferation Cell_Proliferation Biological_Responses->Cell_Proliferation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Collection Sample_Collection Internal_Standard Internal_Standard Lipid_Extraction Lipid_Extraction Derivatization_Step Derivatization_Step Lipid_Extraction->Derivatization_Step Internal_Standard->Lipid_Extraction GC_MS_Analysis GC_MS_Analysis Derivatization_Step->GC_MS_Analysis TMS_Reagent TMS_Reagent TMS_Reagent->Derivatization_Step PFB_Reagent PFB_Reagent PFB_Reagent->Derivatization_Step Data_Processing Data_Processing GC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Application Notes: 8(R)-HETE in Inflammatory Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Hydroxyeicosatetraenoic acid (8-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid via lipoxygenase (LOX), cytochrome P450 (CYP450), or non-enzymatic lipid peroxidation pathways[1][2]. It exists as two stereoisomers, 8(R)-HETE and 8(S)-HETE. While much of the research has focused on the pro-inflammatory actions of 8(S)-HETE or racemic mixtures of 8-HETE, the specific roles of this compound are less characterized[3]. This compound is known to be biosynthesized through the lipoxygenation of arachidonic acid in certain marine invertebrates[4]. In mammalian systems, HETEs formed by cytochrome P450 enzymes or non-enzymatic peroxidation often result in a racemic mixture of R and S enantiomers[1].

Functionally, 8-HETE has been identified as a pro-inflammatory mediator that stimulates human neutrophil chemotaxis and may be involved in the pathophysiology of inflammatory conditions such as asthma and cardiovascular disease. It exerts its effects by activating intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the expression of inflammatory genes. These application notes provide an overview and protocols for utilizing this compound and its related isomers to investigate inflammatory processes.

Key Applications
  • Neutrophil Chemotaxis: Studying the directed migration of neutrophils, a key event in the acute inflammatory response.

  • Signal Transduction: Investigating the activation of pro-inflammatory signaling pathways like MAPK and NF-κB.

  • In Vivo Inflammation Models: Assessing the pro-inflammatory effects of 8-HETE in animal models of inflammation.

  • Wound Healing: Exploring the role of specific HETE isomers in epithelial cell migration during tissue repair.

Data Presentation: Quantitative Effects of HETEs

The following tables summarize key quantitative data regarding the biological activities of 8-HETE and related isomers in inflammatory responses.

Table 1: Chemotactic Potency of Various HETE Isomers on Human Neutrophils

Lipid Mediator Peak Chemotactic Concentration (µg/mL) Relative Potency Rank Reference
5-HETE 1 1
8-HETE:9-HETE (85:15, w/w) 5 2
11-HETE 10 3
12-L-HETE 10 3

| 5,12-di-HETE | 0.03 | Potent Chemoattractant | |

Table 2: Effect of 8-HETE on MAPK and NF-κB Signaling in RL-14 Human Cardiomyocytes

Signaling Pathway Treatment Duration Result (vs. Control) Reference
MAPK Phosphorylation 10 µM 8-HETE 2 hours Significant Increase

| NF-κB Binding Activity | 10 µM 8-HETE | 2 hours | Significant Increase | |

Signaling Pathways and Experimental Workflows

Signaling Pathway of 8-HETE

8-HETE is known to activate pro-inflammatory signaling cascades. Upon binding to a putative cell surface receptor, it triggers downstream pathways involving MAPK and subsequent activation of the transcription factor NF-κB, which orchestrates the expression of genes involved in inflammation and cellular hypertrophy.

Caption: Proposed 8-HETE-mediated activation of MAPK and NF-κB pathways.

Experimental Workflow: Neutrophil Chemotaxis Assay

This workflow outlines the key steps for assessing the chemotactic effect of this compound on neutrophils using a Boyden chamber assay.

G A 1. Isolate Human Neutrophils from whole blood using density gradient centrifugation. B 2. Prepare Chemotaxis Chamber (e.g., Boyden Chamber). Lower well: this compound or control. Upper well: Neutrophil suspension. A->B C 3. Place porous membrane (e.g., 3-5 µm pores) between wells. B->C D 4. Incubate chamber (e.g., 37°C, 60-90 min) to allow cell migration. C->D E 5. Fix and stain the membrane to visualize migrated cells. D->E F 6. Quantify migrated neutrophils by microscopy. (Count cells in multiple fields). E->F

Caption: Workflow for a standard neutrophil chemotaxis assay.

Experimental Protocols

Protocol 1: Human Neutrophil Chemotaxis Assay

This protocol is adapted from studies on HETE-induced neutrophil migration and can be used to evaluate this compound.

1. Materials and Reagents:

  • This compound (stock solution in ethanol)

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Ficoll-Paque or other density gradient medium

  • Dextran (B179266) solution

  • Hypotonic lysis buffer (for red blood cell lysis)

  • Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)

  • Wright-Giemsa stain

  • Microscope with imaging system

2. Neutrophil Isolation:

  • Collect fresh human venous blood in heparinized tubes.

  • Isolate polymorphonuclear leukocytes (PMNs) by density gradient centrifugation using Ficoll-Paque.

  • Perform dextran sedimentation to further separate PMNs from red blood cells.

  • Lyse remaining red blood cells using a brief hypotonic shock.

  • Wash the neutrophil pellet twice with cold HBSS and resuspend in HBSS at a final concentration of 2 x 10⁶ cells/mL. Check for >95% purity and viability (via trypan blue exclusion).

3. Chemotaxis Assay Procedure:

  • Prepare serial dilutions of this compound (e.g., 0.1 µg/mL to 10 µg/mL) in HBSS. Use HBSS with a vehicle (ethanol) control.

  • Add 200 µL of the this compound dilution or control to the lower wells of the Boyden chamber.

  • Place the polycarbonate filter over the lower wells.

  • Add 200 µL of the neutrophil suspension (2 x 10⁶ cells/mL) to the upper wells.

  • Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

  • After incubation, remove the filter, wipe the upper surface to remove non-migrated cells, and fix the filter in methanol (B129727).

  • Stain the filter with Wright-Giemsa stain.

  • Mount the filter on a glass slide and count the number of migrated cells in at least 5 high-power fields (HPF) using a light microscope.

  • Express results as the mean number of migrated cells per HPF.

Protocol 2: Analysis of MAPK and NF-κB Activation

This protocol describes how to assess the activation of key inflammatory signaling pathways in a cell line (e.g., RL-14 human cardiomyocytes or THP-1 monocytes) treated with this compound.

1. Materials and Reagents:

  • RL-14 cells or other suitable cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • Antibodies:

    • Primary: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, anti-IκBα.

    • Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Western blot reagents (SDS-PAGE gels, transfer membranes, ECL substrate)

  • NF-κB p65 Transcription Factor Assay Kit (ELISA-based)

2. Cell Culture and Treatment:

  • Culture RL-14 cells to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours before treatment to reduce basal signaling.

  • Treat cells with 10 µM this compound or vehicle control for various time points (e.g., 0, 15, 30, 60, 120 minutes).

3. Western Blot for MAPK Phosphorylation:

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies against phosphorylated and total MAPK proteins overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect signals using an ECL substrate and an imaging system.

  • Quantify band intensity and express results as the ratio of phosphorylated to total protein.

4. NF-κB Activation Assay (ELISA-based):

  • Treat cells with 10 µM this compound for 2 hours.

  • Prepare nuclear extracts from the treated cells according to the manufacturer's protocol for the NF-κB p65 assay kit.

  • Perform the ELISA-based assay, which measures the amount of active p65 subunit bound to an immobilized oligonucleotide containing the NF-κB consensus site.

  • Measure absorbance at the appropriate wavelength and calculate NF-κB binding activity relative to the control.

Protocol 3: In Vivo Mouse Model of Acute Inflammation

This protocol describes a lipopolysaccharide (LPS)-induced peritonitis model to study the in vivo effects of this compound.

1. Materials and Reagents:

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline with 0.1% ethanol)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile PBS

  • Anesthetic (e.g., isoflurane)

  • ELISA kits for murine TNF-α and IL-6

2. Experimental Procedure:

  • Acclimatize mice for at least one week.

  • Divide mice into groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS).

  • Administer this compound (dose to be determined by pilot studies) or vehicle via intraperitoneal (i.p.) injection.

  • After 1 hour, induce inflammation by i.p. injection of LPS (e.g., 1 mg/kg).

  • At a specified time point (e.g., 4 hours post-LPS), euthanize mice and collect samples.

  • Peritoneal Lavage: Inject 5 mL of cold PBS into the peritoneal cavity, massage gently, and aspirate the fluid to collect peritoneal cells for cell counting and differential analysis.

  • Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma for cytokine analysis.

  • Tissue Harvest: Harvest tissues such as the lung and liver for histological analysis of immune cell infiltration.

3. Analysis:

  • Cell Counts: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Perform a differential count on cytospin preparations stained with Wright-Giemsa.

  • Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the plasma and/or peritoneal fluid using commercial ELISA kits.

  • Histology: Fix tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

Protocol 4: Quantification of 8-HETE by LC-MS/MS

This protocol provides a general method for extracting and quantifying 8-HETE from biological samples like plasma or cell culture media.

1. Materials and Reagents:

  • Biological sample (plasma, cell media)

  • Deuterated internal standard (e.g., 8-HETE-d8)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic Acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 reverse-phase column

2. Sample Preparation and Extraction:

  • Thaw biological samples on ice.

  • To 500 µL of sample, add the deuterated internal standard.

  • Acidify the sample to pH ~3.0 with formic acid to protonate the eicosanoids.

  • Condition the SPE cartridge with methanol followed by acidified water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with acidified water to remove salts and polar impurities.

  • Elute the eicosanoids with methanol or another suitable organic solvent.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a suitable gradient from ~30% B to 95% B over several minutes to separate 8-HETE from other isomers.

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions. For 8-HETE, a common transition is m/z 319.2 -> 155.2. The transition for the internal standard (8-HETE-d8) would also be monitored.

  • Quantification:

    • Generate a standard curve using known concentrations of 8-HETE.

    • Calculate the concentration of 8-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

References

Application Notes and Protocols for Investigating Oocyte Maturation Using 8(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oocyte maturation is a critical process in female reproduction, involving the resumption and completion of meiosis to produce a fertilizable egg. This intricate process is regulated by a complex interplay of signaling molecules. Among these, the eicosanoid 8(R)-hydroxyeicosatetraenoic acid [8(R)-HETE] has emerged as a potent and stereospecific inducer of oocyte maturation.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the molecular mechanisms governing oocyte maturation. Understanding the role of this compound and its signaling pathway can provide novel insights into reproductive biology and may lead to the development of new therapeutic strategies for infertility.

This compound is a metabolite of arachidonic acid produced via the lipoxygenase pathway.[2] Studies in starfish have demonstrated that this compound, at nanomolar concentrations, can trigger the complete cascade of meiotic maturation, including germinal vesicle breakdown (GVBD), chromosome condensation, spindle formation, and polar body extrusion.[1] Its mechanism of action involves the modulation of key signaling pathways, including a decrease in intracellular cyclic AMP (cAMP) levels and the activation of Maturation-Promoting Factor (MPF).[1] While the precise role of this compound in mammalian oocyte maturation is an active area of investigation, the known involvement of the lipoxygenase pathway in mammalian follicle development suggests its potential significance.[3][4]

These application notes will guide researchers in using this compound as a tool to dissect the signaling events of oocyte maturation, with protocols adaptable for both marine invertebrate and mammalian models.

Data Presentation

The following table summarizes the quantitative data from key studies on the effect of this compound on oocyte maturation.

ParameterSpeciesConcentrationEffectCitation(s)
Induction of Maturation Starfish (Marthasterias glacialis)~10 nMTriggers complete meiotic maturation (GVBD, polar body extrusion)[1]
Stereospecificity Starfish (Marthasterias glacialis)10 nMThis compound is active; 8(S)-HETE is inactive[1]
cAMP Levels Starfish (Marthasterias glacialis)Not specifiedThis compound induces a decrease in cAMP concentration[1]
Protein Phosphorylation Starfish (Marthasterias glacialis)Not specifiedThis compound stimulates a burst of protein phosphorylation[1]

Signaling Pathway of this compound in Oocyte Maturation

The proposed signaling pathway for this compound-induced oocyte maturation is initiated by its interaction with a putative G-protein coupled receptor (GPCR) on the oocyte surface. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The reduction in cAMP alleviates the inhibition of downstream effectors, leading to the activation of Maturation-Promoting Factor (MPF), a key regulator of meiotic progression. Concurrently, this compound may also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in spindle formation and other late-stage maturation events.

G Proposed Signaling Pathway of this compound in Oocyte Maturation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR Putative GPCR AC Adenylyl Cyclase GPCR->AC Inhibition MAPK MAPK Pathway GPCR->MAPK Activation? cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation MPF MPF Activation PKA->MPF Inhibition Meiosis Meiotic Resumption (GVBD, Spindle Formation, Polar Body Extrusion) MPF->Meiosis MAPK->Meiosis HETE This compound HETE->GPCR Binding

Proposed signaling pathway of this compound in oocyte maturation.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on oocyte maturation.

Protocol 1: In Vitro Oocyte Maturation (IVM)

This protocol describes the general procedure for maturing oocytes in vitro, which can be adapted for specific species and experimental conditions.

Materials:

  • Oocyte collection medium (e.g., Leibovitz's L-15 medium for mammalian oocytes)

  • In vitro maturation (IVM) medium (species-specific, e.g., M199 or a-MEM based for mammals)

  • Hormones (e.g., PMSG, hCG for mammalian oocyte retrieval)

  • This compound (stock solution in ethanol (B145695) or DMSO)

  • Culture dishes

  • Incubator with controlled temperature, humidity, and CO2

Procedure:

  • Oocyte Collection:

    • Marine Invertebrates (e.g., Starfish): Dissect ovaries and gently wash to release oocytes.

    • Mammals (e.g., Mouse): Stimulate female mice with PMSG, followed by hCG 48 hours later. Collect cumulus-oocyte complexes (COCs) from large antral follicles by puncturing the follicles in collection medium.

  • Oocyte Culture:

    • Wash the collected oocytes or COCs several times in fresh IVM medium.

    • Transfer the oocytes/COCs to culture dishes containing IVM medium supplemented with various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) or vehicle control.

    • Culture the oocytes in an incubator under appropriate conditions (e.g., 37°C, 5% CO2 for mammalian oocytes) for a specified duration (e.g., 16-24 hours for mouse oocytes).

G Experimental Workflow for IVM with this compound A Oocyte Collection (e.g., from stimulated mice) B Wash Oocytes/COCs in IVM Medium A->B C Culture in IVM Medium with This compound or Vehicle B->C D Incubate under Controlled Conditions C->D E Assess Maturation Status (GVBD, Spindle, Polar Body) D->E

Experimental workflow for in vitro maturation with this compound.

Protocol 2: Assessment of Germinal Vesicle Breakdown (GVBD)

GVBD is the first visible sign of meiotic resumption and can be assessed by light microscopy.

Materials:

  • Inverted microscope with differential interference contrast (DIC) optics

  • Hyaluronidase (B3051955) (for denuding mammalian COCs)

  • Pipettes

Procedure:

  • At various time points during the IVM culture, remove a subset of oocytes.

  • For mammalian COCs, denude the oocytes by brief incubation in medium containing hyaluronidase and gentle pipetting.

  • Observe the oocytes under an inverted microscope.

  • Score oocytes as either having an intact germinal vesicle (GV) or having undergone GVBD (disappearance of the nuclear envelope).

  • Calculate the percentage of GVBD for each treatment group.

Protocol 3: Immunofluorescence Analysis of Meiotic Spindle and Chromosome Alignment

This protocol allows for the visualization of the meiotic spindle and chromosome arrangement to assess the progression and quality of meiosis.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin for spindle)

  • Fluorescently labeled secondary antibody

  • DNA stain (e.g., DAPI)

  • Antifade mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Collect oocytes at desired time points and remove the zona pellucida using acidic Tyrode's solution.

  • Fix the oocytes in 4% paraformaldehyde for 30 minutes at room temperature.

  • Permeabilize the oocytes with 0.5% Triton X-100 for 20 minutes.

  • Block non-specific binding with 3% BSA for 1 hour.

  • Incubate with the primary antibody (e.g., anti-α-tubulin) overnight at 4°C.

  • Wash the oocytes three times in PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the oocytes three times in PBS.

  • Counterstain the chromosomes with DAPI for 10 minutes.

  • Mount the oocytes on a slide with antifade medium and observe under a fluorescence microscope.

Protocol 4: Assessment of Polar Body Extrusion

The extrusion of the first polar body marks the completion of meiosis I.

Materials:

  • Inverted microscope with DIC optics

Procedure:

  • At the end of the IVM culture period, observe the oocytes under an inverted microscope.

  • Count the number of oocytes that have successfully extruded the first polar body.

  • Calculate the percentage of polar body extrusion for each treatment group.

Protocol 5: Measurement of Intracellular cAMP Levels

This protocol describes a method to quantify changes in intracellular cAMP in response to this compound treatment.

Materials:

  • cAMP assay kit (e.g., ELISA or FRET-based)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer (provided with the kit)

  • Microplate reader

Procedure:

  • Culture oocytes with or without this compound for a short duration (e.g., 15-60 minutes) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Collect the oocytes and lyse them according to the assay kit manufacturer's instructions.

  • Perform the cAMP assay following the kit's protocol.

  • Measure the signal using a microplate reader and calculate the cAMP concentration based on a standard curve.

Protocol 6: Measurement of Intracellular Calcium Mobilization

This protocol outlines a method to measure changes in intracellular calcium levels, a common second messenger in GPCR signaling.

Materials:

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Balanced salt solution (e.g., HBSS)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Load the oocytes with a calcium-sensitive dye (e.g., Fura-2 AM) in a balanced salt solution for 30-60 minutes at room temperature.

  • Wash the oocytes to remove excess dye.

  • Place the oocytes in a chamber on the stage of a fluorescence microscope or in a microplate.

  • Establish a baseline fluorescence reading.

  • Add this compound to the chamber/well and record the change in fluorescence intensity over time.

  • Analyze the data to determine the kinetics and magnitude of the calcium response.

Conclusion

This compound is a valuable pharmacological tool for investigating the signaling pathways that regulate oocyte maturation. The protocols provided in this document offer a comprehensive guide for researchers to explore the effects of this potent eicosanoid on meiotic resumption and progression. By elucidating the role of this compound and its downstream effectors, these studies will contribute to a deeper understanding of female reproductive biology and may pave the way for novel interventions in reproductive medicine and drug development.

References

Troubleshooting & Optimization

Technical Support Center: 8(R)-HETE Stability and Optimal Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE), ensuring its stability is paramount for obtaining accurate and reproducible experimental results. This guide provides detailed information on the optimal storage conditions, potential degradation pathways, and troubleshooting tips for common issues encountered during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C.[1] When stored under these conditions, it is reported to be stable for at least two years. It is typically supplied as a solution in an organic solvent, such as ethanol (B145695).

Q2: How should I handle this compound upon receiving it?

A2: this compound is typically shipped on wet ice. Upon receipt, it is recommended to immediately store it at the recommended temperature of -20°C.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents. The table below summarizes its solubility in common laboratory solvents.

SolventSolubility
EthanolMiscible
DMSOMiscible
DMFMiscible
0.1 M Na2CO32 mg/ml
PBS (pH 7.2)0.8 mg/ml

Q4: Can I store this compound in an aqueous solution?

A4: While this compound is sparingly soluble in aqueous buffers like PBS, long-term storage in aqueous solutions is not recommended. Eicosanoids are prone to degradation in aqueous environments. For experiments requiring an aqueous solution, it is best to prepare it fresh from a stock solution in an organic solvent.

Q5: How many times can I freeze and thaw my this compound stock solution?

A5: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use vials upon first use. This minimizes the number of times the main stock is subjected to temperature fluctuations.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Inconsistent or lower than expected bioactivity Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C. 2. Check Aliquoting Practice: Confirm that the stock solution was aliquoted to avoid multiple freeze-thaw cycles. 3. Prepare Fresh Solutions: Prepare fresh dilutions from a new, unopened aliquot for your experiment. 4. Assess Purity: If the problem persists, consider analytical verification of the compound's purity and concentration using HPLC or LC-MS/MS.
Unexpected peaks in chromatography (HPLC, LC-MS) Presence of degradation products or contaminants.1. Analyze a Fresh Standard: Run a freshly prepared standard from a new vial to confirm the retention time of intact this compound. 2. Review Solvent Purity: Ensure that the solvents used for dilution and mobile phases are of high purity and free from contaminants. 3. Consider Oxidation: this compound is susceptible to oxidation. If not handled under an inert atmosphere, oxidative degradation products may appear. Purging solutions with nitrogen or argon can help minimize this. 4. Evaluate for Photodegradation: Protect solutions from direct light, as UV exposure can cause degradation. Use amber vials or cover tubes with foil.
Difficulty dissolving this compound in aqueous buffers Low aqueous solubility of this compound.1. Use a Co-solvent: First, dissolve the this compound in a small amount of a water-miscible organic solvent like ethanol or DMSO before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.

Stability and Degradation

This compound, like other eicosanoids, is susceptible to degradation through several mechanisms. Understanding these pathways is crucial for proper handling and for the development of stability-indicating analytical methods.

Key Degradation Pathways:

  • Oxidation: The polyunsaturated fatty acid structure of this compound makes it prone to oxidation. This can occur non-enzymatically through lipid peroxidation, leading to a variety of oxidized products. In biological systems, HETEs can be further metabolized by dehydrogenases to form oxo-eicosatetraenoic acids (oxo-ETEs).

  • Photodegradation: Exposure to ultraviolet (UV) radiation can induce transformation and degradation of eicosanoids. It is advisable to protect this compound solutions from light.

  • pH Instability: Extreme pH conditions can lead to the degradation of eicosanoids. It is important to consider the pH of any aqueous buffers used in experiments.

The following diagram illustrates the general biosynthesis of HETEs from arachidonic acid and a potential degradation pathway.

G Arachidonic_Acid Arachidonic Acid (in cell membrane) Free_Arachidonic_Acid Free Arachidonic Acid Arachidonic_Acid->Free_Arachidonic_Acid Cellular Stimuli HETE This compound Free_Arachidonic_Acid->HETE Enzymatic Oxygenation Lipoxygenase Lipoxygenase (LOX) or Cytochrome P450 Degradation_Products Degradation Products HETE->Degradation_Products Non-enzymatic Oxo_ETE 8-oxo-ETE HETE->Oxo_ETE Metabolism Oxidation Oxidation (Lipid Peroxidation) Dehydrogenase Dehydrogenase PLA2 Phospholipase A2 (PLA2)

Biosynthesis and Potential Degradation of this compound

This compound is known to exert its biological effects through various signaling pathways. One such pathway involves the activation of Mitogen-Activated Protein Kinases (MAPK) and the transcription factor Nuclear Factor-kappa B (NF-κB).

G HETE This compound Receptor Cell Surface Receptor (Putative) HETE->Receptor MAPK_Pathway MAPK Pathway (ERK1/2, p38, JNK) Receptor->MAPK_Pathway Activation NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Activation Cellular_Response Cellular Responses (e.g., Inflammation, Hypertrophy) MAPK_Pathway->Cellular_Response NFkB_Pathway->Cellular_Response

This compound Signaling via MAPK and NF-κB Pathways

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable stock solutions and fresh working solutions of this compound.

Materials:

  • This compound (as supplied, typically in ethanol)

  • Anhydrous ethanol (≥99.5%)

  • DMSO (optional, for specific applications)

  • Aqueous buffer (e.g., PBS, pH 7.2), freshly prepared

  • Amber glass vials or polypropylene (B1209903) tubes

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Stock Solution Preparation:

    • If the this compound is supplied as a solid, dissolve it in anhydrous ethanol to a desired concentration (e.g., 1 mg/mL).

    • If supplied as a solution, it can be used directly as the stock or further diluted with anhydrous ethanol to a convenient concentration.

    • To minimize oxidation, it is recommended to handle the solution under an inert atmosphere. This can be achieved by gently blowing a stream of nitrogen or argon into the vial before sealing.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use amber glass vials or polypropylene tubes.

    • Seal the vials tightly.

    • Store the aliquots at -20°C.

  • Working Solution Preparation:

    • For experiments in organic solvents, dilute the stock solution with the appropriate solvent (e.g., ethanol, DMSO) to the final desired concentration immediately before use.

    • For experiments in aqueous solutions:

      • Take a small volume of the stock solution and add it to the aqueous buffer.

      • The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid affecting the biological system.

      • If precipitation occurs, vortex the solution gently. Gentle warming to 37°C or sonication can also be used to aid dissolution.

      • Prepare aqueous working solutions fresh for each experiment and do not store them.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

  • This compound standard

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical starting point would be a linear gradient from 50% B to 90% B over 20-30 minutes. The gradient can be optimized to achieve good separation between this compound and any degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: Approximately 235 nm (the λmax for HETEs)

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase or a compatible solvent at a known concentration.

  • Sample Preparation: Prepare samples of this compound that have been subjected to stress conditions (see Protocol 3) and untreated control samples.

  • Analysis: Inject the standard and samples onto the HPLC system and record the chromatograms.

  • Data Evaluation:

    • Determine the retention time of the intact this compound from the standard chromatogram.

    • In the chromatograms of the stressed samples, look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

The following diagram outlines a general workflow for developing a stability-indicating HPLC method.

G Start Start: Method Development Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation HPLC_Analysis Analyze Stressed Samples by HPLC Forced_Degradation->HPLC_Analysis Evaluate_Separation Evaluate Peak Separation (Resolution > 1.5) HPLC_Analysis->Evaluate_Separation Optimize_Method Optimize Chromatographic Conditions (Gradient, Mobile Phase, Column) Evaluate_Separation->Optimize_Method No Method_Validated Method is Stability-Indicating Evaluate_Separation->Method_Validated Yes Optimize_Method->HPLC_Analysis Re-analyze

Workflow for Stability-Indicating HPLC Method Development
Protocol 3: Forced Degradation Studies for this compound

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products and demonstrate the specificity of a stability-indicating analytical method.

General Procedure:

  • Prepare solutions of this compound (e.g., in ethanol or a mixture of ethanol and water) at a known concentration.

  • Expose the solutions to the stress conditions outlined in the table below. Include a control sample protected from stress for comparison.

  • After the specified time, neutralize the samples if necessary and dilute them to a suitable concentration for analysis by HPLC or LC-MS/MS.

Stress Conditions:

Stress ConditionExample Protocol
Acid Hydrolysis Add 0.1 M HCl to the this compound solution. Incubate at 60°C for 24-48 hours.
Base Hydrolysis Add 0.1 M NaOH to the this compound solution. Incubate at 60°C for 24-48 hours.
Oxidation Add 3% hydrogen peroxide (H₂O₂) to the this compound solution. Incubate at room temperature for 24-48 hours, protected from light.
Thermal Degradation Incubate the this compound solution (and a solid sample, if available) at 60-80°C for up to 7 days.
Photodegradation Expose the this compound solution to UV light (e.g., 254 nm or 365 nm) or a broad-spectrum light source for a defined period.

Note: The goal is to achieve partial degradation (e.g., 10-30%) of the this compound. The duration and intensity of the stress conditions may need to be adjusted to achieve the desired level of degradation.

By following these guidelines and protocols, researchers can ensure the integrity of their this compound samples and generate reliable data in their studies.

References

Technical Support Center: Overcoming Solubility Challenges with 8(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a bioactive lipid metabolite of arachidonic acid involved in various physiological and pathological processes, including inflammation and cell signaling.[1] Due to its hydrophobic nature as a fatty acid derivative, this compound exhibits limited solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media. This poor solubility can lead to precipitation, inaccurate concentrations, and unreliable experimental outcomes.

Q2: What are the reported solubility limits of this compound in common buffers?

A2: The solubility of this compound can vary depending on the specific buffer composition and pH. The table below summarizes the reported solubility of this compound and its racemic mixture in different solvents.

Solvent/BufferReported Solubility of this compound or (±)8-HETE
PBS (pH 7.2)0.8 mg/mL
0.1 M Sodium Carbonate (Na2CO3)2 mg/mL
Ethanol (B145695)Miscible
DMSOMiscible
DMFMiscible

Q3: What are the primary methods to improve the solubility of this compound in aqueous solutions?

A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous environments. These include:

  • Use of Organic Co-solvents: Preparing a concentrated stock solution in an organic solvent like ethanol or DMSO and then diluting it into the aqueous buffer.

  • pH Adjustment: Increasing the pH of the buffer can ionize the carboxylic acid group of this compound, thereby increasing its aqueous solubility.

  • Employing Solubilizing Agents: Using agents such as cyclodextrins to form inclusion complexes that enhance the solubility of the hydrophobic molecule.

Troubleshooting Guide

Issue 1: Precipitation is observed after diluting the this compound stock solution into my aqueous buffer.

Potential Cause Troubleshooting Step
Exceeded Solubility Limit The final concentration of this compound in the aqueous buffer may be above its solubility limit. Lower the final concentration of this compound in your experiment.
Low pH of the Buffer The carboxylic acid group of this compound is less ionized at neutral or acidic pH, reducing its solubility. Consider using a buffer with a slightly alkaline pH (e.g., pH 8.0-8.5) if your experimental system permits.
Inadequate Mixing The this compound may not have been properly dispersed upon dilution. After adding the stock solution to the buffer, vortex the solution vigorously and briefly sonicate if necessary to ensure complete dissolution.
Solvent Shock Rapid addition of the organic stock solution to the aqueous buffer can cause localized high concentrations and precipitation. Add the stock solution dropwise while vortexing the buffer to facilitate gradual mixing.

Issue 2: Inconsistent or lower-than-expected biological activity in cell-based assays.

Potential Cause Troubleshooting Step
Inaccurate Concentration Due to Poor Solubility If this compound is not fully dissolved, the actual concentration in solution will be lower than calculated. Prepare fresh dilutions and visually inspect for any particulate matter before use. Consider using a solubilizing agent like methyl-β-cyclodextrin.
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration. Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Pre-rinsing pipette tips with the solution can also minimize loss.
Degradation of this compound This compound can be susceptible to oxidation. Prepare fresh working solutions for each experiment and avoid prolonged storage of diluted aqueous solutions. Store stock solutions under an inert gas (e.g., argon or nitrogen) at -80°C.
Solvent Cytotoxicity The concentration of the organic solvent (e.g., ethanol, DMSO) in the final working solution may be toxic to the cells. Ensure the final solvent concentration is below 0.5% (v/v) and include a vehicle control in your experiments.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using an Organic Solvent

This protocol is a standard method for preparing working solutions of this compound for cell culture experiments.

Materials:

  • This compound (typically supplied in an organic solvent like ethanol)

  • Anhydrous ethanol (≥99.5%, sterile)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • If this compound is supplied as a solid, dissolve it in anhydrous ethanol to prepare a high-concentration stock solution (e.g., 10 mM).

    • If supplied as a solution in an organic solvent, you can use it directly or evaporate the solvent under a gentle stream of nitrogen and redissolve the residue in a desired volume of fresh anhydrous ethanol to make a stock solution of known concentration (e.g., 10 mM).[3]

  • Aliquot and Store:

    • Aliquot the stock solution into small volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

  • Prepare the Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in your sterile aqueous buffer. For example, to achieve a final concentration of 10 µM in a 1 mL final volume, you can add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.

    • Add the stock solution dropwise to the buffer while vortexing to ensure rapid and uniform mixing.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider preparing a more dilute working solution or using Protocol 2.

Protocol 2: Enhancing Aqueous Solubility of this compound using Methyl-β-Cyclodextrin

This protocol is recommended for experiments where the presence of organic solvents is a concern or when higher aqueous concentrations of this compound are required. Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[4][5]

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Sterile aqueous buffer (e.g., PBS, serum-free cell culture medium)

  • Anhydrous ethanol (≥99.5%, sterile)

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

Procedure:

  • Prepare an MβCD Stock Solution:

    • Prepare a 10% (w/v) stock solution of MβCD in your desired sterile aqueous buffer. Warm the solution slightly and vortex to ensure complete dissolution. Filter-sterilize the solution using a 0.22 µm filter.

  • Prepare an this compound Stock Solution in Ethanol:

    • Prepare a concentrated stock solution of this compound in anhydrous ethanol (e.g., 10 mM) as described in Protocol 1.

  • Form the this compound:MβCD Complex:

    • In a sterile polypropylene tube, add the desired amount of the this compound ethanol stock solution.

    • Evaporate the ethanol under a gentle stream of sterile nitrogen gas, leaving a thin film of this compound on the bottom of the tube.

    • Add the appropriate volume of the 10% MβCD solution to the tube to achieve the desired final concentration of this compound. A molar ratio of MβCD to this compound of at least 2:1 is recommended to start.

    • Vortex the tube vigorously for 5-10 minutes to facilitate the formation of the inclusion complex.

    • Incubate the solution at room temperature for at least 1 hour with occasional vortexing.

  • Prepare the Final Working Solution:

    • This this compound:MβCD complex solution can now be used as a stock to be further diluted in your aqueous buffer or cell culture medium for your experiment.

    • Remember to include an MβCD-only vehicle control in your experiments to account for any potential effects of the cyclodextrin (B1172386) itself.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial in regulating inflammatory responses and cell growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8R_HETE This compound Receptor G-Protein Coupled Receptor (Putative) 8R_HETE->Receptor PLC Phospholipase C (PLC) Receptor->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK_Cascade MAPK Cascade (e.g., RAF, MEK) PKC->MAPK_Cascade IKK IKK Complex PKC->IKK Activation ERK ERK MAPK_Cascade->ERK JNK JNK MAPK_Cascade->JNK p38 p38 MAPK_Cascade->p38 Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines, Hypertrophy Markers) ERK->Gene_Expression JNK->Gene_Expression p38->Gene_Expression IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibition NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation NFkB_p65_p50_n->Gene_Expression

Caption: this compound signaling through MAPK and NF-κB pathways.

Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical workflow for investigating the biological effects of this compound in a cell-based assay.

G Start Start Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in Ethanol) Start->Prepare_Stock Prepare_Working Prepare Working Solutions in Cell Culture Medium Prepare_Stock->Prepare_Working Treat_Cells Treat Cells with This compound and Controls Prepare_Working->Treat_Cells Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform Assay Incubate->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability Option 1 Gene_Expression Gene Expression Analysis (e.g., qPCR) Assay->Gene_Expression Option 2 Protein_Analysis Protein Analysis (e.g., Western Blot for Phosphorylated Proteins) Assay->Protein_Analysis Option 3 Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for cell-based experiments with this compound.

References

Technical Support Center: Analytical Detection of 8(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of 8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate detection important?

This compound is a bioactive lipid mediator derived from the metabolism of arachidonic acid. It is implicated in various physiological and pathological processes, including inflammation and cell proliferation. Mechanistic studies have shown that 8-HETE can activate peroxisome proliferator-activated receptors (PPARs) and modulate signaling pathways such as the MAPK and NF-κB pathways.[1] Accurate measurement of this compound in biological samples is crucial for understanding its role in these processes and for its potential as a biomarker.

Q2: What are the main analytical methods for quantifying this compound?

The two primary techniques for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard due to its high specificity and sensitivity, allowing for the differentiation of isomers.[2][3] ELISA is a more accessible method but may have limitations regarding specificity and potential cross-reactivity with other structurally similar HETEs.[2][4]

Q3: Why is chiral separation important for 8-HETE analysis?

HETEs can be produced enzymatically, resulting in stereospecific isomers (either R or S), or non-enzymatically through lipid peroxidation, which generates a racemic mixture of R and S enantiomers.[3][5] The biological activity of 8-HETE can be stereospecific. Therefore, chiral separation is essential to differentiate between the this compound and 8(S)-HETE enantiomers and to understand the origin and specific biological role of the measured 8-HETE.[3] This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) columns.[3][6][7]

Q4: How should I store my samples to ensure the stability of this compound?

Proper storage is critical to prevent the degradation of this compound. It is recommended to store biological samples at -80°C for long-term stability. For stock solutions, storage at -80°C is also recommended, and repeated freeze-thaw cycles should be avoided by storing in aliquots. The addition of antioxidants, such as butylated hydroxytoluene (BHT), during sample collection and processing can help prevent auto-oxidation.

Troubleshooting Guides

Section 1: Sample Preparation - Solid-Phase Extraction (SPE)

Issue: Low or Inconsistent Recovery of this compound

Potential Cause Troubleshooting Steps
Improper Sorbent Choice For this compound, a C18 reversed-phase SPE cartridge is commonly used. Ensure the sorbent is appropriate for retaining this lipophilic molecule.[1]
Incorrect Sample pH The pH of the sample should be acidified to approximately 3.5-4.0 before loading onto the SPE cartridge.[1] This ensures that this compound, a carboxylic acid, is in its neutral form, which enhances its retention on the reversed-phase sorbent. The extraction efficiency can dramatically decrease as the pH increases.[8][9][10]
Inadequate Cartridge Conditioning The SPE cartridge must be properly conditioned to activate the sorbent. A typical conditioning sequence for a C18 cartridge involves washing with an organic solvent like methanol (B129727) or ethyl acetate (B1210297), followed by equilibration with water or a weak buffer.[1][9][11] Do not allow the cartridge to dry out between conditioning and sample loading.[1]
Sample Overload Exceeding the binding capacity of the SPE cartridge will result in the loss of analyte during the loading step. If you suspect overloading, reduce the sample volume or use a cartridge with a larger sorbent mass.[9][12]
Inappropriate Wash Solvent The wash solvent should be strong enough to remove polar interferences without eluting the this compound. A common wash solution is water or a low percentage of an organic solvent like 15% methanol.[1][2]
Inefficient Elution The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. Solvents like methanol or ethyl acetate are typically used.[1] Ensure a sufficient volume of elution solvent is used; it can be beneficial to apply it in two smaller aliquots.[3][13]
High Flow Rate A high flow rate during sample loading, washing, or elution can lead to insufficient interaction between the analyte and the sorbent, resulting in poor recovery. Maintain a slow and steady flow rate of approximately 1-2 mL/min.[1][9]
Section 2: LC-MS/MS Analysis

Issue: Poor Peak Shape (Tailing, Splitting, or Broadening)

Potential Cause Troubleshooting Steps
Column Contamination Accumulation of matrix components on the column can lead to poor peak shape. Use a guard column and ensure adequate sample clean-up. If contamination is suspected, flush the column according to the manufacturer's instructions.
Injection Solvent Incompatibility Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. The sample should be reconstituted in a solvent that is similar in composition to the initial mobile phase.[2]
Secondary Interactions Residual silanol (B1196071) groups on the column can interact with the carboxylic acid group of this compound, causing peak tailing. The addition of a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can help to suppress this interaction.[2]
Sub-optimal Chromatography Review and optimize the gradient, flow rate, and column temperature to improve peak shape.

Issue: Low Signal Intensity or Poor Sensitivity

Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression) Co-eluting matrix components, particularly phospholipids (B1166683) in plasma samples, can suppress the ionization of this compound in the mass spectrometer source, leading to a reduced signal.[14][15][16][17] Improve sample clean-up to remove these interferences.[14] Consider using a more rigorous sample preparation method like HybridSPE.[14]
Sub-optimal MS Parameters Optimize the mass spectrometer source parameters, such as ion spray voltage and temperature, as well as the MRM transitions and collision energies for this compound and the internal standard.[18]
Analyte Degradation Ensure proper storage and handling of samples and standards to prevent degradation.

Issue: Inability to Distinguish this compound from its Isomers

Potential Cause Troubleshooting Steps
Inadequate Chromatographic Resolution Standard reversed-phase columns (e.g., C18) will not separate enantiomers like this compound and 8(S)-HETE. A chiral column is required for this separation.[3] Polysaccharide-based chiral stationary phases, such as those found in Lux Amylose and Cellulose columns, are effective for separating HETE enantiomers.[1][17][19][20]
Co-elution of Positional Isomers While MS/MS can distinguish between some isomers, chromatographic separation is often necessary. Optimize the LC method (gradient, mobile phase composition) to achieve baseline separation of positional isomers if they are present in the sample.
Section 3: ELISA

Issue: High Background

Potential Cause Troubleshooting Steps
Insufficient Washing Inadequate washing can leave behind unbound reagents, leading to a high background signal. Ensure all wells are thoroughly washed according to the kit protocol.[15][16][18][21]
Non-specific Binding The detection antibody may be binding non-specifically. Ensure the blocking step is performed correctly and for the recommended duration.[15][16]
Contaminated Reagents Use fresh, properly stored reagents. Avoid cross-contamination of reagents.[21]
Substrate Solution Deterioration The substrate solution should be colorless before addition to the plate. If it has developed a color, it has likely deteriorated and should be replaced.[21]

Issue: Weak or No Signal

Potential Cause Troubleshooting Steps
Incorrect Reagent Preparation or Addition Double-check all reagent dilutions and ensure that all reagents were added in the correct order as specified in the protocol.[2][22][23]
Expired or Improperly Stored Reagents Verify the expiration dates of all kit components and ensure they have been stored at the recommended temperature.[22]
Insufficient Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in the protocol.
Analyte Concentration Below Detection Limit The concentration of this compound in the sample may be too low for the assay's sensitivity. Consider concentrating the sample before the assay.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of HETEs using LC-MS/MS and ELISA. Note that specific values can vary depending on the exact methodology, instrumentation, and sample matrix.

Table 1: Comparison of LC-MS/MS and ELISA for HETE Analysis

ParameterLC-MS/MSRepresentative HETE ELISA
Specificity Very High (distinguishes isomers)[2]Variable (potential for cross-reactivity)[2]
Sensitivity (LLOQ) ~0.05 - 3 ng/mL[2]~10 - 150 pg/mL[2]
Dynamic Range Wide (typically 3-4 orders of magnitude)[2]Narrow (typically 2-3 orders of magnitude)[2]
Accuracy (% Recovery) 88.30% - 111.25%[2]94% - 104% (for similar HETEs)[2]
Precision (%CV) 1.03% - 11.82%[2]Intra-assay: <11%, Inter-assay: <12% (for similar HETEs)[2]

Table 2: Typical Validation Parameters for LC-MS/MS Analysis of HETEs

ParameterTypical Value/Range
Linearity (r²) > 0.99[4][24][25][26][27]
Limit of Detection (LOD) 0.02 - 0.04 mg/kg (example from a study)[14]
Limit of Quantitation (LOQ) 0.05 - 0.13 mg/kg (example from a study)[14]
Recovery 85.3% - 121.2% (example from a study)[14]

Experimental Protocols

Detailed Protocol: Solid-Phase Extraction of this compound from Human Plasma

This protocol provides a general procedure for the extraction of this compound from human plasma using a C18 SPE cartridge. Optimization may be required for specific applications.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • HPLC-grade Methanol, Ethyl Acetate, Hexane (B92381), and Water

  • Formic Acid

  • Deuterated internal standard (e.g., 8-HETE-d8)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma, add the deuterated internal standard.

    • Acidify the sample to a pH of 3.5-4.0 with a small volume of dilute formic acid.[1] This step is crucial for efficient retention on the reversed-phase sorbent.[1]

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 2 mL of ethyl acetate.

    • Wash the cartridges with 2 mL of methanol.

    • Equilibrate the cartridges with 2 mL of water. Do not allow the cartridges to become dry.[1]

  • Sample Loading:

    • Load the acidified plasma sample onto the conditioned C18 cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).[1]

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar interferences.

    • Wash the cartridge with 2 mL of hexane to remove nonpolar lipids that are less polar than this compound.[1]

  • Elution:

    • Elute the this compound from the cartridge with 1-2 mL of ethyl acetate into a clean collection tube.[1]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the LC-MS/MS system (e.g., 50:50 methanol/water).[1]

Visualizations

G cluster_stimulus Cellular Stimulus cluster_pathway 8-HETE Biosynthesis & Signaling Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase Arachidonic_Acid->Lipoxygenase HETE_8R This compound Lipoxygenase->HETE_8R MAPK MAPK Pathway HETE_8R->MAPK NFkB NF-κB Pathway HETE_8R->NFkB Proliferation Cell Proliferation MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation G cluster_workflow Analytical Workflow Sample Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Sample->SPE Extraction & Cleanup Chiral_LC Chiral LC Separation SPE->Chiral_LC Isomer Separation MSMS Tandem Mass Spectrometry (MS/MS) Chiral_LC->MSMS Detection & Quantification Data Data Analysis MSMS->Data Quantification G start Low or Inconsistent This compound Recovery? check_pH Is sample pH acidified to ~3.5-4.0? start->check_pH Yes adjust_pH Adjust sample pH with formic acid. check_pH->adjust_pH No check_conditioning Was the SPE cartridge properly conditioned? check_pH->check_conditioning Yes adjust_pH->check_conditioning re_condition Re-condition cartridge (e.g., MeOH then H2O). Do not let it dry out. check_conditioning->re_condition No check_flow_rate Is the flow rate slow and steady (~1-2 mL/min)? check_conditioning->check_flow_rate Yes re_condition->check_flow_rate adjust_flow Reduce flow rate during all steps. check_flow_rate->adjust_flow No check_solvents Are wash and elution solvents appropriate? check_flow_rate->check_solvents Yes adjust_flow->check_solvents optimize_solvents Optimize wash solvent strength and ensure elution solvent is strong enough (e.g., Ethyl Acetate). check_solvents->optimize_solvents No success Recovery Improved check_solvents->success Yes optimize_solvents->success

References

Minimizing auto-oxidation of 8(R)-HETE during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the auto-oxidation of 8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to auto-oxidation?

This compound is a bioactive lipid mediator derived from arachidonic acid. Its structure contains multiple double bonds, making it highly susceptible to oxidation by reactive oxygen species (ROS), a process known as auto-oxidation. This non-enzymatic oxidation can lead to the formation of various isomers and degradation products, compromising the accuracy of experimental results.[1]

Q2: What are the primary consequences of this compound auto-oxidation in my samples?

Auto-oxidation can lead to:

  • Reduced recovery of the authentic this compound molecule.

  • Formation of artifactual oxidation products , which can interfere with quantification and lead to erroneous biological interpretations.[2]

  • Increased sample variability , making it difficult to obtain reproducible results.

Q3: What is the ideal storage temperature for samples containing this compound?

For long-term storage, it is crucial to keep biological samples at -80°C to minimize auto-oxidation.[3] Storage at higher temperatures, even -20°C, can still allow for lipid oxidation to occur over time. If analysis cannot be performed immediately after collection, samples should be snap-frozen in liquid nitrogen before transferring to a -80°C freezer.[2]

Q4: How many times can I freeze and thaw my samples containing this compound?

It is highly recommended to avoid repeated freeze-thaw cycles.[3] Each cycle can introduce oxygen and promote the formation of ice crystals, which can disrupt cellular integrity and accelerate lipid oxidation. If multiple analyses are planned, it is best to aliquot samples into single-use vials before the initial freezing.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and preparation of samples for this compound analysis.

Issue 1: Low or No Detectable this compound Signal
Possible Cause Troubleshooting Step
Degradation due to Auto-oxidation Ensure all sample collection and processing steps are performed on ice and as quickly as possible. Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to all solvents and during homogenization.
Inefficient Extraction Optimize your solid-phase extraction (SPE) protocol. Ensure the correct sorbent type (e.g., C18) is used and that the pH of the sample is adjusted to ~3.5 before loading. Verify the efficiency of your elution solvent.
Improper Storage Confirm that samples were consistently stored at -80°C and that freeze-thaw cycles were avoided.
Instrumental Issues Verify the sensitivity and calibration of your LC-MS/MS system using a pure this compound standard. Check for issues with the ion source, column, or detector.
Issue 2: High Variability Between Replicate Samples
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all sample handling procedures, including collection time, processing duration, and volumes of reagents used. Ensure uniform and rapid freezing of all samples.
Variable Auto-oxidation Rates Ensure that an antioxidant is added to each sample immediately after collection and that all samples are processed under the same low-oxygen conditions (e.g., by purging with nitrogen or argon gas).
Sample Matrix Effects Complex biological matrices can interfere with extraction and detection. Ensure your sample cleanup procedure (e.g., SPE) is robust and consistently applied.
Carryover in LC-MS/MS System Run blank injections between samples to check for carryover. If observed, develop a more rigorous wash method for the injection port and column.
Issue 3: Presence of Unexpected Peaks or Isomers
Possible Cause Troubleshooting Step
Auto-oxidation Products The presence of multiple HETE isomers can indicate significant auto-oxidation. Review and improve your antioxidant strategy and sample handling procedures to minimize oxidation.
Contamination Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity solvents to remove any lipid residues. Use high-purity solvents for all extractions and mobile phases.
Matrix Interference Some endogenous compounds in the sample matrix may have similar mass-to-charge ratios as this compound or its oxidation products. Optimize your chromatographic separation to resolve these interfering peaks.

Quantitative Data Summary

ParameterRecommendationRationale
Storage Temperature -80°CSignificantly slows down oxidation reactions.
Freeze-Thaw Cycles Limit to oneMinimizes physical damage and exposure to oxygen.
Antioxidant (BHT) Concentration 0.005% - 0.02% (w/v) in solventsScavenges free radicals to prevent lipid peroxidation.
Sample pH for SPE ~3.5Protonates the carboxylic acid group of this compound for better retention on C18 columns.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing
  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Immediately place the tubes on ice.

  • Within 30 minutes, centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.

  • Transfer the plasma to a clean polypropylene (B1209903) tube on ice.

  • Add an antioxidant solution (e.g., BHT in ethanol) to a final concentration of 0.01% (w/v).

  • Vortex briefly.

  • If not proceeding immediately to extraction, aliquot the plasma into single-use cryovials, snap-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) of this compound
  • Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Preparation: Thaw the plasma sample on ice. Acidify to a pH of approximately 3.5 with 2% formic acid.

  • Load the Sample: Load the acidified plasma onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Wash the Cartridge: Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

  • Elute this compound: Elute the this compound from the cartridge with 1 mL of methanol or ethyl acetate.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Visualizations

Auto_Oxidation_Pathway Arachidonic_Acid Arachidonic Acid HETE_8R This compound Arachidonic_Acid->HETE_8R Enzymatic Oxidation Reactive_Oxygen_Species Reactive Oxygen Species (ROS) Reactive_Oxygen_Species->HETE_8R Oxidation_Products Oxidation Products (Isomers, Degradants) HETE_8R->Oxidation_Products Auto-oxidation Inaccurate_Results Inaccurate Results Oxidation_Products->Inaccurate_Results

Caption: Auto-oxidation pathway of this compound.

Experimental_Workflow cluster_prevention Prevention Steps cluster_process Sample Processing Add Antioxidant (BHT) Add Antioxidant (BHT) Sample Collection Sample Collection Add Antioxidant (BHT)->Sample Collection Work on Ice Work on Ice Plasma Separation Plasma Separation Work on Ice->Plasma Separation Minimize Freeze-Thaw Minimize Freeze-Thaw Store at -80°C Store at -80°C Minimize Freeze-Thaw->Store at -80°C Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Store at -80°C->Solid-Phase Extraction (SPE) Sample Collection->Plasma Separation Plasma Separation->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis

Caption: Experimental workflow for minimizing this compound auto-oxidation.

Troubleshooting_Logic Start Low/Variable this compound Signal Check_Storage Verify Storage at -80°C and No Freeze-Thaw Start->Check_Storage Check_Handling Review Sample Handling (Ice, Speed, Antioxidants) Check_Storage->Check_Handling Storage OK Solution Improved Signal and Reproducibility Check_Storage->Solution Storage Issue Found & Corrected Check_Extraction Evaluate SPE Protocol (pH, Solvents) Check_Handling->Check_Extraction Handling OK Check_Handling->Solution Handling Issue Found & Corrected Check_Instrument Assess LC-MS/MS Performance Check_Extraction->Check_Instrument Extraction OK Check_Extraction->Solution Extraction Issue Found & Corrected Check_Instrument->Solution Instrument OK

Caption: Troubleshooting logic for low or variable this compound signal.

References

Technical Support Center: Optimizing 8(R)-HETE Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio for 8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE) in mass spectrometry experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, offering step-by-step solutions to enhance signal quality and analytical accuracy.

Issue 1: Weak or No Signal for this compound

Question: I am observing a very weak or no signal for my this compound sample. What are the potential causes and how can I resolve this?

Answer: A weak or absent signal for this compound can stem from several factors, ranging from sample stability to instrument settings. Follow these troubleshooting steps to identify and address the issue:

  • Verify Sample Integrity: Eicosanoids like 8-HETE are susceptible to degradation. Ensure that samples have been consistently stored at -80°C and handled on ice to prevent enzymatic or oxidative degradation.

  • Optimize Ionization Source Parameters: Inefficient ionization is a common cause of poor signal. For 8-HETE, electrospray ionization (ESI) in negative ion mode is recommended.[1] Optimize the following parameters:

    • Nebulizer Gas and Heater Gas Flow: Adjust to ensure efficient desolvation.

    • Capillary Voltage: A typical starting point for eicosanoids is around -4.5 kV.[1]

    • Source Temperature: Optimize for efficient solvent evaporation without causing thermal degradation of the analyte.

  • Refine Mass Spectrometry Parameters:

    • Confirm MRM Transition: For targeted analysis using a triple quadrupole mass spectrometer, the precursor ion ([M-H]⁻) for 8-HETE has an m/z of 319.2. A common and sensitive product ion is m/z 155.2.[1]

    • Optimize Collision Energy (CE): The CE is critical for achieving efficient fragmentation and a strong product ion signal. It is instrument-dependent and should be empirically optimized by infusing an 8-HETE standard and ramping the collision energy to find the value that yields the highest intensity for the m/z 155.2 product ion. An initial range of 15-35 V can be a good starting point.[1]

    • Optimize Declustering Potential (DP): This parameter helps to prevent ion clusters from entering the mass analyzer. An initial range of 30-100 V is a reasonable starting point for optimization.[1]

  • Address Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound.

    • Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds like phospholipids (B1166683) and salts.[1][2]

    • Assess Matrix Effects: Use post-column infusion or post-extraction spike experiments to determine the extent of ion suppression or enhancement in your sample matrix.[2]

  • Check for System Contamination: A dirty ion source can significantly reduce signal intensity. Clean the ion source components according to the manufacturer's recommendations.[1]

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Question: My this compound peak is showing significant tailing or fronting. What could be causing this and how can I improve the peak shape?

Answer: Poor peak shape can compromise resolution and integration accuracy. Here are common causes and solutions:

  • Inappropriate Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, reconstitute your final extract in a solvent that matches or is weaker than the initial mobile phase composition.

  • Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting. Try diluting your sample and re-injecting.

  • Column Degradation or Contamination: Over time, columns can become contaminated or the stationary phase can degrade.

    • Flush the Column: Follow the manufacturer's instructions for flushing the column to remove contaminants.

    • Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.

  • Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Using a mobile phase containing a weak acid, such as 0.1% formic acid or 0.02% acetic acid, is recommended to ensure consistent protonation.[1]

Issue 3: High Background Noise

Question: I am observing a high background noise in my chromatogram, which is affecting the signal-to-noise ratio of my this compound peak. What are the likely sources and solutions?

Answer: High background noise can obscure low-level analytes. Consider the following to reduce it:

  • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to prepare your mobile phases and samples. Contaminants can introduce significant background noise.

  • LC System Contamination: The LC system, including tubing, pump seals, and injector, can become contaminated over time. Flush the entire system thoroughly with a strong solvent like isopropanol.

  • Matrix Effects: Components from the sample matrix that are not chromatographically resolved from the analyte can contribute to high background noise. Enhance sample preparation using methods like SPE to remove these interferences.[2]

  • Leaks in the System: Check for any leaks in the LC or MS system, as these can introduce air and other contaminants, leading to an unstable baseline and increased noise.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial mass spectrometry parameters for this compound analysis?

A1: For targeted analysis of this compound using a triple quadrupole mass spectrometer with electrospray ionization (ESI), the following starting parameters are recommended. Note that these should be optimized for your specific instrument.

ParameterRecommended Setting
Ionization ModeNegative ESI
Precursor Ion (Q1)m/z 319.2 ([M-H]⁻)
Product Ion (Q3)m/z 155.2
Collision Energy (CE)Start with a range of 15-35 V and optimize
Declustering Potential (DP)Start with a range of 30-100 V and optimize
Capillary Voltage~ -4.5 kV

Q2: How can I improve the chromatographic separation of this compound from its isomers?

A2: Separating HETE isomers is a significant challenge due to their structural similarity. To improve resolution:

  • Column Choice: Utilize a C18 column with a smaller particle size (e.g., 1.7-1.8 µm) for higher separation efficiency.[1]

  • Chiral Chromatography: To separate the R and S enantiomers of 8-HETE, a chiral stationary phase is necessary. Columns such as those based on cellulose (B213188) trisbenzoate have been shown to be effective.[3]

  • Mobile Phase Gradient: Employ a slow and shallow gradient of acetonitrile (B52724) in water with a weak acid (e.g., 0.1% formic acid).[1] This can help to better resolve closely eluting isomers.

  • Flow Rate: A lower flow rate can enhance resolution, though it will increase the analysis time.

Q3: What is the most effective sample preparation technique for this compound from biological matrices?

A3: Solid-phase extraction (SPE) is a highly effective and commonly used technique for extracting this compound from complex biological samples like plasma, serum, or tissue homogenates. A C18-based SPE protocol is generally recommended for its ability to efficiently isolate and purify this compound, leading to a reduction in matrix effects and an improved signal-to-noise ratio.[2][4]

Q4: What are common sources of matrix effects in this compound analysis and how can they be mitigated?

A4: The most common sources of matrix effects in biological samples are phospholipids, salts, and other endogenous metabolites that can co-elute with this compound and suppress its ionization.[2] Mitigation strategies include:

  • Thorough Sample Cleanup: As mentioned, robust sample preparation using SPE is crucial.

  • Chromatographic Separation: Optimizing the LC gradient to separate this compound from the majority of matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., 8-HETE-d8) is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general guideline for the extraction of this compound from plasma using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Hexane (B92381) (LC-MS grade)

  • Ethyl Acetate (LC-MS grade)

  • Formic Acid

  • Internal Standard (e.g., 8-HETE-d8)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add an antioxidant (e.g., BHT) to prevent degradation. Add the internal standard. Acidify the sample to a pH of ~3.5 with 2% aqueous formic acid.[2]

  • Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.[4]

  • Sample Loading: Load the acidified sample onto the conditioned cartridge at a slow and steady flow rate (approx. 1-2 mL/min).[4]

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts.[4]

    • Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.[4]

  • Elution: Elute this compound from the cartridge with 2 mL of ethyl acetate.[4]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with your LC-MS method (e.g., 50:50 methanol/water).[4]

Expected Performance:

ParameterExpected Value
Recovery85% - 95%
Purity>90%
Reproducibility (RSD)<15%
Data based on typical performance for C18 SPE of eicosanoids and may vary depending on the specific matrix and optimization.[4]
Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general LC-MS/MS method for the analysis of this compound.

LC System:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B (linear gradient)

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

MS System:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Negative ESI

  • MRM Transitions:

    • This compound: 319.2 -> 155.2

    • 8-HETE-d8 (IS): 327.2 -> 159.2 (example)

  • Parameter Optimization: As described in the troubleshooting and FAQ sections, collision energy and declustering potential must be optimized for the specific instrument being used.

Visualizations

G General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard (8-HETE-d8) Sample->Spike Acidify Acidify Sample (pH ~3.5) Spike->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Wash_Salts Wash with Water (remove salts) SPE->Wash_Salts Wash_Lipids Wash with Hexane (remove nonpolar lipids) Wash_Salts->Wash_Lipids Elute Elute with Ethyl Acetate Wash_Lipids->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 or Chiral Column) Inject->Chromatography Ionization Electrospray Ionization (Negative Mode) Chromatography->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Integrate Peak Integration Detection->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Report Results Quantify->Report

Caption: General experimental workflow for this compound analysis.

G 8-HETE Signaling Pathway Activation cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway HETE 8-HETE ERK ERK1/2 Phosphorylation HETE->ERK p38 p38 MAPK Phosphorylation HETE->p38 JNK JNK Phosphorylation HETE->JNK NFkB_Activation NF-κB Binding Activity HETE->NFkB_Activation Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) ERK->Cellular_Response p38->Cellular_Response JNK->Cellular_Response NFkB_Activation->Cellular_Response

Caption: 8-HETE signaling pathway activation.[5]

References

Technical Support Center: Validating Antibody Specificity for 8(R)-HETE Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of antibodies used in the detection of 8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE).

Frequently Asked Questions (FAQs)

Q1: What is antibody specificity and why is it critical for this compound detection?

A1: Antibody specificity is the ability of an antibody to distinguish between its target antigen and other structurally similar molecules.[1][2][3] For this compound, an eicosanoid involved in various physiological and pathological processes, specificity is paramount due to the existence of numerous structurally related isomers (e.g., 8(S)-HETE, 5-HETE, 12-HETE, 15-HETE) and other lipids. An antibody with low specificity may cross-react with these other molecules, leading to inaccurate quantification and false-positive results.[1][4]

Q2: What are the primary methods for validating the specificity of an this compound antibody?

A2: The most common and effective method is a competitive enzyme-linked immunosorbent assay (ELISA). This involves testing the antibody's ability to bind to this compound in the presence of various concentrations of potentially cross-reacting isomers and related lipids.[5] Additionally, orthogonal methods, which use an antibody-independent technique, are highly recommended for confirming results.[2] A powerful orthogonal strategy is to compare immunoassay results with those from a physical method like Liquid Chromatography-Mass Spectrometry (LC-MS), which can definitively identify and quantify specific lipid isomers.

Q3: What is cross-reactivity and how is it quantified?

A3: Cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, structurally similar antigen.[4][6] It is a significant cause of reduced antibody specificity.[1] In a competitive immunoassay, cross-reactivity is typically quantified by determining the concentration of a competing lipid required to displace 50% of the labeled this compound, and then expressing this as a percentage relative to the concentration of this compound required for the same displacement.

Q4: What are the best practices for controls in an this compound immunoassay?

A4: Proper controls are essential for validating antibody specificity.[7]

  • Negative Controls: Samples from a biological system known not to express the target can serve as excellent negative controls.[7]

  • Positive Controls: A well-characterized sample or a spiked sample containing a known amount of purified this compound.

  • Isotype Controls: Using an antibody of the same isotype but irrelevant specificity to rule out non-specific binding of the antibody itself.

  • Competitive Inhibition Control: Pre-incubating the antibody with an excess of free this compound should block signal generation, confirming that the signal is specific to the target.

Troubleshooting Guides

This section addresses common problems encountered during this compound immunoassays.

Issue 1: High Background or Non-Specific Signal

High background can obscure true results and reduce the dynamic range of the assay.[8][9]

Possible Cause Recommended Solution
Insufficient Washing Ensure adequate washing between steps. Increase the number of wash cycles or the soaking time for each wash.[8][9][10] After the final wash, tap the plate firmly on absorbent paper to remove residual buffer.[8]
Improper Blocking Optimize the blocking buffer. Common blockers include Bovine Serum Albumin (BSA) or non-fat dry milk. Ensure the blocking step is performed for the recommended duration and temperature.
Cross-Reactivity The antibody may be binding to other molecules in the sample matrix.[11] Perform a cross-reactivity test with related HETE isomers (see Protocol 1). Consider using a more specific monoclonal antibody.[1]
Reagent Contamination Prepare fresh buffers and substrate solutions.[9] Avoid cross-contamination by using fresh pipette tips for each reagent and sample.[10]
Excessive Incubation Times Adhere strictly to the incubation times specified in the protocol.[10][11] Over-incubation can lead to increased non-specific binding.
Issue 2: Low or No Signal

A weak or absent signal can prevent the detection and quantification of this compound.[9]

Possible Cause Recommended Solution
Degraded Reagents Check the expiration dates of all kit components.[10] Ensure reagents have been stored correctly and avoid multiple freeze-thaw cycles.[9] Allow all reagents to come to room temperature before use.[10][11]
Inactive Antibody or Antigen Verify the integrity of the antibody and the this compound standard. If possible, test with a new batch or lot.
Incorrect Reagent Addition Double-check that all reagents were added in the correct order and that no steps were omitted.[11]
Wells Dried Out Do not allow the plate wells to dry out at any point during the assay, as this can denature the coated antigen or bound antibodies.[11][12]
Sample Matrix Interference Components in the sample matrix (e.g., serum, plasma) can interfere with antibody-antigen binding. Try diluting the sample to reduce this effect.[9]
Issue 3: High Variability Between Replicates

Poor reproducibility between replicate wells compromises the reliability and precision of the results.[12]

Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and ensure consistent technique.[9][10] When adding reagents, place the pipette tip at the same depth and angle in each well. Change tips between samples and standards.[10]
Inadequate Mixing Gently vortex or mix all samples and standards before adding them to the plate.[9]
Edge Effects The outer wells of a microplate can be prone to temperature fluctuations and evaporation.[10] To minimize this, seal the plate during incubations and avoid using the outermost wells for critical samples or standards.[9]
Uneven Washing Ensure that all wells are filled and aspirated equally during washing steps. Automated plate washers can improve consistency.[9]

Quantitative Data Summary

Table 1: Example Cross-Reactivity Profile for an Anti-8(R)-HETE Antibody

The specificity of an anti-8(R)-HETE antibody should be determined by assessing its cross-reactivity against a panel of related eicosanoids. The table below presents hypothetical data from such an analysis.

Compound Structure Cross-Reactivity (%)
This compound 8-hydroxy-eicosatetraenoic acid100%
8(S)-HETE 8-hydroxy-eicosatetraenoic acid< 5%
5-HETE 5-hydroxy-eicosatetraenoic acid< 0.1%
12-HETE 12-hydroxy-eicosatetraenoic acid< 0.1%
15-HETE 15-hydroxy-eicosatetraenoic acid< 0.1%
Arachidonic Acid Eicosatetraenoic acid< 0.01%
Prostaglandin E2 Prostaglandin< 0.01%

Cross-reactivity is calculated as (IC50 of this compound / IC50 of competing compound) x 100.

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the procedure for determining the specificity of an anti-8(R)-HETE antibody.

  • Plate Coating: Coat a high-binding 96-well microplate with an this compound-protein conjugate (e.g., this compound-BSA) in coating buffer overnight at 4°C.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In separate tubes, pre-incubate the anti-8(R)-HETE antibody with the standards, cross-reactants, or samples for 1-2 hours.

    • Transfer the antibody/antigen mixtures to the coated plate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection:

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour.

    • Wash the plate thoroughly.

    • Add a TMB substrate solution and incubate in the dark until sufficient color develops.[5]

  • Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance versus the log of the concentration for the standard and each competitor. Determine the IC50 value (the concentration that causes 50% inhibition of the maximal signal) for each compound and calculate the percent cross-reactivity.

Visualizations

Diagrams of Workflows and Pathways

Antibody_Validation_Workflow cluster_screening Initial Screening cluster_specificity Specificity Validation cluster_orthogonal Orthogonal Method Confirmation cluster_final Final Assessment start Obtain Anti-8(R)-HETE Antibody titer Determine Optimal Titer (ELISA) start->titer cross_react Competitive ELISA with HETE Isomers titer->cross_react peptide_block Competitive Inhibition with Free this compound cross_react->peptide_block lcms Compare Immunoassay vs. LC-MS Results peptide_block->lcms validated Antibody Validated for Specific Use lcms->validated

Caption: Workflow for validating this compound antibody specificity.

Competitive_ELISA_Workflow A Coat Plate with 8-HETE Conjugate B Wash & Block Plate A->B C Pre-incubate Antibody with: - 8-HETE Standard - Potential Cross-Reactant - Sample B->C D Add Antibody/Antigen Mixture to Plate & Incubate C->D E Wash Plate D->E F Add HRP-conjugated Secondary Antibody E->F G Wash Plate F->G H Add TMB Substrate G->H I Add Stop Solution H->I J Read Absorbance at 450 nm I->J

Caption: Step-by-step workflow for a competitive ELISA.

HETE_Signaling_Pathway AA Arachidonic Acid (in cell membrane) PLA2 cPLA2 AA->PLA2 AA_free Free Arachidonic Acid PLA2->AA_free releases LOX Lipoxygenase (LOX) AA_free->LOX HETE_8R This compound LOX->HETE_8R produces Receptor Cellular Receptors (e.g., OXER1) HETE_8R->Receptor binds to Effect Downstream Signaling (e.g., Ca2+ mobilization, chemotaxis) Receptor->Effect activates

Caption: Simplified 8-HETE biosynthesis and signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Pro-inflammatory Activity of 8(R)-HETE and 8(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pro-inflammatory activities of the two enantiomers of 8-hydroxyeicosatetraenoic acid (8-HETE): 8(R)-HETE and 8(S)-HETE. While research has established a pro-inflammatory role for 8-HETE, a clear distinction between the specific activities of its enantiomers is crucial for targeted therapeutic development. This document summarizes the available experimental data, details relevant experimental methodologies, and illustrates the known signaling pathways.

Quantitative Comparison of Pro-inflammatory Activities

Direct quantitative comparisons of the pro-inflammatory activities of this compound and 8(S)-HETE are limited in the current scientific literature. Most studies have investigated the effects of a racemic mixture of 8-HETE or have focused on the more biologically prevalent 8(S)-HETE. However, based on the available data for 8(S)-HETE and stereospecificity observed for other HETE enantiomers, a qualitative comparison can be inferred.

ParameterThis compound8(S)-HETEReferences
Neutrophil Chemotaxis Data not availablePotent chemoattractant[1]
Cytokine Induction (e.g., IL-8) Data not availableInduces pro-inflammatory cytokine expression[2]
NF-κB Activation Data not availableActivates the NF-κB signaling pathway[2][3]
MAPK Activation Data not availableActivates MAPK signaling pathways (ERK1/2, p38)[2]

Note: The table highlights the significant gap in research concerning the specific pro-inflammatory activities of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the pro-inflammatory activity of eicosanoids like 8-HETE.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is a standard method to evaluate the chemoattractant potential of a substance.

Objective: To determine if this compound and/or 8(S)-HETE induce the migration of neutrophils.

Materials:

  • Human neutrophils isolated from fresh peripheral blood.

  • Boyden chamber apparatus with a microporous membrane (typically 3-5 µm pore size).

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA).

  • This compound and 8(S)-HETE dissolved in a suitable solvent (e.g., ethanol) and then diluted in chemotaxis buffer.

  • Positive control: a known neutrophil chemoattractant (e.g., IL-8 or fMLP).

  • Negative control: chemotaxis buffer with solvent.

  • Staining solution (e.g., Diff-Quik).

  • Microscope.

Procedure:

  • Isolate human neutrophils from healthy donor blood using density gradient centrifugation.

  • Resuspend the purified neutrophils in chemotaxis buffer to a final concentration of 1 x 10^6 cells/mL.

  • Place the Boyden chamber membrane between the upper and lower wells.

  • Add the test compounds (different concentrations of this compound and 8(S)-HETE), positive control, and negative control to the lower wells of the chamber.

  • Add the neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • After incubation, remove the membrane, fix it, and stain it to visualize the migrated cells.

  • Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.

  • Quantify the results by comparing the number of migrated cells in response to the HETE enantiomers with the controls.

Cytokine Induction Assay (ELISA)

This assay measures the amount of a specific cytokine released by inflammatory cells in response to a stimulus.

Objective: To quantify the production of pro-inflammatory cytokines (e.g., IL-8, TNF-α) by immune cells (e.g., neutrophils, macrophages) upon stimulation with this compound and 8(S)-HETE.

Materials:

  • Isolated human neutrophils or a macrophage cell line (e.g., THP-1).

  • Cell culture medium.

  • This compound and 8(S)-HETE.

  • Positive control: a known cytokine inducer (e.g., LPS).

  • Negative control: vehicle.

  • ELISA (Enzyme-Linked Immunosorbent Assay) kit for the specific cytokine of interest.

  • Plate reader.

Procedure:

  • Culture the immune cells in a multi-well plate.

  • Stimulate the cells with various concentrations of this compound, 8(S)-HETE, positive control, and negative control for a specified period (e.g., 6-24 hours).

  • After incubation, collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Adding the collected supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme.

    • Adding a substrate that reacts with the enzyme to produce a measurable color change.

  • Measure the absorbance using a plate reader.

  • Calculate the concentration of the cytokine in the samples by comparing the absorbance to a standard curve.

Signaling Pathways

The pro-inflammatory effects of 8(S)-HETE are known to be mediated through the activation of key intracellular signaling pathways. The specific pathways for this compound have not been elucidated.

Experimental Workflow for Comparing Pro-inflammatory Activity

G cluster_preparation Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Neutrophils Isolate Human Neutrophils Chemotaxis Neutrophil Chemotaxis (Boyden Chamber) Neutrophils->Chemotaxis Cytokine Cytokine Release (ELISA) Neutrophils->Cytokine Signaling Signaling Pathway Activation (Western Blot) Neutrophils->Signaling HETEs Prepare this compound & 8(S)-HETE Solutions HETEs->Chemotaxis HETEs->Cytokine HETEs->Signaling Quantify_Migration Quantify Cell Migration Chemotaxis->Quantify_Migration Quantify_Cytokines Quantify Cytokine Levels Cytokine->Quantify_Cytokines Assess_Signaling Assess Protein Phosphorylation Signaling->Assess_Signaling Comparison Comparative Analysis of This compound vs. 8(S)-HETE Quantify_Migration->Comparison Quantify_Cytokines->Comparison Assess_Signaling->Comparison

Caption: Workflow for comparing the pro-inflammatory activity of this compound and 8(S)-HETE.

Signaling Pathway of 8(S)-HETE in Inflammatory Cells

While a specific G-protein coupled receptor for 8(S)-HETE has not been definitively identified, its downstream signaling cascade leading to a pro-inflammatory response has been partially characterized.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE 8(S)-HETE Receptor Putative GPCR HETE->Receptor Binds PLC PLC Receptor->PLC Activates PKC PKC PLC->PKC Activates MAPK_cascade MAPK Cascade (ERK, p38) PKC->MAPK_cascade Activates Ikk IKK Complex PKC->Ikk Activates Gene_expression Pro-inflammatory Gene Expression (e.g., IL-8, TNF-α) MAPK_cascade->Gene_expression Induces IkB IκB Ikk->IkB Phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive Releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocates NFkB_active->Gene_expression Induces

Caption: Postulated signaling pathway for 8(S)-HETE-induced pro-inflammatory gene expression.

Discussion and Future Directions

The available evidence strongly suggests that 8(S)-HETE is a significant pro-inflammatory mediator. It is produced endogenously by lipoxygenases in response to inflammatory stimuli and can induce neutrophil chemotaxis and the production of other inflammatory cytokines through the activation of MAPK and NF-κB signaling pathways.

A critical knowledge gap exists regarding the bioactivity of this compound. Given the stereospecificity observed with other HETE enantiomers, it is plausible that this compound possesses distinct, and potentially less potent, pro-inflammatory properties compared to its (S)-enantiomer. For instance, in the case of 12-HETE, the 12(S)-HETE enantiomer is significantly more potent in its biological actions than 12(R)-HETE.

Future research should focus on directly comparing the pro-inflammatory effects of this compound and 8(S)-HETE using the experimental protocols outlined in this guide. Identifying the specific receptor(s) for these enantiomers will be a pivotal step in understanding their precise mechanisms of action and for the development of targeted anti-inflammatory therapies. Such studies will be invaluable for drug development professionals seeking to modulate specific inflammatory pathways with greater precision.

References

Functional Differences Between 8(R)-HETE and 12-HETE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the functional differences between two prominent hydroxyeicosatetraenoic acid (HETE) metabolites: 8(R)-HETE and 12-HETE. As lipid signaling molecules derived from arachidonic acid, these eicosanoids play crucial roles in a variety of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of these molecules in inflammation, cancer, and other disease states. While extensive research has been conducted on 12-HETE and its isomers, specific data on the biological functions of this compound are less abundant. Much of the available information on 8-HETE pertains to the 8(S) isomer or a racemic mixture. This guide will present the available data for a comprehensive comparison, with the understanding that information on 8(S)-HETE is used as a proxy for the general functions of 8-HETE where specific this compound data is unavailable.

Comparative Overview of Biological Functions

Biological ProcessThis compound / 8(S)-HETE12-HETE (S and R isomers)
Inflammation Generally pro-inflammatory; 8-HETE stimulates neutrophil chemotaxis.[1] 8(S)-HETE is a potent activator of PPARα, which can have anti-inflammatory effects.Pro-inflammatory; 12(S)-HETE and 12(R)-HETE can induce chemotaxis of neutrophils and lymphocytes.[2] 12(S)-HETE is implicated in various inflammatory diseases.
Cancer Pro-proliferative actions reported for 8-HETE.[1]12(S)-HETE is strongly implicated in tumor progression, metastasis, and angiogenesis through activation of GPR31.[2][3] It promotes cancer cell proliferation, survival, and invasion.[3]
Angiogenesis Limited specific data available for this compound.12(S)-HETE is a potent pro-angiogenic factor, promoting endothelial cell proliferation, migration, and tube formation.[4]
Cell Migration 8(S)-HETE regulates corneal epithelial cell migration during wound healing, a function not observed with 12-HETE in the same context.[5]12(S)-HETE stimulates the migration of various cell types, including cancer cells and endothelial cells.[3]
Platelet Aggregation Limited specific data available.12(S)-HETE has complex, dual roles. It can enhance thrombin-induced platelet aggregation while also inhibiting collagen-induced aggregation. It can also act as a competitive antagonist at the thromboxane (B8750289) receptor.[6]
Smooth Muscle Limited specific data available.12(S)-HETE can modulate vascular smooth muscle cell function.

Receptor Interactions and Signaling Pathways

FeatureThis compound / 8(S)-HETE12-HETE (S and R isomers)
Known Receptors No specific receptor for this compound has been definitively identified. 8(S)-HETE is a known activator of the nuclear receptor PPARα.GPR31: A high-affinity receptor for 12(S)-HETE, but not 12(R)-HETE.[6] BLT2: A low-affinity receptor for leukotriene B4 that also binds 12(S)-HETE and 12(R)-HETE.[7][8] Thromboxane Receptor (TP): 12(S)-HETE and 12(R)-HETE can act as competitive antagonists.[6]
Signaling Pathways Activates MAPK and NF-κB signaling pathways.[9][10]GPR31 Activation: Leads to the activation of MEK/ERK and NF-κB pathways, promoting cell growth and proliferation.[11] BLT2 Activation: Can trigger multiple pathways including those involving PI3K/Akt, MEK/ERK, and NF-κB, leading to cell survival, proliferation, and migration.[12][13]

Experimental Data Summary

Direct quantitative comparisons between this compound and 12-HETE are scarce in the literature. The following table summarizes findings from studies investigating these molecules, though not always in a head-to-head comparison.

Parameter8(S)-HETE12(S)-HETE12(R)-HETEExperimental Model
Corneal Epithelial Migration Reverses inhibition of wound closureNo effectNot testedRat organ culture
Lymphocyte Chemotaxis Not reportedVirtually no effectInduces chemotaxis (less potent than LTB4)Human lymphocytes
Insulin (B600854) Secretion Not reportedReduces insulin secretionReduces insulin secretion (less potent than 12(S)-HETE)Human pancreatic islets
GPR31 Receptor Binding Low affinityHigh affinity (Kd ≈ 4.8 nM)No bindingCloned human receptor

Signaling Pathway Diagrams

Below are simplified diagrams representing the known signaling pathways for 8-HETE and 12-HETE.

8_HETE_Signaling HETE8 8(S)-HETE PPARa PPARα HETE8->PPARa Receptor_Unknown Unknown Receptor HETE8->Receptor_Unknown Nucleus Nucleus PPARa->Nucleus translocation Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) Nucleus->Gene_Expression regulation MAPK MAPK Pathway Receptor_Unknown->MAPK NFkB NF-κB Pathway Receptor_Unknown->NFkB Proliferation Cell Proliferation MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation

Figure 1: 8(S)-HETE Signaling Pathways

12_HETE_Signaling cluster_12S 12(S)-HETE cluster_12SR 12(S)-HETE & 12(R)-HETE HETE12S 12(S)-HETE GPR31 GPR31 HETE12S->GPR31 MEK_ERK MEK/ERK Pathway GPR31->MEK_ERK NFkB_S NF-κB Pathway GPR31->NFkB_S Cell_Growth Cell Growth & Proliferation MEK_ERK->Cell_Growth NFkB_S->Cell_Growth HETE12SR 12(S)-HETE 12(R)-HETE BLT2 BLT2 HETE12SR->BLT2 PI3K_Akt PI3K/Akt Pathway BLT2->PI3K_Akt MAPK_SR MAPK Pathway BLT2->MAPK_SR NFkB_SR NF-κB Pathway BLT2->NFkB_SR Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Migration Cell Migration MAPK_SR->Migration NFkB_SR->Migration

Figure 2: 12-HETE Signaling Pathways

Detailed Experimental Protocols

Chemotaxis Assay (Boyden Chamber Assay)

This protocol is a standard method to assess the chemotactic potential of this compound and 12-HETE on a specific cell type (e.g., neutrophils, lymphocytes, or cancer cells).

Workflow Diagram:

Chemotaxis_Workflow A Prepare Cell Suspension (e.g., neutrophils at 1x10^6 cells/mL) D Add Cell Suspension to upper chamber A->D B Load Chemoattractant (HETE isomer or control) into lower chamber C Place Micropore Membrane (e.g., 5 µm pore size) over lower chamber B->C C->D E Incubate (e.g., 37°C, 1-3 hours) D->E F Fix and Stain Cells on the underside of the membrane E->F G Quantify Migrated Cells (microscopy) F->G

Figure 3: Chemotaxis Assay Workflow

Protocol:

  • Cell Preparation: Isolate the desired cell population (e.g., human neutrophils from peripheral blood) and resuspend them in an appropriate assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Chamber Assembly: In the lower wells of a 96-well chemotaxis chamber, add the experimental solutions:

    • Negative control (assay medium alone)

    • Positive control (e.g., LTB4)

    • Various concentrations of this compound or 12-HETE.

  • Membrane Placement: Carefully place a microporous membrane (e.g., 5 µm pore size for neutrophils) over the lower wells, separating them from the upper wells.

  • Cell Seeding: Add 25-50 µL of the prepared cell suspension to the top of each well on the membrane.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 60-90 minutes), allowing the cells to migrate through the pores towards the chemoattractant.

  • Cell Staining and Quantification: After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface. Fix and stain the migrated cells on the bottom surface of the membrane.

  • Data Analysis: Count the number of migrated cells in several high-power fields for each well using a microscope. Plot the number of migrated cells against the concentration of the chemoattractant.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the ability of this compound and 12-HETE to induce the formation of capillary-like structures by endothelial cells.

Workflow Diagram:

Angiogenesis_Workflow A Coat 96-well plate with Basement Membrane Matrix (e.g., Matrigel) B Incubate to allow gelation A->B D Seed Cells onto the Matrix B->D C Prepare Endothelial Cell Suspension (e.g., HUVECs) in media with test compounds C->D E Incubate (e.g., 37°C, 4-18 hours) D->E F Image Tube Formation (phase-contrast microscopy) E->F G Quantify Tube Length, Branch Points, and Total Network Area F->G

Figure 4: Angiogenesis Assay Workflow

Protocol:

  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Add 50 µL to each well of a pre-chilled 96-well plate.

  • Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to sub-confluency. Harvest the cells and resuspend them in a basal medium containing low serum and the desired concentrations of this compound, 12-HETE, or appropriate controls (e.g., VEGF as a positive control, vehicle as a negative control).

  • Cell Seeding: Add the endothelial cell suspension (e.g., 1-2 x 10^4 cells in 100 µL) to each Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.

  • Imaging and Analysis: Monitor the formation of capillary-like structures (tubes) at regular intervals using a phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters such as the total tube length, number of branch points, and total network area using image analysis software.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This method measures the effect of this compound and 12-HETE on platelet aggregation in response to various agonists.

Workflow Diagram:

Platelet_Aggregation_Workflow A Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from whole blood B Calibrate Aggregometer (PPP as 100% transmission, PRP as 0%) A->B C Pre-incubate PRP with HETE isomer or vehicle control in cuvette A->C B->C D Add Platelet Agonist (e.g., thrombin, collagen) C->D E Record Light Transmission over time D->E F Analyze Aggregation Curves (rate and maximal aggregation) E->F

Figure 5: Platelet Aggregation Assay Workflow

Protocol:

  • Plasma Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). Prepare platelet-rich plasma (PRP) by low-speed centrifugation and platelet-poor plasma (PPP) by high-speed centrifugation.

  • Aggregometer Setup: Calibrate a light transmission aggregometer using PPP to set 100% light transmission and PRP for 0% transmission.

  • Assay Procedure:

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add the test compound (this compound, 12-HETE, or vehicle control) and incubate for a short period (e.g., 1-2 minutes).

    • Add a platelet agonist (e.g., thrombin, collagen, or ADP) to induce aggregation.

  • Data Recording and Analysis: Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation. Analyze the aggregation curves to determine the percentage of maximal aggregation and the initial rate of aggregation.

Conclusion

The available evidence indicates that 12-HETE, particularly the 12(S) isomer, is a potent signaling molecule with well-defined roles in cancer progression, inflammation, and angiogenesis, acting through specific receptors like GPR31 and BLT2. In contrast, the functional profile of this compound is less clear, with most studies focusing on the 8(S) isomer or racemic mixtures of 8-HETE. While 8-HETE is known to be involved in pro-inflammatory and proliferative signaling through MAPK and NF-κB, and 8(S)-HETE activates PPARα, a dedicated receptor and detailed signaling cascade for the 8(R) isomer remain to be elucidated. The limited direct comparative data suggests that these molecules can have distinct, context-dependent effects, as seen in corneal wound healing. Further research is warranted to fully delineate the specific functions of this compound and to conduct direct comparative studies with 12-HETE isomers to better understand their unique and overlapping roles in health and disease.

References

Navigating the Landscape of 8(R)-HETE Modulation: A Guide to Inhibition and Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

8(R)-hydroxyeicosatetraenoic acid [8(R)-HETE] is a bioactive lipid mediator derived from arachidonic acid that plays a significant role in various physiological and pathological processes. Its involvement in pro-inflammatory responses and cell proliferation has made it a target of interest for therapeutic intervention. However, the development of specific antagonists and inhibitors for this compound remains a nascent field. This guide provides a comprehensive overview of the current state of research, focusing on available inhibitory strategies, relevant signaling pathways, and experimental protocols to aid in the discovery and evaluation of novel modulators.

Current State of this compound Inhibition: A Scarcity of Specific Agents

Direct and specific antagonists or inhibitors for this compound are not well-documented in publicly available scientific literature. The majority of research on HETE inhibitors has been directed towards other isomers, such as 12-HETE and 20-HETE, for which a variety of antagonists and synthesis inhibitors have been developed[1][2].

The primary approach to reducing this compound levels currently relies on the use of general inhibitors of lipoxygenase (LOX) enzymes, which are responsible for its synthesis from arachidonic acid.

Non-Specific Inhibition of 8-HETE Synthesis

One of the most studied non-specific inhibitors of 8-HETE synthesis is esculetin (B1671247) , a coumarin (B35378) derivative that acts as a general lipoxygenase inhibitor. By blocking the activity of LOX enzymes, esculetin can effectively reduce the production of various HETEs, including 8-HETE[3].

Performance Data for Esculetin

Quantitative, comparative data focusing specifically on the inhibition of this compound by a range of compounds is not available. However, studies have demonstrated the dose-dependent inhibition of total 8-HETE synthesis by esculetin.

CompoundTarget EnzymeEffect on 8-HETE SynthesisReference
EsculetinLipoxygenases (general)Inhibited the synthesis of 8-HETE, along with 12-HETE and 9-HETE, in a dose-dependent manner in normal corneoscleral rims. The inhibitory effects were observed on F-actin organization and epithelial wound closure, which could be reversed by the addition of exogenous 8(S)-HETE.[3][4][5][5]

The this compound Signaling Cascade: A Rationale for Inhibition

8-HETE has been shown to exert its biological effects through the activation of key inflammatory and cell proliferation pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades[6][7]. Understanding these pathways provides a clear rationale for the development of this compound inhibitors as potential therapeutics for inflammatory diseases and certain cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic Acid->LOX Inhibition by Esculetin 8(R)-HETE_Receptor This compound Receptor (Putative) MAPK_Pathway MAPK Pathway (ERK1/2, p38, JNK) 8(R)-HETE_Receptor->MAPK_Pathway Activates IKK IKK Complex 8(R)-HETE_Receptor->IKK Activates This compound This compound LOX->this compound This compound->8(R)-HETE_Receptor Gene_Expression Gene Expression (Inflammation, Proliferation) MAPK_Pathway->Gene_Expression Regulates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_n->Gene_Expression Regulates

Signaling pathway of this compound.

Experimental Protocols

For researchers aiming to identify and characterize novel inhibitors of this compound, robust and reliable experimental methods are essential. Below are detailed protocols for measuring 8-HETE levels and assessing the activity of potential inhibitors.

Protocol 1: Quantification of 8-HETE using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the quantitative measurement of 8-HETE in biological samples.

Materials:

  • Microplate pre-coated with a capture antibody specific for 8-HETE

  • 8-HETE standard solutions

  • Biological samples (cell culture supernatants, plasma, tissue homogenates)

  • 8-HETE-Horseradish Peroxidase (HRP) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Standards and Samples: Prepare a serial dilution of the 8-HETE standard to generate a standard curve. Prepare biological samples, which may involve extraction and purification steps to remove interfering substances.

  • Competitive Binding: Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of the 8-HETE-HRP conjugate to each well.

  • Incubate the plate for 2 hours at room temperature with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of Wash Buffer.

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The concentration of 8-HETE in the samples is inversely proportional to the absorbance and is calculated by interpolation from the standard curve.

G start Start prep Prepare Standards and Samples start->prep add_to_plate Add Standards/Samples and 8-HETE-HRP to Antibody-Coated Plate prep->add_to_plate incubate1 Incubate for 2 hours at Room Temperature add_to_plate->incubate1 wash Wash Wells (4x) incubate1->wash add_tmb Add TMB Substrate wash->add_tmb incubate2 Incubate for 15-30 min in the Dark add_tmb->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance at 450 nm add_stop->read analyze Analyze Data read->analyze

Workflow for 8-HETE ELISA.
Protocol 2: Analysis of 8-HETE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a more sensitive and specific quantification of 8-HETE, especially for distinguishing between different HETE isomers, LC-MS/MS is the method of choice.

Materials:

  • LC-MS/MS system

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Internal standard (e.g., deuterated 8-HETE)

  • Biological samples

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation: Homogenize and extract lipids from the biological sample using an appropriate organic solvent mixture (e.g., Folch method).

  • Solid-Phase Extraction (SPE): Purify the lipid extract using SPE to enrich for eicosanoids and remove interfering lipids.

  • LC Separation: Inject the purified sample onto the C18 column. Elute the analytes using a gradient of the mobile phases. The chromatographic conditions should be optimized to separate 8-HETE from other isomers.

  • MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 8-HETE and the internal standard are monitored for quantification. For 8-HETE, a common transition is m/z 319.2 -> 155.2[3][8].

  • Data Analysis: The concentration of 8-HETE is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Future Directions

The development of potent and selective this compound antagonists and inhibitors represents a significant unmet need in the field of lipid mediator research. Future efforts should focus on:

  • High-throughput screening of compound libraries using the assays described above to identify novel inhibitors.

  • Structure-activity relationship (SAR) studies to optimize lead compounds.

  • Investigation of potential off-target effects to ensure the selectivity of new inhibitors.

  • Elucidation of the specific receptor(s) for this compound to enable the rational design of receptor antagonists.

This guide provides a foundational resource for researchers embarking on the challenge of modulating this compound signaling. While the path to specific inhibitors is still being forged, the available tools and a clear understanding of the biological context will be invaluable in advancing this important area of drug discovery.

References

Navigating Eicosanoid Analysis: A Guide to the Cross-reactivity of 8(R)-HETE in Commercial Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of eicosanoids is paramount. These lipid mediators play a crucial role in a vast array of physiological and pathological processes. However, the structural similarity among eicosanoids presents a significant challenge for immunoassay-based quantification, leading to potential cross-reactivity and inaccurate results. This guide provides a comparative analysis of the cross-reactivity of 8(R)-hydroxyeicosatetraenoic acid [8(R)-HETE] in commercially available enzyme-linked immunosorbent assay (ELISA) kits for other major eicosanoids, including prostaglandins, leukotrienes, and thromboxanes.

Executive Summary

Analysis of cross-reactivity data from leading manufacturers indicates that the potential for this compound to interfere with the quantification of other major eicosanoids in commercially available ELISA kits is minimal. While direct cross-reactivity data for this compound is often not explicitly reported, the negligible cross-reactivity observed for other structurally similar hydroxyeicosatetraenoic acid (HETE) isomers suggests that this compound is unlikely to be a significant interferent in these assays. This guide presents the available data, outlines the experimental protocols for assessing cross-reactivity, and provides visual representations of the relevant signaling pathways to aid researchers in their experimental design and data interpretation.

Comparison of this compound Cross-reactivity in Eicosanoid Immunoassays

The following tables summarize the reported cross-reactivity of various HETE isomers in commercially available ELISA kits for Prostaglandin E2 (PGE2), Leukotriene B4 (LTB4), and Thromboxane B2 (TXB2). Notably, specific cross-reactivity percentages for this compound are generally not provided in the manufacturers' literature, implying that it is below the established reporting thresholds.

Table 1: Cross-reactivity in Prostaglandin E2 (PGE2) ELISA Kits

ManufacturerKit Name/Catalog No.Cross-ReactantCross-reactivity (%)
Cayman ChemicalProstaglandin E2 ELISA Kit - Monoclonal (514010)8(S),15(S)-DiHETE<0.01%
This compoundNot Reported
R&D SystemsProstaglandin E2 Parameter Assay Kit (KGE004B)Related moleculesCross-reactivity observed with 1 or more available related molecules (specifics not listed)
This compoundNot Reported

Table 2: Cross-reactivity in Leukotriene B4 (LTB4) ELISA Kits

ManufacturerKit Name/Catalog No.Cross-ReactantCross-reactivity (%)
Cayman ChemicalLeukotriene B4 ELISA Kit (520111)12(S)-HETE0.04%
5(S)-HETE<0.01%
5(R)-HETE<0.01%
15(S)-HETE<0.01%
15(R)-HETE<0.01%
This compoundNot Reported
AbcamLeukotriene B4 ELISA Kit (ab133040)5(S)-HETE<0.2%
12(S)-HETE<0.2%
15(S)-HETE<0.2%
This compoundNot Reported
R&D SystemsLTB4 Parameter Assay Kit (KGE006B)5(S)-HETE, 12(S)-HETE, 15(S)-HETE<0.5%
This compoundNot Reported

Table 3: Cross-reactivity in Thromboxane B2 (TXB2) ELISA Kits

ManufacturerKit Name/Catalog No.Cross-ReactantCross-reactivity (%)
Cayman ChemicalThromboxane B2 ELISA Kit (519031)Leukotriene B4<0.01%
This compoundNot Reported
R&D SystemsThromboxane B2 Parameter Assay Kit (KGE011)Related moleculesCross-reactivity observed with 1 or more available related molecules (specifics not listed)
This compoundNot Reported

Experimental Protocols

The determination of cross-reactivity in a competitive immunoassay is a critical component of assay validation. The general protocol involves the following steps:

Protocol for Determining Cross-Reactivity in a Competitive ELISA

  • Preparation of Standard Curve: A standard curve is generated using a series of known concentrations of the primary analyte (e.g., PGE2, LTB4, or TXB2) according to the kit manufacturer's instructions.

  • Preparation of Potential Cross-Reactant Solutions: A range of concentrations of the potential cross-reacting substance, in this case, this compound, is prepared in the same assay buffer used for the standard curve.

  • Assay Procedure:

    • The assay is performed as per the kit's protocol, with separate wells dedicated to the standard curve and the various concentrations of the potential cross-reactant.

    • In a competitive ELISA, a fixed amount of enzyme-labeled analyte and a specific antibody are added to wells pre-coated with a secondary antibody. The unlabeled analyte in the standards or samples competes with the labeled analyte for binding to the primary antibody.

  • Data Acquisition: The absorbance (or other signal) is measured for each well using a microplate reader.

  • Calculation of Cross-Reactivity:

    • The concentration of the primary analyte that causes 50% inhibition of the maximum signal (the IC50) is determined from the standard curve.

    • The concentration of the potential cross-reactant that causes 50% inhibition of the maximum signal is also determined.

    • The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100

Signaling Pathways and Experimental Workflow

To provide a broader context for the importance of specific eicosanoid measurement, the following diagrams illustrate the signaling pathways of this compound and the major eicosanoids discussed in this guide.

digraph "Experimental_Workflow_for_Cross_Reactivity_Assessment" {
  graph [rankdir="TB", splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_std [label="Prepare Primary\nAnalyte Standards", fillcolor="#FFFFFF", fontcolor="#202124"]; prep_cross [label="Prepare this compound\n(Potential Cross-Reactant)\nSolutions", fillcolor="#FFFFFF", fontcolor="#202124"]; run_elisa [label="Perform Competitive ELISA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_plate [label="Measure Absorbance\n(Plate Reader)", fillcolor="#FBBC05", fontcolor="#202124"]; calc_ic50_std [label="Calculate IC50 for\nPrimary Analyte", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc_ic50_cross [label="Calculate IC50 for\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc_cross_react [label="Calculate % Cross-Reactivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> prep_std; start -> prep_cross; prep_std -> run_elisa; prep_cross -> run_elisa; run_elisa -> read_plate; read_plate -> calc_ic50_std; read_plate -> calc_ic50_cross; calc_ic50_std -> calc_cross_react; calc_ic50_cross -> calc_cross_react; calc_cross_react -> end; }

Simplified signaling pathways of major eicosanoids.

Conclusion

The available data from leading immunoassay manufacturers strongly suggests that this compound exhibits negligible cross-reactivity in ELISA kits designed for the quantification of major prostaglandins, leukotrienes, and thromboxanes. While direct reporting on this compound is scarce, the consistently low cross-reactivity of other HETE isomers provides a high degree of confidence that interference from this compound is unlikely to compromise the accuracy of these assays. Researchers can proceed with the use of these kits for the specific measurement of their target eicosanoids without significant concern for confounding results from this compound. However, as with any immunoassay, it is best practice to validate the assay in the specific sample matrix being used and to be aware of the potential, however small, for cross-reactivity from all structurally related compounds.

Stereospecificity of 8-Hydroxyeicosatetraenoic Acid: A Comparative Guide to Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereospecific effects of 8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE) and its enantiomer, 8(S)-HETE, in various cellular models. While research has illuminated some of the distinct biological roles of these lipid mediators, direct comparative studies remain limited. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to aid in the design and interpretation of future research.

Data Presentation: Comparative Biological Activities

The following tables summarize the known cellular effects of this compound and 8(S)-HETE. It is important to note that much of the existing literature refers to "8-HETE" without specifying the stereoisomer. In such cases, the data is presented under a general "8-HETE" category.

Cellular EffectThis compound8(S)-HETE8-HETE (Stereoisomer Unspecified)Key Findings
PPARα Activation Weak ActivatorPotent Activator Data Not Available8(S)-HETE is significantly more active than this compound in activating peroxisome proliferator-activated receptor alpha (PPARα)[1].
Cell Migration Data Not AvailableRegulates corneal epithelial cell migration Data Not Available8(S)-HETE is a key metabolite of arachidonic acid that regulates corneal epithelial cell migration during wound healing[2].
Cell Proliferation Data Not AvailableData Not AvailableProliferative Action 8-HETE has been reported to have a proliferative action in various cellular contexts.
Inflammation Data Not AvailableData Not AvailablePro-inflammatory Action 8-HETE is known to have pro-inflammatory effects.
Cardiomyocyte Hypertrophy Data Not AvailableData Not AvailableInduces Hypertrophy 8-HETE induces hypertrophy in human ventricular cardiomyocytes through MAPK and NF-κB dependent mechanisms[1].

Signaling Pathways

The distinct biological activities of 8-HETE enantiomers are mediated by specific signaling pathways. 8(S)-HETE is a known activator of PPARα, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. In contrast, studies on undifferentiated 8-HETE point towards the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are critical in cellular proliferation, inflammation, and hypertrophy.

8(S)-HETE Signaling Pathway cluster_nucleus Nucleus 8(S)-HETE 8(S)-HETE PPARα PPARα 8(S)-HETE->PPARα Binds & Activates RXR RXR PPARα->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Nucleus Nucleus Target Gene Expression Target Gene Expression PPRE->Target Gene Expression Regulates Biological Effects Biological Effects Target Gene Expression->Biological Effects

8(S)-HETE activates the PPARα signaling pathway.

8-HETE (Unspecified) Signaling Pathway cluster_nucleus Nucleus 8-HETE 8-HETE Receptor Unknown Receptor 8-HETE->Receptor MAPK Cascade MAPK Cascade (ERK, p38, JNK) Receptor->MAPK Cascade IκB Kinase IκB Kinase (IKK) Receptor->IκB Kinase AP-1 AP-1 MAPK Cascade->AP-1 NF-κB NF-κB IκB Kinase->NF-κB Gene Expression Gene Expression AP-1->Gene Expression NF-κB->Gene Expression Cellular Responses Proliferation, Inflammation, Hypertrophy Gene Expression->Cellular Responses

8-HETE (stereoisomer unspecified) activates MAPK and NF-κB pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of 8-HETE's cellular effects are provided below.

Experimental Workflow: Investigating Stereospecific Effects

Experimental Workflow Cell_Culture Cell Culture (e.g., Cardiomyocytes, Epithelial Cells) Treatment Treatment with: - this compound - 8(S)-HETE - Vehicle Control Cell_Culture->Treatment Assays Cellular & Molecular Assays Treatment->Assays Proliferation Proliferation Assay (MTT / BrdU) Assays->Proliferation Migration Chemotaxis Assay (Boyden Chamber) Assays->Migration Signaling Signaling Pathway Analysis (Western Blot for p-MAPK, NF-κB) (PPARα Reporter Assay) Assays->Signaling Gene_Expression Gene Expression Analysis (RT-qPCR for inflammatory markers) Assays->Gene_Expression Data_Analysis Data Analysis & Comparison Proliferation->Data_Analysis Migration->Data_Analysis Signaling->Data_Analysis Gene_Expression->Data_Analysis

A general workflow for comparing the cellular effects of 8-HETE stereoisomers.
Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies investigating the proliferative effects of HETEs.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound and 8(S)-HETE stock solutions (in ethanol (B145695) or DMSO)

    • Vehicle control (ethanol or DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound and 8(S)-HETE in serum-free medium. Also, prepare a vehicle control.

    • Remove the complete medium from the wells and replace it with 100 µL of the prepared treatments.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Chemotaxis Assay (Boyden Chamber Assay)

This protocol provides a framework for assessing the chemotactic potential of 8-HETE stereoisomers.

  • Materials:

    • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

    • Cell culture medium with and without serum

    • This compound and 8(S)-HETE

    • Chemoattractant (positive control, e.g., a known chemokine)

    • Vehicle control

    • Cell staining solution (e.g., Diff-Quik)

    • Microscope

  • Procedure:

    • Place the desired chemoattractants (this compound, 8(S)-HETE, positive control, vehicle control) in the lower wells of the Boyden chamber.

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension to the upper chamber of each well.

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 2-6 hours).

    • After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix the membrane with methanol (B129727) and stain with a suitable staining solution.

    • Count the number of migrated cells on the underside of the membrane in several high-power fields using a microscope.

MAPK Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated MAPK (e.g., ERK1/2, p38) as an indicator of pathway activation.

  • Materials:

    • 6-well cell culture plates

    • Serum-free cell culture medium

    • This compound and 8(S)-HETE

    • Vehicle control

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (anti-phospho-MAPK, anti-total-MAPK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Treat the cells with this compound, 8(S)-HETE, or vehicle for a short duration (e.g., 5, 15, 30 minutes).

    • Lyse the cells on ice with lysis buffer.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated form of the MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the MAPK for normalization.

NF-κB Activation Assay (Nuclear Translocation)

This protocol describes the assessment of NF-κB activation by observing the translocation of the p65 subunit to the nucleus via immunofluorescence.

  • Materials:

    • Cells grown on coverslips in 24-well plates

    • This compound and 8(S)-HETE

    • Vehicle control

    • Positive control (e.g., TNF-α)

    • 4% paraformaldehyde in PBS

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking solution (e.g., 1% BSA in PBS)

    • Primary antibody (anti-NF-κB p65)

    • Fluorescently-labeled secondary antibody

    • DAPI nuclear stain

    • Fluorescence microscope

  • Procedure:

    • Treat cells grown on coverslips with this compound, 8(S)-HETE, positive control, or vehicle for the desired time (e.g., 30-60 minutes).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific binding with blocking solution for 30 minutes.

    • Incubate with the primary antibody against NF-κB p65 for 1 hour.

    • Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear translocation of p65.

PPARα Activation Assay (Reporter Gene Assay)

This protocol outlines a method to quantify the activation of PPARα by 8-HETE stereoisomers.

  • Materials:

    • Mammalian cell line (e.g., HEK293T, CV-1)

    • Expression plasmid for PPARα

    • Reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase)

    • Transfection reagent

    • This compound and 8(S)-HETE

    • Positive control (e.g., a known PPARα agonist like WY-14643)

    • Vehicle control

    • Luciferase assay system

    • Luminometer

  • Procedure:

    • Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.

    • After 24 hours, treat the transfected cells with various concentrations of this compound, 8(S)-HETE, positive control, or vehicle.

    • Incubate for another 24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.

References

The Double-Edged Sword: A Comparative Analysis of 8(R)-HETE Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of research implicates the lipid mediator 8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE) as a key player in the pathophysiology of several inflammatory diseases and cancers. This guide provides a comparative analysis of this compound levels in healthy versus diseased tissues, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as a biomarker and therapeutic target.

While precise quantitative data on this compound concentrations in human tissues remains an area of active investigation, existing studies consistently point towards elevated levels in pathological conditions. This guide summarizes the current understanding of this compound's involvement in psoriasis, prostate cancer, ovarian cancer, and atherosclerosis, alongside detailed experimental protocols for its quantification and a depiction of its signaling pathways.

Comparative Analysis of this compound Levels

The following table summarizes the reported changes in 8-HETE levels in various diseased tissues compared to their healthy counterparts. It is important to note that while studies indicate a significant increase in 8-HETE in diseased states, specific concentrations in ng/mg of tissue are not consistently reported across the literature.

Disease StateTissue TypeFindingSupporting Evidence
Psoriasis SkinIncreased LevelsStudies have identified 8-HETE as one of the monohydroxy fatty acids present in psoriatic skin extracts. An in vitro study using a psoriatic skin model also showed significant increases in 8-HETE levels compared to healthy skin substitutes.[1]
Prostate Cancer Prostate TissueImplicated, but direct quantitative comparison for 8-HETE is limited.While direct quantification of 8-HETE is not specified, the lipoxygenase (LOX) pathway that produces HETEs is known to be involved in prostate cancer.[2] Studies have shown that other HETEs, such as 12-HETE, are significantly elevated in prostate cancer tissue compared to nonneoplastic tissue.[2]
Ovarian Cancer Ovarian Tissue / SerumAssociated with Increased RiskElevated serum levels of 8-HETE have been positively associated with an increased risk of ovarian cancer.[3] The lipoxygenase pathway that produces 8-HETE is also implicated in the disease.
Cardiovascular Disease Atherosclerotic Plaques & MyocardiumImplicated in Pathogenesis8-HETE is reported to have pro-inflammatory and proliferative actions that contribute to cardiovascular disease.[4] It has been shown to induce ventricular cardiomyocyte hypertrophy through MAPK- and NF-κB-dependent mechanisms.[4]

Signaling Pathways of this compound

This compound exerts its biological effects by activating intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. While a specific G protein-coupled receptor (GPCR) for this compound has not been definitively identified, it is hypothesized to act through a GPCR, similar to other eicosanoids like 12(S)-HETE, which binds to GPR31.[5] Activation of these pathways leads to the transcription of genes involved in inflammation, cell proliferation, and migration.

8R_HETE_Signaling_Pathway cluster_intracellular Intracellular Signaling 8R_HETE This compound GPCR Putative GPCR 8R_HETE->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) G_Protein->MAPK_Cascade Activates IKK IKK Complex G_Protein->IKK Activates Transcription Gene Transcription MAPK_Cascade->Transcription IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_IkB NF-κB/IκB Complex NFkB_p50_p65->NFkB_IkB NFkB_p50_p65->Transcription Translocates & Activates IkB->NFkB_IkB Degradation Degradation IkB->Degradation Degradation Cellular_Response Cellular_Response Transcription->Cellular_Response Inflammation, Proliferation, Migration

This compound Signaling Pathway

Experimental Protocols

Quantification of this compound in Tissue Samples by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from biological tissue. Optimization may be required for specific tissue types.

1. Sample Preparation and Homogenization:

  • Excise tissue and immediately snap-freeze in liquid nitrogen to prevent lipid degradation. Store at -80°C until analysis.

  • Weigh the frozen tissue (typically 20-50 mg).

  • Add ice-cold homogenization buffer (e.g., phosphate-buffered saline with antioxidant like butylated hydroxytoluene (BHT)) and a deuterated internal standard (e.g., 8-HETE-d8).

  • Homogenize the tissue on ice using a bead beater or rotor-stator homogenizer.

2. Lipid Extraction (Folch Method):

  • To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol (B129727) and vortex thoroughly.

  • Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

3. Solid-Phase Extraction (SPE) for Cleanup:

  • Reconstitute the dried lipid extract in a small volume of a low-percent organic solvent.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a low-percent organic solvent (e.g., 15% methanol) to remove polar impurities.

  • Elute the this compound and other lipids with a high-percent organic solvent like methanol or ethyl acetate.

  • Evaporate the eluate to dryness under nitrogen.

4. LC-MS/MS Analysis:

  • Reconstitute the final dried extract in the initial mobile phase for injection.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate this compound from other isomers and lipids.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 8-HETE: Precursor ion (m/z 319.2) → Product ions (e.g., m/z 115.1, 179.1).

      • 8-HETE-d8 (Internal Standard): Precursor ion (m/z 327.2) → Product ions.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental_Workflow Tissue_Sample 1. Tissue Sample (Frozen) Homogenization 2. Homogenization (with Internal Standard) Tissue_Sample->Homogenization Lipid_Extraction 3. Lipid Extraction (e.g., Folch method) Homogenization->Lipid_Extraction Drying1 4. Evaporation (under Nitrogen) Lipid_Extraction->Drying1 SPE 5. Solid-Phase Extraction (C18 Cleanup) Drying1->SPE Drying2 6. Evaporation (under Nitrogen) SPE->Drying2 Reconstitution 7. Reconstitution Drying2->Reconstitution LC_MSMS 8. LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Analysis 9. Data Analysis & Quantification LC_MSMS->Data_Analysis

Workflow for this compound Quantification

Conclusion

The available evidence strongly suggests that this compound is a significant lipid mediator with elevated levels in various disease states, including psoriasis and certain cancers. Its role in promoting inflammation and cell proliferation through the MAPK and NF-κB signaling pathways makes it a compelling target for further investigation. The development of standardized, quantitative assays for this compound in tissues is crucial for establishing its utility as a clinical biomarker. The methodologies and pathway information provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complex role of this compound in health and disease and for professionals in drug development seeking novel therapeutic avenues.

References

Validating the Enzymatic Source of 8(R)-HETE Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential enzymatic and non-enzymatic sources of 8(R)-hydroxyeicosatetraenoic acid (8(R)-HETE). Differentiating the origin of this bioactive lipid is crucial for understanding its physiological and pathological roles. This document outlines the primary alternative pathways for 8-HETE production and presents the key experimental methodologies and data required for their validation.

Overview of 8-HETE Biosynthesis Pathways

8-HETE is a hydroxyeicosatetraenoic acid derived from the metabolism of arachidonic acid. Its biological activity is highly dependent on its stereochemistry, with the 8(S) and 8(R) enantiomers often exhibiting distinct effects. The primary routes for 8-HETE production include lipoxygenase (LOX) and cytochrome P450 (CYP) enzyme pathways, as well as non-enzymatic lipid peroxidation.

  • Lipoxygenase (LOX) Pathway: LOX enzymes catalyze the stereospecific insertion of oxygen into arachidonic acid. A specific 8S-lipoxygenase has been identified in mouse skin, which almost exclusively produces 8(S)-HETE. While most lipoxygenases produce S-enantiomers, the existence of a specific 8R-lipoxygenase is not well-documented.

  • Cytochrome P450 (CYP) Pathway: CYP enzymes can hydroxylate arachidonic acid at various positions to produce HETEs.[1][2] While some CYP isoforms are known to produce other R-HETE enantiomers, such as 12(R)-HETE, a specific CYP enzyme that predominantly synthesizes this compound has not been definitively identified.[3][4] CYP-mediated HETE formation often results in a mixture of R and S enantiomers.

  • Non-Enzymatic Lipid Peroxidation: The free radical-mediated oxidation of arachidonic acid can produce a variety of HETEs, including 8-HETE.[5] A key characteristic of this pathway is the formation of a racemic mixture, containing equal amounts of the 8(R) and 8(S) enantiomers.

Comparative Data: Distinguishing Enzymatic vs. Non-Enzymatic 8-HETE Production

The most definitive method for determining the source of 8-HETE is through chiral analysis, which separates and quantifies the R and S enantiomers. A significant deviation from a 1:1 (R/S) ratio strongly suggests an enzymatic origin.

Sample Type5-HETE (R/S Ratio)8-HETE (R/S Ratio)12-HETE (R/S Ratio)15-HETE (R/S Ratio)Inferred Primary Source of 8-HETEReference
Mouse Brain (Ischemia)Racemic~1.0Predominantly SRacemicNon-enzymatic[6]
Mouse Inflamed Small IntestinePredominantly S (0.218)Predominantly S (0.218)Predominantly S (0.011)Predominantly S (0.226)Enzymatic (8S-LOX)[6]

Data presented as the ratio of R-enantiomer to S-enantiomer. A ratio of ~1.0 indicates a racemic mixture, characteristic of non-enzymatic production. A ratio significantly less than 1.0 indicates a predominance of the S-enantiomer, characteristic of lipoxygenase activity.

Experimental Protocols

Chiral Phase HPLC for 8-HETE Enantiomer Separation

This protocol is essential for distinguishing between enzymatic and non-enzymatic 8-HETE production.

Objective: To separate and quantify this compound and 8(S)-HETE in a biological sample.

Methodology:

  • Lipid Extraction: Extract lipids from the sample using a suitable method, such as the Folch or Bligh-Dyer method.

  • Solid-Phase Extraction (SPE): Partially purify the HETEs from the total lipid extract using a C18 SPE cartridge.

  • Derivatization (Optional but Recommended): Convert the HETEs to their pentafluorobenzyl ester derivatives to improve chromatographic resolution and detection sensitivity.

  • Chiral HPLC Separation:

    • Column: A chiral stationary phase column, such as a Lux Amylose-2 or similar polysaccharide-based column.

    • Mobile Phase: A gradient of acetonitrile (B52724) in 0.1% aqueous formic acid is commonly used.

    • Flow Rate: Typically in the range of 50-200 µL/min.

    • Detection: Mass spectrometry (LC-MS/MS) is used for sensitive and specific detection and quantification.

  • Quantification: Use stable isotope-labeled internal standards (e.g., d8-8-HETE) for accurate quantification. The ratio of the peak areas for this compound and 8(S)-HETE is calculated to determine the enantiomeric excess.

Lipoxygenase and Cytochrome P450 Activity Assays

These assays can be used to test the ability of cell lysates, tissue homogenates, or purified enzymes to produce 8-HETE.

Objective: To determine if a specific enzyme or cell type can produce 8-HETE.

Methodology:

  • Enzyme Source Preparation: Prepare cell lysates, tissue homogenates, or use recombinant enzymes.

  • Incubation: Incubate the enzyme source with arachidonic acid and necessary co-factors (e.g., NADPH for CYP enzymes) in a suitable buffer.

  • Reaction Termination and Extraction: Stop the reaction and extract the lipids as described above.

  • Analysis: Analyze the products by LC-MS/MS to detect the formation of 8-HETE. For validation of the enzymatic source, subsequent chiral analysis of the produced 8-HETE is required.

  • Inhibitor Studies: To further pinpoint the enzymatic source, perform the assay in the presence of specific inhibitors:

    • General LOX inhibitors: E.g., nordihydroguaiaretic acid (NDGA), baicalein.

    • General CYP inhibitors: E.g., 1-aminobenzotriazole (B112013) (1-ABT).

    • Specific CYP isoform inhibitors: If a particular isoform is suspected.

Visualizing Key Pathways and Workflows

Biosynthesis Pathways of 8-HETE

AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX 8S-LOX CYP Cytochrome P450 (CYP) AA->CYP NonEnzymatic Non-Enzymatic Peroxidation AA->NonEnzymatic Free Radicals HETE8S 8(S)-HETE LOX->HETE8S Stereospecific HETE8R This compound CYP->HETE8R Potential Minor Pathway HETE8RS This compound & 8(S)-HETE (Racemic Mixture) NonEnzymatic->HETE8RS cluster_sample Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Sample Biological Sample (Tissue, Cells, etc.) Extraction Lipid Extraction Sample->Extraction Purification SPE Purification Extraction->Purification ChiralLCMS Chiral HPLC-MS/MS Purification->ChiralLCMS Quantification Quantify 8(R) and 8(S) Enantiomers ChiralLCMS->Quantification Ratio Calculate R/S Ratio Quantification->Ratio Enzymatic Enzymatic Source (R/S Ratio ≠ 1) Ratio->Enzymatic NonEnzymatic Non-Enzymatic Source (R/S Ratio ≈ 1) Ratio->NonEnzymatic HETE8 8-HETE Receptor Putative Receptor HETE8->Receptor MAPK_cascade MAPK Cascade (ERK, p38, JNK) Receptor->MAPK_cascade NFkB_pathway IKK Complex Receptor->NFkB_pathway Nucleus Nucleus MAPK_cascade->Nucleus NFkB NF-κB NFkB_pathway->NFkB NFkB->Nucleus Transcription Gene Transcription (Inflammation, Hypertrophy) Nucleus->Transcription

References

A Comparative Guide to the Differential Effects of 8(R)-HETE and 8(S)-HETE on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known and inferred differential effects of the two stereoisomers of 8-hydroxyeicosatetraenoic acid, 8(R)-HETE and 8(S)-HETE, on cellular signaling and gene expression. While direct comparative transcriptomic studies are limited, this document synthesizes available data to highlight key differences in their mechanisms of action, focusing on their divergent activation of critical signaling pathways.

Differential Activation of Signaling Pathways

The primary distinction in the molecular mechanism of this compound and 8(S)-HETE lies in their ability to activate specific signaling cascades. 8(S)-HETE is a well-characterized signaling molecule known to activate the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathways.[1][2][3] In contrast, while the effects of this compound on MAPK and NF-κB are not well-documented, it is established to be a significantly weaker activator of PPARα compared to its (S) enantiomer. This differential activation of PPARα is a cornerstone for their distinct effects on gene expression.

G cluster_S_HETE 8(S)-HETE Signaling sHETE 8(S)-HETE MAPKKK MAPKKK sHETE->MAPKKK IKK IKK Complex sHETE->IKK PPARa PPARα sHETE->PPARa MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TF_AP1 Transcription Factors (e.g., AP-1) MAPK->TF_AP1 Gene_MAPK Gene Expression (Proliferation, Inflammation) TF_AP1->Gene_MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Gene_NFkB Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_NFkB RXR RXR PPARa->RXR PPRE PPRE RXR->PPRE binds Gene_PPARa Gene Expression (Lipid Metabolism, Anti-inflammatory) PPRE->Gene_PPARa

Caption: Signaling pathways activated by 8(S)-HETE.

Inferred Differential Gene Expression

The differential activation of PPARα by this compound and 8(S)-HETE strongly suggests a corresponding differential regulation of PPARα target genes. PPARα is a key regulator of lipid metabolism and also exerts anti-inflammatory effects.[2] Therefore, it can be inferred that 8(S)-HETE is a more potent regulator of these genes compared to this compound.

The following table summarizes a list of representative PPARα target genes and their expected differential expression in response to the two isomers. This is an inferred comparison based on the differential PPARα activation and requires direct experimental validation.

Gene CategoryGene NameGene SymbolFunctionExpected Response to 8(S)-HETEExpected Response to this compound
Fatty Acid Uptake Fatty acid translocaseCD36Facilitates uptake of long-chain fatty acids.Strong Up-regulationWeak or No Up-regulation
Fatty acid binding protein 1FABP1Intracellular fatty acid transport.Strong Up-regulationWeak or No Up-regulation
Mitochondrial β-oxidation Carnitine palmitoyltransferase 1ACPT1ARate-limiting enzyme for mitochondrial fatty acid oxidation.Strong Up-regulationWeak or No Up-regulation
Acyl-CoA oxidase 1ACOX1First enzyme of the peroxisomal fatty acid beta-oxidation pathway.Strong Up-regulationWeak or No Up-regulation
Lipoprotein Metabolism Lipoprotein lipaseLPLHydrolyzes triglycerides in lipoproteins.Strong Up-regulationWeak or No Up-regulation
Apolipoprotein A-VAPOA5Modulates plasma triglyceride levels.Strong Up-regulationWeak or No Up-regulation
Inflammation Nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alphaNFKBIA (IκBα)Inhibits NF-κB, an anti-inflammatory effect.Up-regulationWeak or No Up-regulation

Experimental Protocols

To definitively determine the differential gene expression profiles, a direct comparative study is necessary. The following section outlines a comprehensive experimental workflow for such a study.

Experimental Workflow for Comparative Transcriptomic Analysis

G A Cell Culture (e.g., hepatocytes, macrophages) B Treatment Groups: 1. Vehicle Control 2. This compound 3. 8(S)-HETE A->B C RNA Isolation (Total RNA extraction) B->C D RNA Quality Control (e.g., Bioanalyzer) C->D E Library Preparation (mRNA selection, cDNA synthesis) D->E F High-Throughput Sequencing (e.g., Illumina NovaSeq) E->F G Bioinformatic Analysis: - Quality Control - Read Mapping - Differential Gene Expression F->G H Pathway and Functional Enrichment Analysis G->H I Validation of Key Genes (qRT-PCR) G->I

Caption: Workflow for comparative gene expression analysis.

Detailed Methodologies

A. Cell Culture and Treatment

  • Cell Line Selection: Choose a cell line relevant to the biological context of interest (e.g., HepG2 human hepatoma cells for liver-related effects, or RAW 264.7 murine macrophages for inflammatory responses).

  • Culturing: Culture cells in appropriate media and conditions until they reach 70-80% confluency.

  • Treatment: Starve cells in serum-free media for 12-24 hours prior to treatment. Treat cells with this compound, 8(S)-HETE (e.g., at a concentration of 1-10 µM), or a vehicle control (e.g., ethanol (B145695) or DMSO) for a predetermined time course (e.g., 6, 12, or 24 hours).

B. RNA Isolation and Quality Control

  • RNA Extraction: Following treatment, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Purification: Purify total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Quality Assessment: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

C. RNA Library Preparation and Sequencing

  • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

  • Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and amplify the library via PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis.

D. Bioinformatic Analysis

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Mapping: Align the high-quality reads to the appropriate reference genome using a splice-aware aligner such as STAR.

  • Differential Gene Expression Analysis: Quantify gene expression levels and perform differential expression analysis between treatment groups (this compound vs. vehicle, 8(S)-HETE vs. vehicle, and this compound vs. 8(S)-HETE) using packages like DESeq2 or edgeR.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify the biological processes and pathways affected by each isomer.

E. Validation by Quantitative Real-Time PCR (qRT-PCR)

  • cDNA Synthesis: Reverse transcribe an aliquot of the same RNA samples used for sequencing into cDNA.

  • Primer Design: Design and validate primers for a selection of key differentially expressed genes and at least two stable housekeeping genes.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the geometric mean of the housekeeping genes.

Conclusion

The available evidence strongly indicates that this compound and 8(S)-HETE elicit distinct biological responses, primarily through their differential activation of the PPARα signaling pathway. This divergence is predicted to lead to significant differences in the expression of genes controlling lipid metabolism and inflammation. While this guide provides a framework for understanding these differences based on current knowledge, direct comparative transcriptomic studies are essential to fully elucidate the specific gene expression signatures of each isomer and to validate the inferred differences presented herein. Such studies will be invaluable for the targeted development of therapeutic agents that can selectively modulate the activities of these potent lipid mediators.

References

Safety Operating Guide

Essential Safety and Operational Guide for 8(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 8(R)-Hydroxyeicosatetraenoic Acid (8(R)-HETE). All personnel must review this guide and the corresponding Safety Data Sheet (SDS) before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a bioactive lipid derived from arachidonic acid. While a specific Safety Data Sheet for the (R) enantiomer is not publicly available, data for the analogous 8(S)-HETE indicates it is classified as an irritant.[1] Standard laboratory precautions for handling hazardous chemicals should be strictly followed.

Minimum Required PPE:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Body Protection: A standard laboratory coat must be worn at all times. For procedures with a high splash potential, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any aerosols.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound.

PropertyValueSource(s)
Formal Name 8(R)-hydroxy-5Z,9E,11Z,14Z-eicosatetraenoic acidCayman Chemical
CAS Number 105500-09-2Cayman Chemical
Molecular Formula C₂₀H₃₂O₃[1][2][3][4]
Molecular Weight 320.5 g/mol
Formulation Typically supplied as a solution in ethanol.
Solubility (approx.) DMF: Miscible, DMSO: Miscible, Ethanol: Miscible, PBS (pH 7.2): 0.8 mg/mL
λmax 237 nm
Storage Temperature -80°C is recommended for long-term stability, especially for biological samples containing eicosanoids to prevent oxidation.
Operational Plan: Step-by-Step Handling Protocol

Eicosanoids like this compound are sensitive to oxidation and can be generated artifactually during sample handling. The following protocol is designed to ensure sample integrity and personnel safety.

  • Preparation:

    • Ensure all required PPE is worn correctly before entering the designated work area.

    • Prepare the workspace within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., calibrated pipettes, sterile tubes, vortex mixer).

    • If working with biological samples, keep them on ice at all times to minimize enzymatic activity. Consider adding a cyclooxygenase inhibitor like indomethacin (B1671933) to prevent exogenous eicosanoid formation.

  • Reconstitution and Aliquoting (if supplied as a solid or concentrated solution):

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • If it is a solution in an organic solvent like ethanol, it can be further diluted with the same solvent. For aqueous buffers, be mindful of its limited solubility.

    • Gently vortex to ensure a homogenous solution.

    • Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Experimental Use:

    • Perform all manipulations of this compound solutions within the fume hood.

    • Use positive displacement pipettes or low-retention tips to ensure accurate measurement of the viscous lipid solution.

    • Tightly seal all containers immediately after use.

  • Post-Procedure:

    • Decontaminate all non-disposable equipment used for handling this compound.

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.

    • Dispose of all contaminated waste as outlined in the Disposal Plan (Section 4).

    • Remove PPE in the correct order (gloves first, then lab coat and eye protection) and wash hands thoroughly with soap and water.

Disposal Plan

This compound and materials contaminated with it must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in the regular trash.

  • Waste Segregation:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or high-density polyethylene).

    • Collect all solid waste (e.g., contaminated pipette tips, tubes, gloves, bench paper) in a separate, sealed, and labeled hazardous waste bag or container.

  • Labeling:

    • Label all waste containers with "Hazardous Waste" and list the full chemical name: "8(R)-Hydroxyeicosatetraenoic Acid". If it is in a solvent, list the solvent as well (e.g., "Waste this compound in Ethanol").

  • Storage:

    • Store waste containers in a designated, secure satellite accumulation area within the laboratory.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

    • Keep waste containers closed except when adding waste.

  • Pickup and Disposal:

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.

Visualizations

Biological Pathway

This compound is a metabolite of arachidonic acid and is known to be involved in inflammatory signaling. It can activate downstream pathways such as the MAPK and NF-κB pathways, leading to cellular responses like proliferation and inflammation.

8R_HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA Arachidonic Acid LOX Lipoxygenase (LOX) / Cytochrome P450 AA->LOX HETE_8R This compound LOX->HETE_8R Metabolism MAPK MAPK Pathway (ERK, JNK, p38) HETE_8R->MAPK Activation NFkB_I IκB-NF-κB Complex HETE_8R->NFkB_I Activation Gene Gene Transcription (Inflammation, Proliferation) MAPK->Gene Regulation NFkB NF-κB NFkB_I->NFkB IκB Degradation NFkB->Gene Regulation

Caption: Simplified signaling pathway for this compound.

Operational Workflow

The following diagram outlines the procedural flow for the safe handling and disposal of this compound in a laboratory setting.

HETE_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Procedure & Disposal cluster_final 4. Final Safety Steps prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_hood Prepare Fume Hood Work Area prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_reconstitute Reconstitute / Aliquot Compound prep_materials->handle_reconstitute handle_experiment Perform Experiment handle_reconstitute->handle_experiment cleanup_decontaminate Decontaminate Equipment & Surfaces handle_experiment->cleanup_decontaminate cleanup_segregate Segregate Waste (Solid & Liquid) cleanup_decontaminate->cleanup_segregate cleanup_label Label Hazardous Waste cleanup_segregate->cleanup_label cleanup_store Store Waste Securely cleanup_label->cleanup_store cleanup_dispose Arrange EHS Pickup cleanup_store->cleanup_dispose final_doff Doff PPE cleanup_dispose->final_doff final_wash Wash Hands final_doff->final_wash

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8(R)-Hete
Reactant of Route 2
Reactant of Route 2
8(R)-Hete

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.